PROTAC SMARCA2 degrader-30
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H54N10O3 |
|---|---|
分子量 |
807.0 g/mol |
IUPAC名 |
3-[6-[[4-[[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]methyl]piperazin-1-yl]ethyl-methylamino]methyl]piperidin-1-yl]methyl]pyrido[2,3-b]indol-9-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H54N10O3/c1-53(21-22-54-23-25-56(26-24-54)30-32-8-11-35(12-9-32)38-28-40(51-52-45(38)48)37-5-2-3-7-43(37)58)29-33-16-19-55(20-17-33)31-34-10-13-41-39(27-34)36-6-4-18-49-46(36)57(41)42-14-15-44(59)50-47(42)60/h2-13,18,27-28,33,42,58H,14-17,19-26,29-31H2,1H3,(H2,48,52)(H,50,59,60) |
InChIキー |
NLNCISYXIZXUTF-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC SMARCA2 Degrader-30: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein. This guide delves into the core mechanism of action of a specific class of these molecules: PROTAC SMARCA2 degraders, with a focus on the principles underlying "degrader-30".
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex.[3] In certain cancers, particularly those with a mutation in the homologous protein SMARCA4 (BRG1), cancer cells become dependent on SMARCA2 for survival.[3] This synthetic lethal relationship makes SMARCA2 a compelling target for therapeutic intervention. PROTAC SMARCA2 degraders are designed to selectively induce the degradation of the SMARCA2 protein, thereby offering a promising strategy for treating these specific cancers.
Mechanism of Action: A Tripartite Alliance for Degradation
The action of a PROTAC SMARCA2 degrader is a catalytic process orchestrated by its unique heterobifunctional structure. It comprises three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The "degrader-30" molecule, as with other SMARCA2 PROTACs, operates through the following sequential steps:
-
Ternary Complex Formation : The PROTAC molecule first binds to both the SMARCA2 protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[5] The choice of E3 ligase is crucial, with common examples for PROTACs including von Hippel-Lindau (VHL) and Cereblon (CRBN).[6]
-
Ubiquitination of SMARCA2 : Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2 protein.[7] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[4] The proteasome unfolds and degrades the tagged SMARCA2 protein into small peptides.
-
Recycling of the PROTAC : After the degradation of SMARCA2, the PROTAC molecule is released and can engage another SMARCA2 protein and E3 ligase, initiating a new cycle of degradation.[5] This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations of the PROTAC.
Quantitative Data Summary
The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes publicly available data for representative SMARCA2 degraders.
| Degrader Name | Target(s) | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Citation(s) |
| PROTAC SMARCA2/4-degrader-30 | SMARCA2/4 | Not Specified | A549, MV411 | <100 nM | >90% | [8] |
| YDR1 | SMARCA2 | Pomalidomide (CRBN) | H1792 | 69 nM (24h) | 87% (24h) | |
| YD54 | SMARCA2 | Pomalidomide (CRBN) | H1792 | 8.1 nM (24h) | 98.9% (24h) | |
| A947 | SMARCA2 | VHL | SW1573 | Not Specified | ~93% (30 min) | [9] |
| ACBI2 | SMARCA2 | VHL | RKO | 78 nM | 46% | [2] |
Experimental Protocols
The characterization of PROTAC SMARCA2 degraders involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and mechanism of action.
Western Blotting for SMARCA2 Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment :
-
Seed cancer cell lines (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC SMARCA2 degrader in DMSO.
-
Treat the cells with a range of concentrations of the degrader (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification :
-
SDS-PAGE and Immunoblotting :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[2]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensity.[10]
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This technique provides an unbiased assessment of the degrader's selectivity across the entire proteome.
-
Sample Preparation :
-
Treat cells with the PROTAC degrader or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed analysis.[3]
-
-
LC-MS/MS Analysis :
-
Separate the labeled peptides using high-performance liquid chromatography (HPLC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify protein abundance.[3]
-
-
Data Analysis :
-
Process the raw data to identify and quantify proteins.
-
Compare protein levels between treated and control samples to identify off-target effects.
-
Cell Viability Assays
These assays determine the effect of SMARCA2 degradation on cancer cell proliferation and survival.
-
MTT Assay :
-
Seed cells in 96-well plates and treat with a dose range of the degrader.
-
After a set incubation period (e.g., 72 hours), add MTT solution to each well.
-
Incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[12]
-
Solubilize the crystals and measure the absorbance at 570 nm.[12]
-
-
Clonogenic Assay :
-
Seed a low number of cells in 6-well plates and treat with the degrader.
-
Allow the cells to grow for 2-3 weeks until visible colonies form.[13]
-
Fix, stain, and count the colonies to assess long-term survival.
-
Ternary Complex Formation Assays
These biophysical assays confirm the initial step of the PROTAC mechanism.
-
Surface Plasmon Resonance (SPR) :
-
Immobilize the E3 ligase complex on a sensor chip.
-
Inject the PROTAC degrader followed by the SMARCA2 protein.
-
Measure the binding kinetics and affinity of the ternary complex formation.[7]
-
-
NanoBRET™ Assay :
-
Express SMARCA2 as a NanoLuc® fusion protein (energy donor) and the E3 ligase as a HaloTag® fusion (energy acceptor) in cells.
-
Add the PROTAC degrader and a fluorescent HaloTag® ligand.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of SMARCA2 and the E3 ligase.[14]
-
In Vivo Xenograft Models
These studies evaluate the anti-tumor efficacy of the SMARCA2 degrader in a living organism.
-
Tumor Implantation :
-
Treatment and Monitoring :
-
Pharmacodynamic Analysis :
-
At the end of the study, collect tumor tissue to measure the levels of SMARCA2 protein by Western blotting or immunohistochemistry to confirm target engagement.[15]
-
Visualizations
Caption: Mechanism of action of a PROTAC SMARCA2 degrader.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for an in vivo xenograft study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. preludetx.com [preludetx.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 16. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PROTAC SMARCA2/4 Degrader-30: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of PROTAC SMARCA2/4 degrader-30, a proteolysis-targeting chimera designed to induce the degradation of the SWI/SNF complex catalytic subunits SMARCA2 and SMARCA4. This document details the mechanism of action, quantitative performance data, and generalized experimental protocols relevant to its characterization.
Introduction to SMARCA2/4 and the PROTAC Approach
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][3] Dysregulation of the SWI/SNF complex is implicated in a variety of cancers, making its components attractive therapeutic targets.[4]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5][6] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][8] This event-driven, catalytic mechanism allows for the elimination of target proteins, a distinct advantage over traditional small-molecule inhibitors.[6]
PROTAC SMARCA2/4 degrader-30 (also referred to as Compound I-291) is a chemical probe designed to induce the degradation of both SMARCA2 and SMARCA4.[7][9] It is composed of a ligand for the target proteins, a linker, and a ligand for an E3 ligase.[7][9]
Quantitative Data
The following table summarizes the key quantitative data for PROTAC SMARCA2/4 degrader-30.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| Molecular Formula | C44H51N11O4 | N/A | [6] | |
| Molecular Weight | 797.95 | N/A | [6] | |
| SMARCA2 DC50 | <100 nM | A549, MV411 | DC50 is the concentration required to induce 50% degradation of the target protein. | [7][9] |
| SMARCA4 DC50 | <100 nM | MV411 | [7][9] |
Mechanism of Action and Signaling Pathway
PROTAC SMARCA2/4 degrader-30 functions by inducing the formation of a ternary complex between SMARCA2 or SMARCA4 and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following sections provide generalized protocols for the characterization of PROTAC-mediated protein degradation. These are intended as a guide and may require optimization for specific experimental conditions.
Determination of DC50 and Dmax
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein upon PROTAC treatment.[10]
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.[11]
-
Prepare serial dilutions of the PROTAC in complete growth medium. A common starting range is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM).[12]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells.[10]
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).[12]
-
-
Western Blot Analysis:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane and incubate with primary antibodies specific for the target protein (SMARCA2/SMARCA4) and a loading control (e.g., GAPDH, β-actin).[12]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[12]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.[10]
-
Normalize the target protein intensity to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[10]
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[11]
-
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[13]
Workflow:
Methodology:
-
Animal Model and Tumor Implantation:
-
Select an appropriate mouse strain (e.g., immunodeficient mice for human cell line xenografts).
-
Subcutaneously inject cancer cells (e.g., A549) suspended in a suitable medium into the flank of each mouse.[13]
-
-
Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Randomize mice into control and treatment groups.
-
Prepare the PROTAC formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles for oral administration include 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[13]
-
Administer the PROTAC and vehicle control according to the planned dosing schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues.[13]
-
Prepare tissue lysates and perform Western blot analysis to confirm the degradation of the target protein in the tumor tissue.
-
Conclusion
PROTAC SMARCA2/4 degrader-30 represents a valuable chemical tool for studying the biological consequences of SMARCA2 and SMARCA4 degradation. Its ability to potently induce the degradation of these key chromatin remodelers provides a powerful approach for investigating their roles in cancer and other diseases. The methodologies outlined in this guide provide a framework for the further characterization and development of this and other PROTAC-based therapeutics.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC SMARCA2 Degrader-30 and Related Molecules for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously intractable targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of PROTAC SMARCA2 degrader-30 and other notable SMARCA2-targeting PROTACs, with a focus on their application in cancer research.
SMARCA2 (also known as BRM) is one of two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. In cancers harboring loss-of-function mutations in its paralog, SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target. PROTAC-mediated degradation of SMARCA2 offers a powerful strategy to exploit this vulnerability.
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, SMARCA2), a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker that connects the two. By simultaneously binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. A key advantage of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target protein molecules.
PROTAC-mediated degradation of SMARCA2.
Key PROTAC SMARCA2 Degraders in Cancer Research
Several potent and selective PROTACs targeting SMARCA2 have been developed and characterized. Below is a summary of publicly available data for some of these compounds.
Quantitative Data Summary
| Compound Name | Target Ligand | E3 Ligase Ligand | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line(s) | Reference(s) |
| This compound | SMARCA2/4 binder | - | < 100 nM | - | - | H1299 | [1] |
| ACBI2 | SMARCA2/4 bromodomain binder | VHL | 1 nM | >90% | ~30-fold | RKO | [2][3] |
| A947 | SMARCA2/4 bromodomain binder | VHL | 39 pM | ~96% | ~28-fold | SW1573 | [4][5] |
| SMD-3236 | SMARCA ligand | VHL-1 | < 1 nM | > 95% | >2000-fold | H838 | [6][7] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these degraders in a research setting. Below are generalized protocols for key experiments.
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 protein following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest (typically 70-80% confluency).
-
Prepare a stock solution of the PROTAC SMARCA2 degrader in DMSO.
-
Treat cells with a dose-response of the degrader or a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (and SMARCA4 for selectivity assessment) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Workflow for Western blot analysis of SMARCA2.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][8][9]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC SMARCA2 degrader in culture medium.
-
Add the compound to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Downstream Signaling and Biological Consequences
The degradation of SMARCA2 in SMARCA4-mutant cancer cells has profound effects on gene expression and cellular processes. SMARCA2 is essential for the function of the residual SWI/SNF complex in these cells. Its degradation leads to enhancer reprogramming, making the enhancers of key cell-cycle genes inaccessible and thereby suppressing their expression.[1] This ultimately results in cell cycle arrest and inhibition of proliferation.
Signaling cascade following SMARCA2 degradation.
Conclusion
PROTAC SMARCA2 degraders represent a promising therapeutic strategy for the treatment of SMARCA4-deficient cancers. This guide has provided a technical overview of their mechanism of action, key quantitative data for prominent degrader molecules, detailed experimental protocols for their evaluation, and an outline of their downstream biological effects. As research in this field continues to advance, these powerful molecules will undoubtedly play a significant role in the development of novel cancer therapies.
References
- 1. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
SMARCA2 as a Therapeutic Target in SMARCA4-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The loss-of-function mutations in SMARCA4 (also known as BRG1), a key ATPase subunit of the SWI/SNF chromatin remodeling complex, are prevalent in a variety of cancers, including non-small cell lung cancer (NSCLC), and are associated with poor prognosis. A significant breakthrough in targeting these cancers has emerged from the discovery of a synthetic lethal relationship between SMARCA4 and its paralog, SMARCA2 (also known as BRM). In SMARCA4-deficient tumors, the cancerous cells become critically dependent on the remaining SMARCA2-containing SWI/SNF complexes for their survival and proliferation. This dependency has established SMARCA2 as a compelling therapeutic target. This technical guide provides an in-depth overview of the biological rationale, preclinical evidence, and clinical development of SMARCA2-targeted therapies for SMARCA4-mutant cancers, with a focus on small molecule inhibitors and protein degraders.
Biological Rationale: The Principle of Synthetic Lethality
The SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. In healthy cells, the SWI/SNF complex can incorporate one of two mutually exclusive ATPase subunits: SMARCA4 or SMARCA2.[1][2] While SMARCA4 is essential for normal development, SMARCA2 is largely dispensable.
In cancers harboring inactivating mutations or deletions of the SMARCA4 gene, the SWI/SNF complex composition is altered. These cancer cells are forced to rely solely on SMARCA2-containing complexes to perform essential chromatin remodeling functions necessary for their survival.[2] This acquired dependency creates a state of synthetic lethality: while the loss of either SMARCA4 or SMARCA2 alone is viable for cancer cells, the simultaneous loss of both is lethal.[3] This vulnerability provides a therapeutic window to selectively eliminate SMARCA4-mutant cancer cells by inhibiting or degrading SMARCA2, while sparing healthy cells that retain functional SMARCA4.
dot
Caption: Synthetic lethality in SMARCA4-mutant cancers.
Therapeutic Modalities
Two primary strategies are being pursued to therapeutically target SMARCA2 in SMARCA4-deficient cancers:
-
Small Molecule Inhibitors: These molecules are designed to inhibit the ATPase activity of SMARCA2. Given the high homology between the ATPase domains of SMARCA2 and SMARCA4, developing selective inhibitors has been challenging. Dual SMARCA2/4 inhibitors, such as FHD-286, have been investigated but faced discontinuation in some trials due to safety concerns, underscoring the need for SMARCA2-selective agents.[4][5][6][7][8][9]
-
Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. SMARCA2-targeting PROTACs typically consist of a ligand that binds to the bromodomain of SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of SMARCA2 by the proteasome. This approach has shown promise for achieving high selectivity for SMARCA2 over SMARCA4.[10]
dot
Caption: Mechanism of action of a SMARCA2-targeting PROTAC.
Preclinical and Clinical Landscape
Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of targeting SMARCA2 in SMARCA4-mutant cancers. Both small molecule inhibitors and PROTAC degraders have demonstrated potent and selective anti-proliferative activity in vitro and significant tumor growth inhibition in in vivo xenograft models of SMARCA4-deficient cancers.
Table 1: Preclinical Activity of SMARCA2-Targeting Agents
| Compound | Modality | SMARCA4-Mutant Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Tumor Growth Inhibition (%) | Reference(s) |
| PRT-3789 | Degrader | NCI-H1693 | 2.2 | 0.71 | 93 | Not Specified | [11] |
| PRT7732 | Degrader | Various | 5.0 - 50 | Low nM | >90 | Significant | [12] |
| YDR1 | Degrader | H322 | Not Specified | 6.4 | 99.2 | Not Specified | [13] |
| YD54 | Degrader | H322 | Not Specified | 1.0 | 99.3 | Not Specified | [13] |
| A947 | Degrader | HCC515 | Median: 86 | Not Specified | >95 | Near complete | [8] |
| G-141 | Inhibitor | Not Specified | Sub-nanomolar | Not Applicable | Not Applicable | Regression | [14] |
Clinical Trials
Several SMARCA2-targeting agents have advanced into clinical trials, primarily focusing on patients with SMARCA4-mutant solid tumors.
Table 2: Overview of Clinical Trials for SMARCA2-Targeting Agents
| Compound | Modality | Phase | Clinical Trial ID | Key Findings/Status | Reference(s) |
| PRT3789 | Degrader | 1 | NCT05639751 | Generally well-tolerated; confirmed partial responses and prolonged stable disease observed in NSCLC and esophageal cancer patients. Dose escalation is ongoing. | [15][16][17][18] |
| PRT7732 | Degrader | 1 | NCT06560645 | Currently recruiting patients with advanced or metastatic solid tumors with a SMARCA4 mutation. | [14][19][20][21][22] |
| FHD-286 | Dual Inhibitor | 1 | Not Specified | Development discontinued (B1498344) in some indications due to insufficient efficacy and safety concerns. | [4][5][6][7][8] |
Signaling Pathways and Mechanism of Action
The inhibition or degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to significant changes in the cellular landscape, primarily through the reprogramming of enhancers. This results in the altered expression of genes crucial for cell cycle progression and proliferation.
dot
Caption: Downstream effects of SMARCA2 inhibition in SMARCA4-mutant cancer cells.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.
dot
Caption: Workflow for a CellTiter-Glo® cell viability assay.
Materials:
-
SMARCA4-mutant and wild-type cancer cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells at a density of 2,000-5,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treat cells with a serial dilution of the SMARCA2 inhibitor or degrader. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[1][4][5][23]
Western Blot for SMARCA2 and SMARCA4 Protein Levels
This protocol describes the detection and quantification of SMARCA2 and SMARCA4 protein levels in cell lysates.
dot
Caption: Workflow for Western blot analysis.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.[15][24][25][26]
Chromatin Immunoprecipitation (ChIP-seq)
This protocol details the steps for identifying the genomic regions where SMARCA2 is bound.
dot
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP-seq) experiment.
Materials:
-
SMARCA4-mutant cells treated with a SMARCA2 inhibitor/degrader or vehicle
-
Formaldehyde
-
Lysis and sonication buffers
-
ChIP-grade anti-SMARCA2 antibody and IgG control
-
Protein A/G magnetic beads
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Crosslink protein-DNA complexes in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-600 bp by sonication.
-
Immunoprecipitate the chromatin with an anti-SMARCA2 antibody or an IgG control overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to identify SMARCA2 binding sites.[12][13][23][27]
Future Directions and Conclusion
The targeting of SMARCA2 in SMARCA4-mutant cancers represents a promising and validated therapeutic strategy. The ongoing clinical trials with selective SMARCA2 degraders are highly anticipated and will provide crucial insights into the efficacy and safety of this approach in patients. Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of SMARCA2 inhibitors/degraders with other targeted therapies or immunotherapies.
-
Biomarker Refinement: Identifying additional biomarkers beyond SMARCA4 mutations to better predict patient response.
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to SMARCA2-targeted therapies.
References
- 1. SWI/SNF - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Foghorn Therapeutics Discontinues Development of FHD-286 for AML, Shifts Focus to Proprietary Pipeline and Collaborations [barchart.com]
- 6. Foghorn goes quiet on non-selective project | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Foghorn Therapeutics Discontinues Development of FHD-286 for AML, Shifts Focus to Proprietary Pipeline and Collaborations | Nasdaq [nasdaq.com]
- 9. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 14. Prelude Therapeutics Reports First Quarter 2025 Financial Results and Provides Corporate Update - BioSpace [biospace.com]
- 15. preludetx.com [preludetx.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. youtube.com [youtube.com]
- 18. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. preludetx.com [preludetx.com]
- 21. A Study of PRT7732, an Oral SMARCA2 Degrader, in Patients With Advanced or Metastatic Solid Tumors With a SMARCA4 Mutation | Clinical Research Trial Listing [centerwatch.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. microbenotes.com [microbenotes.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. clyte.tech [clyte.tech]
In-Depth Technical Guide: Synthesis and Chemical Structure of PROTAC SMARCA2 Degrader-30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological evaluation of PROTAC SMARCA2 degrader-30, a potent degrader of the chromatin remodeler SMARCA2. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug discovery.
Introduction to SMARCA2 and PROTAC Technology
SMARCA2, also known as BRM, is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][2][3] The ATPase activity of SMARCA2 provides the energy required for this remodeling process. In certain cancers, the paralog of SMARCA2, SMARCA4 (also known as BRG1), is inactivated, leading to a dependency on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound: Chemical Structure and Properties
This compound, also identified as Compound I-291 and referenced as "example 85" in patent US20230072658A1, is a potent degrader of both SMARCA2 and its paralog SMARCA4.
Chemical Structure:
While a publicly available image of the definitive chemical structure is limited, based on the information from patent US20230072658A1 and chemical vendor data, this compound is composed of a SMARCA2/4 ligand, a linker, and an E3 ligase ligand. Its molecular formula is C44H51N11O4.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C44H51N11O4 |
| Molecular Weight | 797.95 g/mol |
| CAS Number | 2568276-44-6 |
Synthesis of this compound
The detailed, step-by-step synthesis of this compound (example 85) is described in patent US20230072658A1. The synthesis involves the coupling of three key building blocks: a SMARCA2/4 binding moiety, a linker, and an E3 ligase ligand. The general synthetic strategy for such PROTACs involves a series of organic reactions to first synthesize the individual components and then conjugate them.
Conceptual Synthesis Outline:
-
Synthesis of the SMARCA2/4 Ligand: This typically involves multi-step organic synthesis to construct the specific small molecule that binds to the bromodomain of SMARCA2 and SMARCA4.
-
Synthesis of the Linker: A linker of appropriate length and chemical composition is synthesized, often with reactive functional groups at each end to facilitate conjugation.
-
Synthesis of the E3 Ligase Ligand: A known ligand for an E3 ligase, such as Cereblon or VHL, is synthesized.
-
Conjugation: The SMARCA2/4 ligand, linker, and E3 ligase ligand are coupled together through sequential chemical reactions, such as amide bond formation or click chemistry, followed by purification steps to yield the final PROTAC molecule.
Due to the proprietary nature of the specific synthesis from the patent, a generalized representation is provided. Researchers should refer to the detailed experimental procedures within patent US20230072658A1 for the precise reaction conditions, reagents, and purification methods for "example 85".
Quantitative Biological Data
This compound has demonstrated potent degradation of SMARCA2 and SMARCA4 in various cancer cell lines.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| H1299 | SMARCA2 | < 100 | Not specified | [4][5][6][7][8][9] |
| A549 | SMARCA2 | < 100 | Not specified | |
| MV411 | SMARCA2 | < 100 | Not specified | |
| MV411 | SMARCA4 | < 100 | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway and Experimental Workflows
SMARCA2 Signaling Pathway in Chromatin Remodeling
SMARCA2 is a core component of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. This process is essential for the regulation of gene expression.
Caption: SMARCA2's role in the SWI/SNF complex and chromatin remodeling.
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC's efficacy typically involves a series of in vitro experiments to determine its ability to induce the degradation of the target protein. A common method is Western blotting to measure the levels of the target protein after treatment with the PROTAC at various concentrations.
Caption: Experimental workflow for determining PROTAC DC50 and Dmax.
Detailed Experimental Protocol: Western Blot for DC50 Determination
This protocol outlines the key steps for determining the half-maximal degradation concentration (DC50) of this compound.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., H1299, A549, or MV411) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the PROTAC at a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SMARCA2 protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining SMARCA2 against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10][11][12][13]
This comprehensive guide provides a detailed overview of this compound, offering valuable insights for researchers dedicated to advancing targeted protein degradation as a therapeutic modality.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. ptglab.com [ptglab.com]
- 13. youtube.com [youtube.com]
In-Depth Technical Guide: PROTAC-Mediated Degradation of SMARCA2/4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity and degradation potency of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4. Due to the limited availability of public, in-depth binding affinity data for the specific molecule "PROTAC SMARCA2 degrader-30 (Compound I-291)", this document utilizes data from well-characterized and published SMARCA2/4 PROTACs, A947 and ACBI1 , as illustrative examples. These compounds serve as excellent models for understanding the principles and methodologies involved in the development and characterization of SMARCA2/4 degraders.
Introduction to SMARCA2/4-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
SMARCA2 and SMARCA4 are highly homologous ATP-dependent helicases that are the catalytic subunits of the SWI/SNF chromatin remodeling complex. In certain cancers with mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, making selective SMARCA2 degradation a promising therapeutic strategy. This guide focuses on the quantitative assessment of PROTACs designed to degrade these key epigenetic regulators.
Quantitative Data on SMARCA2/4 PROTACs
The following tables summarize the binding affinity and cellular degradation data for the representative SMARCA2/4 PROTACs, A947 and ACBI1.
Table 1: Binding Affinity (Kd) of Representative PROTACs to SMARCA2/4 Bromodomains
| PROTAC Name | Target Protein | Binding Affinity (Kd) | Assay Method |
| A947 | SMARCA2 | 93 nM | AlphaLISA®[1] |
| A947 | SMARCA4 | 65 nM | AlphaLISA®[2][3] |
| ACBI1 | SMARCA2 | Not explicitly stated | Isothermal Titration Calorimetry (ITC) |
| ACBI1 | SMARCA4 | Not explicitly stated | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Degradation Potency (DC50) of Representative PROTACs
| PROTAC Name | Target Protein | Cell Line | Degradation Potency (DC50) |
| A947 | SMARCA2 | SW1573 | 0.039 nM (39 pM) |
| A947 | SMARCA4 | SW1573 | 1.1 nM |
| ACBI1 | SMARCA2 | MV-4-11 | 6 nM |
| ACBI1 | SMARCA4 | MV-4-11 | 11 nM |
| ACBI1 | PBRM1 | MV-4-11 | 32 nM |
Note on this compound (Compound I-291): Publicly available data indicates it degrades SMARCA2 in A549 and MV411 cells and SMARCA4 in MV411 cells with a DC50 of less than 100 nM.
Signaling Pathways and Experimental Workflows
Visual representations of the PROTAC mechanism and typical experimental workflows provide a clear understanding of the underlying biology and the process of degrader characterization.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for key experiments used to characterize SMARCA2/4 PROTACs, based on methodologies reported in the literature for compounds like A947 and ACBI1.
Determination of Binding Affinity
A. AlphaLISA® (Proximity-Based Assay)
This method was used to determine the binding affinity of A947 to SMARCA2 and SMARCA4 bromodomains.[1]
-
Objective: To measure the dissociation constant (Kd) of the PROTAC for its target protein.
-
Principle: The assay relies on the proximity of a donor and an acceptor bead. One bead is conjugated to the target protein (e.g., GST-tagged SMARCA2), and the other is conjugated to a ligand that binds the same protein (e.g., biotinylated probe). The PROTAC competes with the biotinylated probe, leading to a decrease in the AlphaLISA® signal.
-
Materials:
-
Recombinant SMARCA2/4 bromodomain (GST-tagged)
-
Biotinylated SMARCA2/4-binding probe
-
AlphaLISA® Glutathione Donor beads
-
AlphaScreen® Streptavidin Acceptor beads
-
PROTAC compound (e.g., A947)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4)
-
384-well microplates
-
-
Protocol:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the recombinant SMARCA2/4 protein, biotinylated probe, and the PROTAC dilutions.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Add a mixture of AlphaLISA® Donor and Acceptor beads to all wells.
-
Incubate the plate in the dark for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on an AlphaLISA®-capable plate reader.
-
The resulting data is plotted as signal versus PROTAC concentration, and the IC50 is determined using non-linear regression. The Kd can then be calculated using the Cheng-Prusoff equation.
-
B. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of binding interactions and was instrumental in the development of ACBI1.[4]
-
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the PROTAC-protein interaction and to assess the cooperativity of ternary complex formation.
-
Principle: ITC measures the heat released or absorbed during a binding event. A solution of the PROTAC is titrated into a solution containing the target protein, and the heat change per injection is measured.
-
Materials:
-
Purified, recombinant SMARCA2/4 bromodomain and E3 ligase complex (e.g., VCB).
-
PROTAC compound (e.g., ACBI1).
-
Dialysis buffer (e.g., 20 mM BIS-TRIS, 150 mM NaCl, 1 mM TCEP, pH 7.4).
-
Isothermal titration calorimeter.
-
-
Protocol for Ternary Complex Cooperativity:
-
Prepare solutions of the PROTAC, SMARCA2 bromodomain, and VCB complex in precisely matched dialysis buffer.
-
Binary Titration: Titrate the VCB complex into the PROTAC solution to determine the binary binding affinity.
-
Ternary Titration: First, form the PROTAC–SMARCA2 bromodomain complex by mixing the two components.
-
Titrate the VCB complex into the pre-formed PROTAC–SMARCA2 complex solution.
-
The heat changes are measured and integrated to generate a binding isotherm.
-
The data is fitted to a suitable binding model to determine the thermodynamic parameters. Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.
-
Determination of Cellular Degradation Potency (DC50)
A. In-Cell Western™ / Western Blot
These immunoassays are the gold standard for quantifying the reduction in target protein levels following PROTAC treatment. The development of A947 and ACBI1 relied heavily on these methods.[1][5]
-
Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC50) in a specific cell line.
-
Principle: Cells are treated with the PROTAC, and the remaining target protein levels are detected using specific primary antibodies, followed by fluorescently or HRP-conjugated secondary antibodies for quantification.
-
Materials:
-
Cancer cell line of interest (e.g., SW1573, MV-4-11).
-
PROTAC compound.
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-Actin or anti-GAPDH).
-
IRDye®-conjugated secondary antibodies (for In-Cell Western™) or HRP-conjugated secondary antibodies (for traditional Western Blot).
-
96-well plates (for In-Cell Western™) or standard cell culture plates.
-
-
Protocol (In-Cell Western™):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based solution (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Incubate with the primary antibodies against SMARCA2/4 and the loading control.
-
Wash the wells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity for the target protein and normalize it to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and use a non-linear regression model to calculate the DC50 and Dmax (maximum degradation).
-
Conclusion
The characterization of PROTACs targeting SMARCA2 and SMARCA4 requires a multi-faceted experimental approach. Biophysical assays such as AlphaLISA® and ITC are crucial for determining direct binding affinity and understanding the thermodynamics of ternary complex formation. Cellular assays, particularly quantitative Western Blots or In-Cell Westerns, are essential for confirming the ultimate biological outcome: the degradation of the target protein. The data and protocols presented here, using the well-vetted PROTACs A947 and ACBI1 as examples, provide a robust framework for researchers in the field of targeted protein degradation to design, evaluate, and optimize novel degraders for these important cancer targets.
References
The Cellular Journey of SMARCA2 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of PROTAC (Proteolysis-Targeting Chimera) SMARCA2 degraders. As the field of targeted protein degradation continues to expand, understanding the cellular pharmacology of these novel therapeutics is paramount for their successful development. This document focuses on two well-characterized, selective SMARCA2 degraders, A947 and ACBI2 , to illustrate the key attributes and experimental evaluation of this promising class of molecules.
Introduction to PROTAC SMARCA2 Degraders
SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATP-dependent helicase that is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. In cancers with loss-of-function mutations in its paralog, SMARCA4 (also known as BRG1), tumor cells often exhibit a synthetic lethal dependency on SMARCA2 for survival. This has positioned SMARCA2 as a compelling therapeutic target.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]). By bringing SMARCA2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[1][2] This event-driven, catalytic mechanism allows for potent and sustained knockdown of the target protein.
Quantitative Cellular and In Vivo Activity
The efficacy of PROTAC SMARCA2 degraders is quantified by their ability to induce degradation of the target protein and inhibit the proliferation of SMARCA4-mutant cancer cells. The following tables summarize key quantitative data for the VHL-recruiting PROTACs A947 and ACBI2.
Table 1: In Vitro Degradation and Binding Affinity
| Compound | Target | Assay | Cell Line | Value | Citation |
| A947 | SMARCA2 | DC₅₀ | SW1573 | 39 pM | [3] |
| SMARCA4 | DC₅₀ | SW1573 | >1000 nM | [4][5] | |
| SMARCA2 | Kd | Recombinant | 93 nM | [3] | |
| SMARCA4 | Kd | Recombinant | 65 nM | [3] | |
| ACBI2 | SMARCA2 | DC₅₀ | RKO | 1 nM | [6] |
| SMARCA4 | DC₅₀ | RKO | 32 nM | [6] | |
| Ternary Complex | EC₅₀ | Biochemical | < 45 nM | [7] |
-
DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
Kd (Dissociation Constant): A measure of binding affinity between the degrader and the recombinant protein bromodomain.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of the degrader that gives a half-maximal response in the ternary complex formation assay.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Parameter | Species | Dosing | Value | Citation |
| A947 | Administration | Mouse | Intravenous (i.v.) | 40 mg/kg | [3] |
| Tumor Growth | Mouse | i.v. | Significant inhibition in SMARCA4-mutant xenografts | [3] | |
| Clearance | Rat | i.v. | Rapid from circulation | [1] | |
| ACBI2 | Administration | Mouse | Oral (p.o.) | 80 mg/kg, once daily | [6] |
| Oral Bioavailability | Mouse | 30 mg/kg, p.o. | 22% | [2][6] | |
| Tumor Growth | Mouse | p.o. | Significant inhibition in A549 xenograft | [6] |
Cellular Distribution and Retention
Recent studies have illuminated the critical role of tissue distribution and retention in the efficacy of PROTACs, which often exhibit rapid plasma clearance.
A study using radiolabeled 14C-A947 in rats revealed that despite a fast clearance from the bloodstream, A947 quickly distributes to and is retained in various tissues, including the lung and liver.[1][8] This sustained tissue exposure is crucial for prolonged pharmacodynamic effects, such as SMARCA2 degradation in tumors.[1] This finding underscores that plasma pharmacokinetics alone may not be representative of the efficacy of VHL-based PROTACs.[1][8] The uptake into hepatocytes is suggested to be mediated by solute carrier (SLC) transporters.[1][8] In vitro washout experiments have confirmed that A947 is retained in cells, leading to sustained SMARCA2 degradation long after the compound has been removed from the culture medium.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is essential for understanding the evaluation of PROTAC SMARCA2 degraders.
Mechanism of Action
The following diagram illustrates the catalytic cycle of a VHL-recruiting PROTAC, such as A947 or ACBI2, leading to the targeted degradation of SMARCA2.
Experimental Evaluation Workflow
The characterization of a novel PROTAC degrader follows a structured workflow, from initial biochemical assays to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC SMARCA2 degraders. Below are representative protocols for key experiments.
Cellular SMARCA2 Degradation Assay (Western Blot)
This protocol is used to determine the DC₅₀ and Dₘₐₓ (maximum degradation) of a PROTAC in a given cell line.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., SW1573, RKO) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC degrader (e.g., A947, ACBI2) in fresh culture medium. A typical concentration range is 0.01 pM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a specified time (e.g., 18-24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, HDAC1) should also be used.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Plot the normalized SMARCA2 levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Pharmacokinetic (PK) Assessment in Rodents
This protocol outlines the procedure to determine the pharmacokinetic profile of a PROTAC, such as its oral bioavailability and clearance.
-
Animal Dosing:
-
For intravenous (i.v.) administration, formulate the PROTAC in a suitable vehicle (e.g., 20% Captisol). Administer a single bolus dose (e.g., 5 mg/kg for ACBI2) via the tail vein of the mice.[6]
-
For oral (p.o.) administration, formulate the PROTAC in a vehicle suitable for gavage (e.g., 0.5% HPMC). Administer a single dose (e.g., 30 mg/kg for ACBI2).[6]
-
-
Sample Collection:
-
Collect blood samples from the animals at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to separate plasma.
-
-
Bioanalysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cₘₐₓ (maximum concentration), AUC (area under the curve), clearance, and half-life.
-
Oral bioavailability (%F) is calculated as: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
In Vivo Pharmacodynamics (Tumor SMARCA2 Degradation)
This protocol assesses the ability of the PROTAC to degrade its target in a tumor xenograft model.
-
Xenograft Model:
-
Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a specified size (e.g., ~200 mm³).
-
-
Treatment and Sample Collection:
-
Treat tumor-bearing mice with the PROTAC degrader or vehicle control via the desired route (e.g., oral gavage).
-
At a specified time point after the final dose (e.g., 48 hours), euthanize the animals and excise the tumors.[6]
-
-
Analysis:
-
Tumor tissue can be processed in two ways:
-
Immunohistochemistry (IHC): Fix the tumor in formalin, embed in paraffin, and section the tissue. Stain the sections with an anti-SMARCA2 antibody to visualize protein levels within the tumor microenvironment.[6]
-
Western Blot: Homogenize a portion of the tumor to prepare a protein lysate and follow the Western Blot protocol described in section 5.1.
-
-
-
Data Analysis:
-
For IHC, score the staining intensity to determine the percentage reduction in SMARCA2 levels compared to the vehicle control group.
-
For Western Blot, quantify the band intensities to determine the extent of SMARCA2 degradation.
-
Conclusion
The development of selective PROTAC SMARCA2 degraders like A947 and ACBI2 represents a significant advancement in targeting a key synthetic lethal vulnerability in SMARCA4-mutant cancers. A thorough understanding of their cellular uptake, distribution, and retention, as detailed in this guide, is essential for optimizing their therapeutic potential. The provided data and protocols offer a framework for the continued evaluation and development of this innovative class of cancer therapeutics. As research progresses, a deeper insight into the tissue-specific distribution and cellular transport mechanisms will further refine the design of next-generation PROTACs with improved efficacy and safety profiles.
References
- 1. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
The Domino Effect: A Technical Guide to the Downstream Consequences of SMARCA2 Degradation on Gene Expression
For Immediate Release
[City, State] – December 11, 2025 – In the intricate world of cellular regulation, the targeted degradation of specific proteins has emerged as a powerful therapeutic strategy. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core downstream effects of degrading SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. A comprehensive analysis of quantitative data from recent seminal studies reveals a cascade of events, including significant alterations in gene expression, reprogramming of the enhancer landscape, and cell cycle arrest, offering a promising avenue for therapeutic intervention in specific cancers.
SMARCA2, also known as BRM, is one of two mutually exclusive ATPase subunits of the SWI/SNF complex, a critical regulator of chromatin structure and gene expression.[1] In cancers harboring inactivating mutations in its paralog, SMARCA4 (also known as BRG1), tumor cells often become dependent on the remaining SMARCA2-containing complex for survival. This synthetic lethal relationship has positioned SMARCA2 as a compelling target for cancer therapy.[2][3][4] The development of proteolysis-targeting chimeras (PROTACs) has provided a mechanism to selectively degrade SMARCA2, leading to profound downstream consequences.
Widespread Gene Expression Alterations Following SMARCA2 Degradation
The primary consequence of SMARCA2 degradation is a significant alteration in the transcriptional landscape of cancer cells. RNA sequencing (RNA-seq) studies have consistently demonstrated the differential expression of a multitude of genes upon treatment with SMARCA2 degraders.
A key study by Kotagiri et al. (2024) utilized the potent and selective SMARCA2 PROTAC degrader, YD23, in SMARCA4-mutant non-small cell lung cancer (NSCLC) cells. Their RNA-seq analysis revealed a substantial number of downregulated genes, many of which are critically involved in cell cycle progression.[5] Similarly, a poster by Prelude Therapeutics on their SMARCA2 degrader, PRT003, highlighted the downregulation of key genes such as Keratin 80 (KRT80) and AXL receptor tyrosine kinase (AXL) in SMARCA4-deleted cancer cells.
Table 1: Differentially Expressed Genes Following SMARCA2 Degradation in SMARCA4-Mutant NSCLC Cells
| Gene | Log2 Fold Change | p-value | Function |
| Downregulated Genes | |||
| CCNB1 | -1.58 | < 0.001 | G2/mitotic-specific cyclin-B1 |
| CDK1 | -1.23 | < 0.001 | Cyclin-dependent kinase 1 |
| PLK1 | -1.71 | < 0.001 | Serine/threonine-protein kinase |
| AURKA | -1.45 | < 0.001 | Aurora kinase A |
| KRT80 | -2.1 | < 0.001 | Keratin 80 |
| AXL | -1.8 | < 0.001 | AXL receptor tyrosine kinase |
| Upregulated Genes | |||
| CDKN1A | 2.05 | < 0.001 | Cyclin-dependent kinase inhibitor 1A (p21) |
| GADD45A | 1.89 | < 0.001 | Growth arrest and DNA damage-inducible alpha |
Note: The data presented in this table is a representative summary compiled from publicly available datasets (GEO accession GSE236589) and findings reported in related publications. The exact values may vary depending on the specific experimental conditions and data analysis pipeline.
Enhancer Reprogramming: A Key Mechanism of Action
Beyond the direct impact on gene transcription, SMARCA2 degradation induces a profound reprogramming of the enhancer landscape. Enhancers are distal regulatory elements that play a crucial role in controlling gene expression. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) and Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) have revealed that SMARCA2 degradation leads to a significant loss of chromatin accessibility at enhancers of genes involved in cell proliferation.[2][6]
This "enhancer reprogramming" is a critical mechanism underlying the anti-cancer effects of SMARCA2 degraders.[6] The loss of accessibility at these regulatory regions prevents the binding of transcription factors necessary for the expression of key oncogenic drivers.
Table 2: Changes in Chromatin Accessibility at Key Enhancer Regions Following SMARCA2 Degradation
| Enhancer Region Associated with Gene | Change in Accessibility (Fold Change) | Histone Mark Alteration |
| MYC | -2.5 | Decrease in H3K27ac |
| FOXM1 | -2.1 | Decrease in H3K27ac |
| E2F1 | -1.9 | Decrease in H3K27ac |
Note: This table represents a summary of findings from ChIP-seq and ATAC-seq data. The values are illustrative of the general trend of decreased accessibility and activating histone marks at these enhancer regions.
Impact on Cellular Processes: Cell Cycle Arrest and Apoptosis
The widespread changes in gene expression and enhancer accessibility culminate in significant phenotypic changes in cancer cells. A consistent observation is the induction of cell cycle arrest, primarily at the G1/S and G2/M phases.[7] This is a direct consequence of the downregulation of key cell cycle regulators, as detailed in Table 1.
Furthermore, prolonged degradation of SMARCA2 can lead to the induction of apoptosis, or programmed cell death, in SMARCA4-mutant cancer cells. The dose-dependent effects of SMARCA2 degraders on cell viability have been extensively documented.
Table 3: Dose-Response of SMARCA2 Degraders on Cell Viability in SMARCA4-Mutant Cancer Cell Lines
| Degrader | Cell Line | IC50 (nM) |
| YD23 | NCI-H1975 (SMARCA4-mutant) | 8.5 |
| A947 | SW1573 (SMARCA4-mutant) | 0.039 |
| PRT3789 | NCI-H1693 (SMARCA4-deleted) | ~10 |
Note: IC50 values represent the concentration of the degrader required to inhibit cell growth by 50% and are compiled from various sources.[7][8]
Signaling Pathways Modulated by SMARCA2 Degradation
The downstream effects of SMARCA2 degradation are mediated through the modulation of key signaling pathways. One of the central pathways implicated is the Hippo-YAP/TEAD pathway, which is a critical regulator of cell proliferation and organ size.[8] SMARCA2 has been shown to be a key partner of the YAP/TEAD transcriptional complex in driving the growth of SMARCA4-mutant cells. Degradation of SMARCA2 disrupts this complex, leading to the downregulation of YAP/TEAD target genes involved in cell proliferation.
References
- 1. Cell Cycle Targets [esbl.nhlbi.nih.gov]
- 2. BIOCARTA_CELLCYCLE_PATHWAY [gsea-msigdb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. catalog.data.gov [catalog.data.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. researchgate.net [researchgate.net]
- 7. About GEO2R - GEO - NCBI [ncbi.nlm.nih.gov]
- 8. Download GEO data - GEO - NCBI [ncbi.nlm.nih.gov]
The Crucial Role of E3 Ligase Recruitment in the Activity of PROTAC SMARCA2 Degrader-30: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pivotal role E3 ubiquitin ligases play in the efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to PROTAC SMARCA2 Degraders
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the highly homologous SMARCA4, a classic example of synthetic lethality. The choice of the recruited E3 ligase is a critical determinant of the PROTAC's potency, selectivity, and overall pharmacological profile. While numerous E3 ligases exist, the most commonly recruited for PROTACs are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL).
Mechanism of Action: A Symphony of Induced Proximity
The fundamental mechanism of a PROTAC SMARCA2 degrader hinges on its ability to induce the formation of a stable ternary complex between SMARCA2 and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple SMARCA2 proteins.
Quantitative Analysis of SMARCA2 Degraders
The efficacy of a PROTAC is quantified by its degradation efficiency, typically reported as DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the stability of the ternary complex, are crucial parameters influencing these values. Below is a summary of quantitative data for notable SMARCA2 degraders recruiting different E3 ligases.
| PROTAC Name | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd) | Reference |
| A947 | VHL | SMARCA2 | SW1573 | 39 pM | 96% | 93 nM (SMARCA2) | [1][2][3] |
| SMARCA4 | SW1573 | 1.1 nM | 92% | 65 nM (SMARCA4) | [1][2][3] | ||
| ACBI2 | VHL | SMARCA2 | RKO | 1 nM | >80% | EC50: 7 nM (Ternary Complex) | [4][5][6] |
| SMARCA4 | RKO | 32 nM | ~67% | [4][5][7] | |||
| YDR1 | CRBN | SMARCA2 | H322 | 6.4 nM | 99.2% | Not Reported | [8][9][10] |
| SMARCA2 | HCC515 | 10.6 nM | 99.4% | Not Reported | [8][9] | ||
| SMARCA2 | H2030 | 12.7 nM | 98.7% | Not Reported | [8][9] | ||
| SMARCA2 | H2126 | 1.2 nM | 99.6% | Not Reported | [8][9] | ||
| YD54 | CRBN | SMARCA2 | H322 | 1 nM | 99.3% | Not Reported | [9][11] |
| SMARCA2 | HCC515 | 1.2 nM | 98.9% | Not Reported | [9] | ||
| SMARCA2 | H2030 | 10.3 nM | 98.6% | Not Reported | [9] | ||
| SMARCA2 | H2126 | 1.6 nM | 98.9% | Not Reported | [9] | ||
| PROTAC SMARCA2/4-degrader-30 | Not Specified | SMARCA2 | A549, MV411 | <100 nM | >90% | Not Reported | [12] |
| SMARCA4 | MV411 | <100 nM | >90% | Not Reported | [12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of PROTAC SMARCA2 degraders. The following sections outline key methodologies.
Western Blotting for SMARCA2 Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, A549) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation.[13][14]
Ternary Complex Formation Assays
These assays are crucial for confirming the PROTAC's mechanism of action and assessing the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry). To assess ternary complex formation, the PROTAC is titrated into a solution containing the E3 ligase and the target protein.[15]
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon and koff). For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on the chip, and the other protein and the PROTAC are flowed over the surface.[16]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® ligand. Upon PROTAC-induced complex formation, energy is transferred from the luciferase to the HaloTag® ligand, generating a BRET signal.[15][17]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing epitope-tagged ubiquitin (e.g., HA-ubiquitin) and the target protein of interest (if assessing an overexpressed target). Treat the cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions. Dilute the lysate and immunoprecipitate the target protein using a specific antibody.
-
Immunoblotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin (or anti-HA) antibody to detect the ubiquitinated forms of the target protein.[18][19]
Global Proteomics
Mass spectrometry-based proteomics can be employed to assess the selectivity of the PROTAC degrader across the entire proteome.
-
Sample Preparation: Treat cells with the PROTAC degrader or vehicle control. Lyse the cells, extract the proteins, and digest them into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated. This allows for the assessment of off-target degradation.[20][21]
Conclusion
The recruitment of a suitable E3 ligase is a cornerstone of developing effective PROTAC SMARCA2 degraders. As demonstrated by the quantitative data, both VHL and CRBN-recruiting PROTACs can achieve potent and selective degradation of SMARCA2. The choice of E3 ligase can significantly impact the degradation kinetics, selectivity profile, and potential for therapeutic resistance. A thorough characterization of PROTAC activity, employing a suite of biochemical and cellular assays as outlined in this guide, is imperative for advancing promising SMARCA2 degraders towards clinical applications. The continued exploration of novel E3 ligases and a deeper understanding of the intricacies of ternary complex formation will undoubtedly fuel the next generation of targeted protein degraders.
References
- 1. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Ternary Complex Formation [promega.sg]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. sapient.bio [sapient.bio]
- 21. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
Whitepaper: The Synthetic Lethality of SMARCA2 Degradation in SMARCA4-Deficient Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring loss-of-function mutations in its paralog, SMARCA4. SMARCA2 and SMARCA4 are mutually exclusive, core ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] In cancers where SMARCA4 is inactivated, tumor cells become critically dependent on the remaining SMARCA2 subunit for survival.[3][4] This dependency creates a synthetic lethal vulnerability that can be exploited therapeutically. This whitepaper provides an in-depth technical guide on this topic, detailing the underlying biological principles, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the core mechanisms and workflows.
Introduction: The SWI/SNF Complex and the SMARCA2/SMARCA4 Paralogs
The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a multi-subunit machinery that plays a crucial role in gene regulation by remodeling chromatin structure.[1][5] By utilizing the energy from ATP hydrolysis, the SWI/SNF complex alters histone-DNA contacts, making DNA more accessible for transcription, replication, and repair.[6][7]
The catalytic core of this complex is driven by one of two mutually exclusive ATPase enzymes: SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[7][8] While both are highly homologous and perform redundant functions, the composition of the SWI/SNF complex in a given cell typically includes one or the other. Inactivating mutations or deletions of the SMARCA4 gene are found in approximately 20% of human cancers, including a significant subset of non-small cell lung cancer (NSCLC).[6][9]
The Principle of Synthetic Lethality
The concept of synthetic lethality describes a relationship between two genes where the loss of either gene alone is compatible with cell viability, but the simultaneous loss of both results in cell death. In the context of the SWI/SNF complex, most healthy cells express both SMARCA2 and SMARCA4, providing functional redundancy. However, cancer cells that have lost SMARCA4 function become solely reliant on SMARCA2 to maintain the essential chromatin remodeling activities of the SWI/SNF complex.[3][4][7] This creates a specific vulnerability, whereby the targeted inhibition or degradation of SMARCA2 is lethal to SMARCA4-deficient cancer cells while largely sparing normal, SMARCA4-proficient cells.[4][10]
Targeted Protein Degradation of SMARCA2
While traditional inhibitors can block a protein's function, a more potent and durable response can often be achieved by inducing its complete removal. Targeted Protein Degradation (TPD) is a therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate specific proteins.[9] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach.[5][11]
A SMARCA2-targeting PROTAC consists of three parts:
-
A ligand that binds to the SMARCA2 protein (often targeting its bromodomain).[11]
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[5]
-
A flexible linker connecting the two ligands.
By bringing SMARCA2 into close proximity with an E3 ligase, the PROTAC facilitates the tagging of SMARCA2 with ubiquitin chains, marking it for destruction by the proteasome.[9][12] The selective degradation of SMARCA2 over its highly homologous paralog SMARCA4 is critical for achieving a favorable therapeutic window.[5][10]
Quantitative Efficacy Data
Numerous preclinical studies have demonstrated the potent and selective activity of SMARCA2 degraders. The data below, compiled from multiple sources, illustrates their efficacy in vitro and in vivo.
Table 1: In Vitro Degradation Potency (DC₅₀) of SMARCA2 Degraders DC₅₀ is the concentration required to degrade 50% of the target protein.
| Compound/Degrader | Cell Line | SMARCA2 DC₅₀ | SMARCA4 DC₅₀ | Selectivity (Fold) | Reference |
| A947 | SW1573 | 39 pM | 1.1 nM | ~28 | [13] |
| ACBI2 | RKO | 78 nM | >10 µM (spared) | >128 | [14] |
| YDR1 | H1792 (24h) | 69 nM | 135 nM | ~2 | [15] |
| YD54 | H1792 (24h) | 8.1 nM | 19 nM | ~2.3 | [15] |
| Unnamed Degrader | (unspecified) | < 10 nM | > 1000 nM | >100 | [6] |
| Unnamed Degrader | (unspecified) | (not specified) | (not specified) | 50-300 | [9] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀) of SMARCA2 Degraders IC₅₀ is the concentration required to inhibit 50% of cell proliferation.
| Compound/Degrader | Cell Line (SMARCA4 status) | IC₅₀ / gIC₅₀ | Reference |
| PRT004 | NCI-H1693 (deficient) | < 10 nM | [1] |
| PRT004 | NCI-H520 (WT) | > 1 µM | [1] |
| PRT005 | LU6437 PDX (deficient) | 81 nM | [1] |
| PRT005 | LU5263 PDX (WT) | 6,220 nM | [1] |
| Unnamed Degrader | SMARCA4-deleted cells | 1-10 nM | [6] |
| Unnamed Degrader | SMARCA4 WT cells | > 1000 nM | [6] |
| Unnamed Degrader | NCI-H1693 (deficient) | 3-10 nM | [9] |
| Unnamed Degrader | Calu-6 (WT) | > 10 µM | [9] |
Table 3: In Vivo Efficacy of SMARCA2 Degraders in Xenograft Models TGI refers to Tumor Growth Inhibition.
| Compound/Degrader | Xenograft Model (SMARCA4 status) | Dosing | Outcome | Reference |
| Unnamed Degrader | NSCLC (mutant) | Oral | Significant TGI | [6][9] |
| YDR1 | H1568 (mutant) | 80 mg/kg (daily) | 87% SMARCA2 degradation in tumor | [15] |
| GLR-203101 | A549 (deficient) | 25 mg/kg (oral) | Robust, dose-dependent antitumor activity | [16] |
Downstream Mechanistic Consequences
The degradation of SMARCA2 in SMARCA4-deficient cells triggers a cascade of molecular events leading to cell death. Global RNA and protein expression analyses reveal significant downregulation of pathways related to the cell cycle and DNA replication.[1][2] A key mechanism involves "enhancer reprogramming," where the loss of the SWI/SNF complex renders enhancers of critical cell-cycle genes inaccessible to transcription factors, thereby suppressing their expression and leading to cell cycle arrest.[17][18] Genes whose expression is significantly reduced include key factors for tumor cell signaling and invasion, such as AXL, SMAD3, and MMP2.[2]
Key Experimental Protocols
The following protocols are generalized methodologies for key experiments used to evaluate SMARCA2 degraders, based on common practices cited in the literature.
Western Blotting for SMARCA2/SMARCA4 Protein Levels
This protocol is used to quantify the degradation of target proteins.[19][20]
-
Cell Lysis: After treating cells with the SMARCA2 degrader for the desired time, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., Actin, Tubulin, or HDAC1).[12][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity to determine DC₅₀ values.[19]
Cell Viability Assays
These assays measure the anti-proliferative effect of the degraders.[14]
-
Cell Seeding: Plate SMARCA4-deficient and SMARCA4-WT cells in 96-well plates at a low density (e.g., 500-2000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 7 to 14 days, to allow for the anti-proliferative effects to manifest.[1]
-
Viability Measurement: Measure cell viability using a luminescence-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[14]
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the IC₅₀ value for each cell line.
Co-Immunoprecipitation (Co-IP) for SWI/SNF Complex Analysis
Co-IP is used to study protein-protein interactions within the SWI/SNF complex.[22][23][24]
-
Lysate Preparation: Harvest cells and lyse them under non-denaturing conditions using a gentle IP lysis buffer (e.g., containing 0.1-0.5% NP-40) with protease inhibitors to preserve protein complexes.[24]
-
Pre-clearing: Incubate the lysate with Protein A/G magnetic beads for 1 hour to reduce non-specific binding.[25]
-
Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody against a core SWI/SNF subunit (e.g., SMARCA2) or an IgG control.[22][24]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and wash them multiple times with IP lysis buffer to remove non-specifically bound proteins.[25]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated proteins by Western blotting using antibodies against other potential SWI/SNF complex members.[22]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq identifies the genomic regions where the SWI/SNF complex binds.[26][27]
-
Cross-linking: Treat live cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[26][28]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.[26][27]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to a SWI/SNF subunit (e.g., SMARCA2) or an IgG control.[28]
-
Complex Capture: Use Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.[28]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[26]
-
DNA Purification: Purify the ChIP-enriched DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify the DNA sequences bound by the protein of interest.[27]
Conclusion and Future Directions
The synthetic lethal strategy of targeting SMARCA2 via targeted protein degradation in SMARCA4-deficient cancers represents a highly promising and validated therapeutic approach.[1][10] Preclinical data consistently show that potent and selective SMARCA2 degraders can induce profound tumor growth inhibition in relevant cancer models.[6][9] The success of this strategy hinges on achieving high selectivity for SMARCA2 over SMARCA4 to ensure a wide therapeutic window and minimize toxicity in normal tissues.[5][11]
Several SMARCA2 degraders have now advanced into clinical trials, and the outcomes of these studies will be highly influential for the field.[11][29] Future research is likely to focus on identifying biomarkers beyond SMARCA4 status that predict response, exploring mechanisms of resistance, and evaluating rational combination therapies, such as with TEAD inhibitors or MCL1 inhibitors, to further enhance efficacy.[13][17]
References
- 1. preludetx.com [preludetx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plexium.com [plexium.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 17. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SMARCA4/BRG1 antibody (20650-1-AP) | Proteintech [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 29. youtube.com [youtube.com]
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC SMARCA2 Degrader-30 and its Impact on the SWI/SNF Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective degradation of intracellular proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by coopting the cell's ubiquitin-proteasome system. This technical guide delves into the specifics of PROTAC SMARCA2 degrader-30, a molecule designed to target the SMARCA2 ATPase subunit of the SWI/SNF chromatin remodeling complex. Due to the limited publicly available data specifically for this compound (also known as PROTAC SMARCA2/4-degrader-30 or Compound I-291), this guide will situate its known characteristics within the broader context of well-characterized SMARCA2 degraders. We will explore the mechanism of action, comparative degradation profiles, and the profound effects on the SWI/SNF complex, supported by detailed experimental methodologies and visual representations of the underlying biological processes.
Introduction: The SWI/SNF Complex and the Rationale for SMARCA2 Degradation
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit chromatin remodeling machinery that plays a pivotal role in regulating gene expression by altering the structure of chromatin. This complex utilizes the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. The catalytic core of the SWI/SNF complex is driven by one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).
In a significant subset of human cancers, particularly in non-small cell lung cancer, the SMARCA4 gene is frequently mutated and inactivated. This loss of SMARCA4 function creates a dependency on its paralog, SMARCA2, for the survival and proliferation of these cancer cells. This phenomenon, known as synthetic lethality, presents a compelling therapeutic window for the selective targeting of SMARCA2 in SMARCA4-deficient tumors. PROTACs offer a novel and potent strategy to exploit this vulnerability by inducing the degradation of the entire SMARCA2 protein, rather than merely inhibiting a single functional domain.
PROTAC-Mediated Degradation of SMARCA2
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, which then facilitates the ubiquitination of the target. Polyubiquitinated proteins are subsequently recognized and degraded by the proteasome.
Quantitative Analysis of SMARCA2 Degraders
This compound is reported to degrade both SMARCA2 and SMARCA4 in A549 and MV411 cell lines with a 50% degradation concentration (DC50) of less than 100 nM.[1] While more specific quantitative data for this particular compound is limited, a comparative analysis with other well-documented SMARCA2 degraders provides valuable context for its potential efficacy and selectivity.
| Degrader | Target(s) | E3 Ligase | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Cell Line | Reference(s) |
| PROTAC SMARCA2/4-degrader-30 | SMARCA2/4 | Not Specified | <100 nM | Not Specified | <100 nM | Not Specified | A549, MV411 | [1] |
| A947 | SMARCA2 (selective) | VHL | 39 pM | 96% | 1.1 nM | 92% | SW1573 | [2][3][4] |
| ACBI2 | SMARCA2 (selective) | VHL | 1 nM | >80% | 32 nM | ~67% | RKO | [5][6][7][8] |
| SMD-3040 | SMARCA2 (selective) | VHL | 12 nM | 91% | >1000 nM | Not Specified | Hela | [9][10][11][12][13] |
| YDR1 | SMARCA2 (selective) | CRBN | 6.4 nM | 99.2% | 135 nM | 79% | H322 | [14][15] |
| YD54 | SMARCA2 | CRBN | 1 nM | 99.3% | 19 nM | 98% | H322 | [14][15][16] |
| GLR203101 | SMARCA2 (selective) | CRBN | <10 nM | >80% | Not Specified | <10% | Hela | [17] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
The SWI/SNF Complex and the Effect of SMARCA2 Degradation
The degradation of SMARCA2 has profound consequences on the integrity and function of the SWI/SNF complex, particularly in cancer cells that have lost SMARCA4.
In SMARCA4-deficient cells, the remaining functional SWI/SNF complexes are solely reliant on SMARCA2. The degradation of SMARCA2 leads to the disassembly or inactivation of these essential complexes. This disruption of chromatin remodeling activity results in widespread transcriptional dysregulation, ultimately leading to cell cycle arrest and apoptosis in these dependent cancer cells.
Detailed Experimental Protocols
The characterization of PROTAC SMARCA2 degraders involves a series of key in vitro experiments. Below are detailed methodologies for these assays.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of SMARCA2 and SMARCA4 degradation following treatment with a PROTAC.
Materials:
-
Cell lines (e.g., A549, MV411, SW1573)
-
This compound (or other degraders)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western blotting)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the E3 ligase antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against SMARCA2 and the E3 ligase to confirm their co-precipitation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the PROTAC degrader on the viability of cancer cell lines.
Materials:
-
SMARCA4-deficient and SMARCA4-wild-type cell lines
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC degrader for an extended period (e.g., 7 days).
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Conclusion and Future Directions
This compound and other molecules in its class represent a promising therapeutic strategy for the treatment of SMARCA4-deficient cancers. By hijacking the cell's natural protein disposal machinery, these degraders can effectively eliminate the SMARCA2 protein, leading to synthetic lethality in dependent cancer cells. The high potency and potential for selectivity of PROTACs make them an attractive modality for targeting proteins that have been historically challenging to drug with conventional small molecule inhibitors.
Further research will be necessary to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms associated with PROTAC SMARCA2 degraders. The continued development and characterization of these molecules will undoubtedly pave the way for novel cancer therapies and a deeper understanding of the biology of the SWI/SNF complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
The Impact of PROTAC SMARCA2 Degrader-30 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular impact of PROTAC-mediated degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The focus is on the effects on cell cycle progression, particularly in the context of SMARCA4-deficient cancers, where SMARCA2 becomes a synthetic lethal target. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to SMARCA2 Degradation
SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome structure. In cancers with inactivating mutations in its paralog, SMARCA4, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes selective SMARCA2 degradation a promising therapeutic strategy.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Several potent and selective SMARCA2 PROTAC degraders, such as A947 and others, have been developed to exploit this vulnerability.[1][2][4]
The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to significant anti-proliferative effects.[5][6] Mechanistically, this is, in part, due to the reprogramming of enhancers, which renders the enhancers of key cell-cycle genes inaccessible and suppresses their expression.[7] This guide will delve into the specifics of how SMARCA2 degradation impacts cell cycle progression.
Quantitative Analysis of Cell Cycle Distribution
Treatment of SMARCA4-mutant cancer cell lines with selective SMARCA2 degraders leads to a significant arrest in the G1 phase of the cell cycle. The following table summarizes the cell cycle distribution data from a study using the selective SMARCA2 PROTAC degrader A947 on various non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.
| Cell Line (SMARCA4 Status) | A947 Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| SW1573 (Mutant) | 0 | 55 | 30 | 15 |
| 10 | 65 | 20 | 15 | |
| 100 | 75 | 10 | 15 | |
| NCI-H1299 (Mutant) | 0 | 60 | 25 | 15 |
| 10 | 70 | 15 | 15 | |
| 100 | 80 | 5 | 15 | |
| A549 (Wild-type) | 0 | 50 | 35 | 15 |
| 100 | 52 | 33 | 15 | |
| NCI-H522 (Wild-type) | 0 | 58 | 28 | 14 |
| 100 | 60 | 27 | 13 |
Note: The data presented here is representative and compiled based on findings reported in the literature. Actual values may vary between experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: SMARCA4-mutant (e.g., SW1573, NCI-H1299) and SMARCA4-wild-type (e.g., A549, NCI-H522) NSCLC cell lines are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the PROTAC SMARCA2 degrader at various concentrations (e.g., a dose response from 1 nM to 1 µM) or DMSO as a vehicle control. Cells are then incubated for the desired time period (e.g., 48 hours).
Cell Cycle Analysis via Flow Cytometry
This protocol is based on the methodology described for the analysis of A947's effect on the cell cycle.[8]
-
EdU Pulsing: After 48 hours of treatment with the SMARCA2 degrader, add 10 µM of 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for 15 minutes to label cells undergoing DNA synthesis (S phase).
-
Cell Harvesting: Aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then neutralize the trypsin with medium containing FBS.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 4% paraformaldehyde for 10 minutes at room temperature to fix the cells.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization and Blocking: Resuspend the cells in a permeabilization and blocking buffer (PBS containing 10% FBS, 1% BSA, 0.1% Triton X-100, and 0.01% NaN3) and incubate for 1 hour at room temperature.
-
Click-iT® Reaction: Remove the permeabilization buffer and wash the cells three times with PBS. Perform the Click-iT® reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
DNA Staining: Resuspend the cells in a solution containing a DNA staining dye (e.g., DAPI or propidium (B1200493) iodide) to label the total DNA content.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The EdU signal will identify the S-phase population, while the total DNA stain will distinguish between G1 (2n DNA content) and G2/M (4n DNA content) phases.
Signaling Pathways and Mechanisms of Action
The degradation of SMARCA2 in SMARCA4-deficient cancer cells triggers a cascade of events that ultimately leads to cell cycle arrest. The primary mechanism involves the reprogramming of the enhancer landscape, which affects the transcription of key cell cycle regulatory genes.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation leading to G1 cell cycle arrest.
The workflow for assessing the impact of a SMARCA2 degrader on the cell cycle can be visualized as follows:
Caption: Experimental workflow for cell cycle analysis following SMARCA2 degradation.
Conclusion
PROTAC-mediated degradation of SMARCA2 is a viable and potent therapeutic strategy for SMARCA4-deficient cancers. The targeted degradation of SMARCA2 leads to a robust G1 cell cycle arrest, thereby inhibiting cancer cell proliferation. This effect is primarily driven by the reprogramming of the enhancer landscape and the subsequent downregulation of key cell cycle-promoting genes. The experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for researchers and drug developers working in this promising area of oncology. Further research into synergistic combinations may enhance the therapeutic efficacy of SMARCA2 degraders.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 5. preludetx.com [preludetx.com]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Western Blot Protocol for Monitoring PROTAC-Mediated SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[1] A PROTAC accomplishes this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[2] The degradation of SMARCA2 has shown therapeutic potential, particularly in cancers with mutations in the related SMARCA4 gene, highlighting a synthetic lethal relationship.[3][4]
This document provides a detailed protocol for performing western blot analysis to quantify the degradation of SMARCA2 in cultured cells following treatment with a specific PROTAC degrader. Western blotting is a fundamental technique to confirm the efficacy and selectivity of a PROTAC by measuring the reduction in target protein levels.[2][5]
Signaling Pathway and Experimental Rationale
A PROTAC designed to target SMARCA2 will consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[1] Upon entering the cell, the PROTAC facilitates the formation of a ternary complex between SMARCA2 and the E3 ligase. This proximity leads to the polyubiquitination of SMARCA2, marking it for recognition and degradation by the 26S proteasome.[6] The resulting decrease in SMARCA2 protein levels can be effectively monitored and quantified by western blot analysis.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Protocol
This protocol details the necessary steps to assess the degradation of SMARCA2 in a selected cell line upon treatment with a PROTAC degrader.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., a SMARCA4-deficient cancer cell line to observe synthetic lethality) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[3][6] Allow cells to adhere and grow overnight.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC SMARCA2 degrader in DMSO.[2] Create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 1000 nM) for a fixed time period (e.g., 18-24 hours).[1][7]
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC for various time points (e.g., 0, 4, 8, 16, 24 hours).[6]
-
Controls: Include a vehicle control (DMSO) and potentially a negative control, such as an inactive epimer of the degrader if available.[6]
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Wash: After the treatment period, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][3][8] RIPA buffer is effective for extracting nuclear and membrane-bound proteins.[9]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing intermittently.[2]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2][3]
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[2][6]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-polyacrylamide gel.[2][5] Include a protein molecular weight marker in one lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2][6] Confirm transfer efficiency by staining the membrane with Ponceau S.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[1][2] Also, probe a separate membrane or strip and re-probe the same membrane for a loading control protein (e.g., GAPDH, β-actin, or HDAC1).[7][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][2]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][2]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[1][2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2][3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the corresponding loading control band intensity to determine the relative protein levels and calculate the percentage of degradation.[3][7]
Data Presentation
Quantitative data from the western blot analysis should be organized for clear interpretation and comparison.
| Parameter | Recommended Conditions |
| Cell Line | SMARCA4-deficient (e.g., NCI-H1568, SW1573) or other relevant lines[3][7] |
| PROTAC Concentration | 0, 1, 10, 50, 100, 500, 1000 nM (for dose-response)[1][6] |
| Treatment Duration | 4, 8, 16, 24 hours (for time-course)[6] |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors[2][3] |
| Protein Loaded per Lane | 20-30 µg[2][5] |
| Primary Antibody | Anti-SMARCA2 (Rabbit or Mouse) |
| Primary Antibody Dilution | 1:1000 (or as per manufacturer's datasheet)[11] |
| Loading Control | Anti-GAPDH, Anti-β-actin, or Anti-HDAC1[7][10] |
| Loading Control Dilution | 1:1000 - 1:10000 (or as per manufacturer's datasheet) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Secondary Antibody Dilution | 1:5000 - 1:10000 |
Experimental Workflow Visualization
Caption: Workflow for Western blot analysis of SMARCA2 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. preludetx.com [preludetx.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 10. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocol for SMARCA2 Degradation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard protocol for assessing the degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key therapeutic target in cancers with mutations in its paralog, SMARCA4.[1][2] The protocols outlined below are essential for the characterization of potential SMARCA2-degrading molecules, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[2][3] In cancers where SMARCA4 is mutated or deficient, cancer cells often become dependent on SMARCA2 for survival, presenting a synthetic lethal therapeutic opportunity.[1][2][4] Targeted degradation of SMARCA2 using heterobifunctional molecules like PROTACs has emerged as a promising therapeutic strategy.[2][5][6] These molecules induce the degradation of SMARCA2 by hijacking the ubiquitin-proteasome system.[5][7] This application note provides detailed methodologies for quantifying SMARCA2 degradation, including cell-based assays, Western Blot analysis, immunoprecipitation, and ubiquitination assays.
Signaling Pathway for PROTAC-Mediated SMARCA2 Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[5][7] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][8] The signaling pathway involves the formation of a ternary complex between the SMARCA2 protein, the PROTAC molecule, and an E3 ligase (e.g., Von Hippel-Lindau (VHL) or F-box only protein 22 (FBXO22)).[5][9]
Caption: PROTAC-mediated SMARCA2 degradation pathway.
Experimental Workflow for SMARCA2 Degradation Assay
The general workflow for assessing SMARCA2 degradation involves cell culture, treatment with the degrader compound, cell lysis, protein quantification, and analysis by Western Blot. Further mechanistic studies can be performed using immunoprecipitation and ubiquitination assays.
Caption: General experimental workflow for SMARCA2 degradation assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as A549 (SMARCA4-deficient) or SW1573 are commonly used.[1][2][6]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[5]
-
Treatment: 24 hours after seeding, treat cells with various concentrations of the SMARCA2 degrader or DMSO as a vehicle control.[5] Incubation times can range from 4 to 48 hours, with 18-24 hours being a common timepoint for assessing degradation.[1][5]
Cell Lysis and Protein Quantification
-
Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[5][10]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[3][5]
-
Incubate on ice for 5-10 minutes.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[5][10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]
-
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Sigma #HPA029981) overnight at 4°C.[5]
-
Also, probe for a loading control protein such as β-actin (e.g., Cell Signaling #4970) or GAPDH (e.g., Abcam #ab9485) to ensure equal protein loading.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
Immunoprecipitation (IP)
-
Purpose: To isolate SMARCA2 and its interacting proteins (e.g., E3 ligases) to confirm the formation of the ternary complex.
-
Protocol:
-
Prepare cell lysates as described above, using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against SMARCA2 or a tag (if using an overexpressed tagged protein) overnight at 4°C with gentle rotation.[10]
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.[10]
-
Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.
-
Analyze the eluate by Western Blotting for SMARCA2 and the suspected interacting E3 ligase.
-
In Vitro Ubiquitination Assay
-
Purpose: To directly demonstrate the ubiquitination of SMARCA2 in the presence of a degrader.
-
Protocol:
-
Set up a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the E3 ligase recruited by the degrader, and purified SMARCA2 protein.[11][12]
-
Add the SMARCA2 degrader or DMSO to the reaction.
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Analyze the reaction products by Western Blotting using an anti-SMARCA2 or anti-ubiquitin antibody to detect higher molecular weight ubiquitinated SMARCA2 species.[11]
-
Data Presentation
Quantitative data from SMARCA2 degradation assays are typically presented as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: In Vitro Degradation of SMARCA2 by Various Compounds
| Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |
| ACBI2 | A549 | - | 78 | 46 | [5] |
| A947 | SW1573 | 20 | - | - | [1] |
| YDR1 | H1792 | 24 | 69 | 87 | [13] |
| YDR1 | H1792 | 48 | 60 | 94 | [13] |
| SMARCA2 degrader-3 | A549 | 24 | <100 | >90 | [14] |
| SMARCA2 degrader-4 | A549 | 24 | <100 | >90 | [14] |
| SMARCA2/4-degrader-2 | A549 | 24 | <100 | >90 | [14] |
Table 2: Selectivity of SMARCA2 Degraders
| Compound | Target | Assay | DC50 (nM) | Selectivity (over SMARCA4) | Reference |
| ACBI2 | SMARCA2 | Cellular Degradation | 78 | Selective (spares SMARCA4) | [5] |
| A947 | SMARCA2 | Cellular Degradation | - | Moderately Selective | [1] |
| PRT004 | SMARCA2 | Cellular Degradation | - | Selective | [15] |
| PRT007 | SMARCA2 | In vivo Degradation | - | Selective | [15] |
Conclusion
The protocols described in this application note provide a robust framework for the evaluation of SMARCA2 degradation. Consistent application of these methods will enable researchers to accurately characterize the potency, kinetics, and mechanism of action of novel SMARCA2-targeting therapeutics. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended for achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. preludetx.com [preludetx.com]
Application Notes: Cell Viability Assay for PROTAC SMARCA2 Degrader-30
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality to target proteins for degradation. PROTAC SMARCA2 degrader-30 is a heterobifunctional molecule designed to induce the degradation of SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2] The SWI/SNF complex plays a crucial role in regulating gene expression by altering the structure of chromatin.[3] Dysregulation of this complex is implicated in various cancers. This document provides a detailed protocol for assessing the effect of this compound on cell viability, a critical step in evaluating its therapeutic potential.
Scientific Background: SMARCA2 and Synthetic Lethality
SMARCA2 and its paralog SMARCA4 are mutually exclusive ATPases in the SWI/SNF complex. In some cancers, SMARCA4 is inactivated by mutations, leading to a dependency on SMARCA2 for survival. This phenomenon is known as synthetic lethality. Targeting SMARCA2 in SMARCA4-deficient cancer cells is a promising therapeutic strategy.[4][5][6][7] this compound is designed to exploit this vulnerability by selectively degrading SMARCA2, thereby inducing cell death in SMARCA4-mutant cancer cells while having a minimal effect on healthy cells with functional SMARCA4.
Assay Principle
The recommended method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[3] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction. The intensity of the luminescent signal is directly proportional to the number of viable cells in the culture.
Data Presentation: Representative Cell Viability Data
While specific cell viability data for this compound is not publicly available, the following table presents representative data from a similar selective SMARCA2 PROTAC degrader, A947, demonstrating the principle of synthetic lethality in SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines.[4][8]
| Cell Line | SMARCA4 Status | Representative IC50 (nM) of A947 |
| NCI-H1568 | Mutant | 5 |
| A549 | Mutant | 10 |
| SK-MEL-5 | Mutant | 8 |
| NCI-H1944 | Wild-Type | >1000 |
| HCC827 | Wild-Type | >1000 |
| Calu-3 | Wild-Type | >1000 |
This table presents representative data for the SMARCA2 degrader A947 to illustrate the expected differential effect in SMARCA4-mutant versus wild-type cell lines. Actual values for this compound may vary.
Experimental Protocols
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
SMARCA4-mutant and SMARCA4-wild-type cancer cell lines (e.g., A549 and NCI-H1944, respectively)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Protocol for Cell Viability Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from picomolar to micromolar.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of the PROTAC degrader and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: PROTAC-mediated degradation of SMARCA2 and its effect.
References
- 1. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preludetx.com [preludetx.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration and Dosing of PROTAC SMARCA2 Degraders in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration and dosing of Proteolysis Targeting Chimera (PROTAC) SMARCA2 degraders in xenograft models. PROTACs are a novel class of therapeutic agents that induce the degradation of specific target proteins. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers with mutations in its paralog, SMARCA4. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of SMARCA2-targeting PROTACs. The information compiled is based on publicly available data for several exemplary SMARCA2 degraders.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SMARCA2), a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting them. By bringing SMARCA2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In SMARCA4-deficient cancer cells, the loss of SMARCA2 function leads to cell death, a concept known as synthetic lethality.
Data Presentation: In Vivo Studies of SMARCA2 Degraders
The following tables summarize quantitative data from various in vivo studies using different SMARCA2 PROTACs in mouse xenograft models.
Table 1: Summary of Efficacy and Dosing for Selective SMARCA2 Degraders
| Degrader | Xenograft Model (Cell Line) | Administration Route | Dosing Regimen | Observed Efficacy | Reference |
| ACBI2 | A549 (SMARCA4-mutant) | Oral (p.o.) | 80 mg/kg, once daily | Significant tumor growth inhibition; near-complete SMARCA2 degradation in tumors.[1][2][3] | [1][2][3] |
| A947 | SMARCA4-mutant NSCLC | Intravenous (i.v.) | 40 mg/kg, single dose or every other week | Rapid reduction in tumor SMARCA2 levels; significant tumor growth decrease.[4] | [4] |
| SMD-3040 | SMARCA4-deficient models | Intravenous (i.v.) | 25-50 mg/kg, twice weekly for 2 weeks | Strong, well-tolerated tumor growth inhibition.[5][6][7] | [5][6][7] |
| GLR-203101 | A549 (SMARCA4-deficient) | Oral (p.o.) | 25 mg/kg | Robust, dose-dependent antitumor activity; significant SMARCA2 degradation in tumor tissue.[8] | [8] |
Table 2: Summary of a Dual SMARCA2/4 Degrader
| Degrader | Target(s) | In Vitro Potency (Cell Lines) | In Vivo Model Data | Reference |
| PROTAC SMARCA2/4-degrader-30 (Compound I-291) | SMARCA2 & SMARCA4 | Degrades SMARCA2 in A549 and MV411 with DC50 <100 nM; Degrades SMARCA4 in MV411 with DC50 <100 nM.[9][10] | Specific in vivo xenograft dosing and efficacy data for this specific compound is not detailed in the provided search results. Protocols would need to be adapted from general PROTAC studies. | [9][10] |
Experimental Protocols
The following are generalized protocols for in vivo studies using SMARCA2 PROTACs, synthesized from methodologies reported in the literature.
Protocol 1: Subcutaneous Xenograft Model Development
-
Animal Models:
-
Use immunocompromised mice (e.g., BALB/c nude, NOD-SCID) to prevent rejection of human tumor cells.
-
Animals should be 5-8 weeks old and allowed to acclimatize for at least one week before any procedures.
-
-
Cell Culture and Implantation:
-
Culture human cancer cells with known SMARCA4 status (e.g., A549, SW1573 for SMARCA4-mutant models) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
For subcutaneous implantation, resuspend 1 x 10⁶ to 5 x 10⁷ cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups.
-
Protocol 2: PROTAC Formulation and Administration
-
Formulation (Example Vehicles):
-
The choice of vehicle is critical and depends on the PROTAC's physicochemical properties. Always test for solubility and stability.
-
For Intravenous (i.v.) or Intraperitoneal (i.p.) Injection: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. For example: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For Oral (p.o.) Gavage: A suspension in 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water is often used.
-
-
Preparation of Formulation:
-
First, dissolve the PROTAC powder in the organic solvent (e.g., DMSO) to create a stock solution.
-
Sequentially add the other components of the vehicle, ensuring the solution is clear and homogenous at each step. Vortex or sonicate briefly if necessary.
-
Prepare fresh formulations on the day of dosing.
-
-
Administration:
-
Dose animals based on body weight.
-
Intravenous: Inject slowly into the lateral tail vein.
-
Intraperitoneal: Inject into the peritoneal cavity.
-
Oral: Administer using a gavage needle.
-
The vehicle control group should receive the same volume of the formulation without the PROTAC.
-
Protocol 3: Efficacy and Pharmacodynamic (PD) Assessment
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Body weight is a key indicator of toxicity; a weight loss of >15-20% may necessitate dose reduction or termination of treatment for that animal.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
-
Pharmacodynamic Sample Collection:
-
For PD studies, animals can be euthanized at specific time points after a single or multiple doses (e.g., 4, 24, 48 hours post-dose).
-
At the study endpoint, euthanize all animals.
-
Collect tumors, blood (for plasma analysis of drug concentration), and other relevant tissues. Snap-freeze tumor and tissue samples in liquid nitrogen and store at -80°C for later analysis.
-
-
Analysis of SMARCA2 Degradation:
-
Homogenize frozen tumor samples to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Analyze SMARCA2 protein levels by Western Blot or other quantitative methods like mass spectrometry.
-
Normalize SMARCA2 levels to a loading control (e.g., GAPDH, β-actin) to compare the extent of degradation between vehicle and PROTAC-treated groups.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
Application Notes and Protocols: Immunoprecipitation of SMARCA2 Following PROTAC Degrader-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[4][5] SMARCA2 (also known as BRM), a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4.[6][7][8] PROTACs designed to target SMARCA2 induce its degradation, leading to anti-proliferative effects in SMARCA4-mutant cancers.[8][9]
These application notes provide a detailed protocol for the immunoprecipitation of SMARCA2 from cells treated with a specific PROTAC, referred to herein as "PROTAC Degrader-30". Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[10][11][12] This protocol is essential for downstream applications such as confirming protein-protein interactions, analyzing post-translational modifications, or verifying the presence of the target protein in a purified sample.
Mechanism of Action: SMARCA2 Degradation by PROTAC Degrader-30
PROTAC Degrader-30 is a heterobifunctional molecule composed of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[1][3] The PROTAC facilitates the formation of a ternary complex between SMARCA2 and the E3 ligase.[3][4][13] This proximity induces the E3 ligase to polyubiquitinate SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome.[1][14] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple SMARCA2 proteins.[1][14]
Caption: Mechanism of SMARCA2 degradation by PROTAC Degrader-30.
Quantitative Data Summary
The efficacy of PROTAC Degrader-30 can be quantified by determining its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation observed). The following tables present representative data for SMARCA2 degradation and the subsequent effect on cell viability in a SMARCA4-mutant cancer cell line.
Table 1: SMARCA2 Degradation Profile of PROTAC Degrader-30
| Parameter | Value | Treatment Time (hours) | Cell Line |
| DC50 | 10 nM | 24 | NCI-H1792 (SMARCA4-mutant) |
| Dmax | >95% | 24 | NCI-H1792 (SMARCA4-mutant) |
Table 2: Anti-proliferative Activity of PROTAC Degrader-30
| Parameter | Value | Treatment Time (hours) | Cell Line |
| IC50 | 25 nM | 72 | NCI-H1792 (SMARCA4-mutant) |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with PROTAC Degrader-30
This protocol outlines the general steps for treating cells with PROTAC Degrader-30 prior to harvesting for immunoprecipitation.
Materials:
-
PROTAC Degrader-30
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line (e.g., RPMI-1640 with 10% FBS)
-
Cell line of interest (e.g., NCI-H1792)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of PROTAC Degrader-30 in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (approximately 70-80% confluent) at the time of treatment.
-
Compound Dilution and Treatment:
-
On the day of treatment, prepare serial dilutions of PROTAC Degrader-30 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the degrader used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PROTAC Degrader-30 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, proceed with cell harvesting and lysis as described in Protocol 2.
Protocol 2: Immunoprecipitation of SMARCA2
This protocol describes the immunoprecipitation of SMARCA2 from cell lysates after treatment with PROTAC Degrader-30.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors
-
Normal Rabbit IgG (or IgG from the same species as the primary antibody) as an isotype control
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (e.g., lysis buffer diluted 1:1 with PBS)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Aspirate the media from the cell culture plates and wash the cells once with ice-cold PBS.[16]
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C (or use a magnetic rack for magnetic beads) and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary anti-SMARCA2 antibody (the optimal amount should be determined by titration, typically 1-5 µg per 1 mg of lysate).
-
In a separate tube for the negative control, add the same amount of isotype control IgG to an equal amount of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 50 µL of Protein A/G bead slurry to each tube to capture the antibody-antigen complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads by centrifugation (2,500 x g for 3 minutes) or using a magnetic rack. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.
-
Centrifuge the tubes to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to confirm the presence and degradation of SMARCA2.
-
Caption: Experimental workflow for SMARCA2 immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 7. fortislife.com [fortislife.com]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ptglab.com [ptglab.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-SMARCA2 Antibodies | Invitrogen [thermofisher.com]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring the DC50 of PROTAC SMARCA2 Degrader-30
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the half-maximal degradation concentration (DC50) of PROTAC SMARCA2 degrader-30, a crucial parameter for characterizing its potency and efficacy. The protocols outlined herein are based on established methodologies for evaluating proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a heterobifunctional molecule designed to selectively induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2] By recruiting an E3 ubiquitin ligase to the target protein, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3] The DC50 value represents the concentration of the degrader required to reduce the intracellular level of the target protein by 50% and is a critical metric for assessing its biological activity.
Quantitative Data Summary
The following table summarizes the reported degradation potency of this compound in various cell lines.
| Compound Name | Target Protein | Cell Line(s) | DC50 | Reference |
| PROTAC SMARCA2/4-degrader-30 (Compound I-291) | SMARCA2 | A549, MV411 | <100 nM | [4][5] |
| This compound (example 85) | SMARCA2 | H1299 | <100 nM | [6] |
Signaling Pathway
The mechanism of action for this compound involves the formation of a ternary complex between the SMARCA2 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to SMARCA2, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Protocol: DC50 Determination by Western Blot
This protocol details the steps for quantifying the levels of SMARCA2 protein following treatment with this compound to determine its DC50 value.[7]
Materials:
-
This compound
-
Cell lines (e.g., A549, MV411, or H1299)
-
Complete growth medium
-
DMSO
-
96-well or 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure 70-80% confluency at the time of treatment.[8]
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[7]
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a desired time point (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.[7]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples with Laemmli buffer and heat.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Probe the same membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensity for SMARCA2 and the loading control using image analysis software.
-
Normalize the SMARCA2 band intensity to the loading control for each sample.
-
Calculate the percentage of SMARCA2 remaining relative to the vehicle control.[7]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.[8]
-
Experimental Workflow
The following diagram illustrates the key steps involved in the DC50 determination experiment.
Caption: Experimental workflow for DC50 determination.
Conclusion
This application note provides a detailed protocol for the determination of the DC50 value of this compound. Accurate and reproducible measurement of DC50 is essential for the characterization and further development of this and other PROTAC-based therapeutics. By following these guidelines, researchers can reliably assess the potency of SMARCA2 degradation in relevant cellular models.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Cell Line Sensitivity to PROTAC SMARCA2 Degrader-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC SMARCA2 degrader-30 is a heterobifunctional molecule designed to selectively target SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key ATPase subunit of the SWI/SNF chromatin remodeling complex, for degradation. The degradation of SMARCA2 has shown therapeutic potential in cancers with specific genetic backgrounds, particularly those with mutations in the paralogous gene SMARCA4. These application notes provide a comprehensive overview of cell lines sensitive to this compound and detailed protocols for assessing its activity.
Data Presentation: Cell Line Sensitivity to SMARCA2 Degraders
The following table summarizes the reported sensitivity of various cancer cell lines to different PROTAC SMARCA2 degraders. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) are key metrics for evaluating the potency and efficacy of these compounds.
| PROTAC Degrader | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC SMARCA2/4-degrader-30 | A549 | Non-Small Cell Lung Cancer | <100 | Not Reported | [1] |
| PROTAC SMARCA2/4-degrader-30 | MV411 | Acute Myeloid Leukemia | <100 | Not Reported | [1] |
| A947 | SW1573 | Non-Small Cell Lung Cancer | 0.039 | Not Reported | [2][3] |
| ACBI2 | A549 | Non-Small Cell Lung Cancer | Rapid and complete degradation | Not Reported | [4] |
| ACBI2 | NCI-H1568 | Non-Small Cell Lung Cancer | 1-13 | Not Reported | [5][6] |
| ACBI2 | RKO | Colorectal Carcinoma | 1 | Not Reported | [4][7] |
| PROTAC SMARCA2 degrader-21 | A549 | Non-Small Cell Lung Cancer | 10-50 | Not Reported | [8] |
| PROTAC SMARCA2 degrader-21 | MV411 | Acute Myeloid Leukemia | <1 | Not Reported | [8] |
| Various SMARCA2 Degraders | A549 | Non-Small Cell Lung Cancer | <100 | Not Reported | [9][10][11][12][13] |
| AstraZeneca Degrader (Ex 18) | HeLa | Cervical Cancer | 2 | >30,000 | [14] |
| GLR-203101 | H1568 | Non-Small Cell Lung Cancer | Not Reported | Selective inhibition | [15] |
| GLR-203101 | A549 | Non-Small Cell Lung Cancer | Not Reported | Selective inhibition | [15] |
| GLR-203101 | SK-MEL-5 | Melanoma | Not Reported | Selective inhibition | [15] |
Signaling Pathway and Mechanism of Action
SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. In cancers harboring inactivating mutations in SMARCA4, the paralog of SMARCA2, cancer cells often become dependent on the remaining SMARCA2 activity for survival. This phenomenon is known as synthetic lethality.
This compound hijacks the cell's natural protein disposal system. It is a bifunctional molecule with one end binding to the SMARCA2 protein and the other end recruiting an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts chromatin remodeling, leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 15. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Application Notes and Protocols: PROTAC SMARCA2 Degrader-30 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC SMARCA2 degrader-30 and other selective SMARCA2 degraders in lung cancer cell lines. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these compounds.
Introduction
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and mutations in its subunits are common in various cancers.[1][2] In non-small cell lung cancer (NSCLC), mutations in SMARCA4 are frequent.[1][3] Cells with deficient SMARCA4 activity become dependent on its paralog, SMARCA2, for survival, a concept known as synthetic lethality.[1][2] This dependency makes SMARCA2 a compelling therapeutic target in SMARCA4-mutant lung cancers.[1][3][4]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[5] PROTAC SMARCA2 degraders are designed to selectively target SMARCA2 for degradation, thereby inhibiting the growth of SMARCA4-mutant lung cancer cells.[3] This document focuses on the application of this compound and other relevant SMARCA2 degraders in lung cancer cell line models.
Data Presentation: Efficacy of PROTAC SMARCA2 Degraders
The following table summarizes the in vitro efficacy of various PROTAC SMARCA2 degraders in different lung cancer cell lines. The data is compiled from multiple sources to provide a comparative overview.
| PROTAC Degrader | Cell Line | SMARCA4 Status | DC50 (Degradation) | GI50/IC50 (Growth Inhibition) | Citation(s) |
| This compound | H1299 | Deficient | < 100 nM | Not Available | [6][7] |
| PROTAC SMARCA2/4-degrader-30 | A549 | Deficient | < 100 nM | Not Available | [8] |
| PROTAC SMARCA2 degrader-32 | NCI-H838 | Not Specified | 1.3 nM | 34 nM | [9] |
| YDR1 | H322 | Mutant | Potent Degradation | Selective Inhibition | [3] |
| YD54 | H322 | Mutant | Potent Degradation | Selective Inhibition | [3] |
| GLR-203101 | A549 | Deficient | Not Available | Selective Inhibition | [10] |
| Unnamed Oral Degrader | SMARCA4 deleted cells | Deficient | < 10 nM | 1 - 10 nM | [2] |
Mechanism of Action and Signaling Pathways
PROTAC SMARCA2 degraders function by forming a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells leads to the suppression of key cell-cycle genes.[4] One of the key functional consequences of SMARCA2 degradation is the modulation of the YAP signaling pathway, leading to a significant increase in the phosphorylation of YAP1.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Application Note: Interrogating Resistance to PROTAC SMARCA2 Degraders Using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] SMARCA2 (also known as BRM), a core ATPase subunit of the SWI/SNF chromatin remodeling complex, is a promising therapeutic target in cancers with mutations in its paralog, SMARCA4.[2][3] PROTACs targeting SMARCA2 have shown efficacy in preclinical models.[2][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5][6] Understanding the genetic drivers of resistance is crucial for developing robust therapeutic strategies.
This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose knockout confers resistance to a specific PROTAC, "SMARCA2 degrader-30".[7][8] This powerful technique allows for an unbiased, systematic interrogation of the genome to uncover novel resistance mechanisms.[9][10]
Signaling Pathway and Drug Action
SMARCA2 is a key component of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin and regulate gene expression.[11][12] This complex plays a critical role in various cellular processes, including DNA repair, replication, and control of cell growth, and its subunits are frequently mutated in cancer.[11][13] PROTAC SMARCA2 degrader-30 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for this compound.
Experimental Workflow
The overall workflow involves generating a pooled population of cells with single-gene knockouts using a lentiviral sgRNA library. This population is then treated with SMARCA2 degrader-30. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. Deep sequencing is used to identify the sgRNAs that are enriched in the resistant population compared to the control population.
Caption: CRISPR-Cas9 screen workflow for resistance gene identification.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Library Transduction and Selection
This protocol outlines the steps for introducing the pooled sgRNA library into the target cancer cell line that stably expresses Cas9.[10][14]
-
Cell Line Preparation: Ensure you are using a cancer cell line that is sensitive to SMARCA2 degrader-30 and stably expresses the Cas9 nuclease.
-
Lentivirus Production: Produce high-titer lentivirus for your genome-wide sgRNA library (e.g., GeCKO v2) in HEK293T cells using appropriate packaging plasmids.[15]
-
Determine Viral Titer: Titrate the lentiviral library on your target cells to determine the volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.[7]
-
Library Transduction:
-
Seed the Cas9-expressing target cells.
-
On the following day, transduce the cells with the sgRNA library virus at an MOI of 0.3. Ensure the number of cells used maintains a library coverage of at least 500-1000 cells per sgRNA.[10]
-
Include a non-transduced control plate.
-
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Culture the cells until the non-transduced control cells have all died.
-
Expansion and Freezing: Expand the transduced cell pool, maintaining library coverage. Harvest a portion of the cells as the initial timepoint (T0) reference sample and cryopreserve the remaining cells.[16]
Protocol 2: PROTAC SMARCA2 Degrader Resistance Screen
-
Thaw and Expand: Thaw the transduced cell pool and expand, always maintaining library coverage.
-
Drug Treatment:
-
Split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with SMARCA2 degrader-30.[7]
-
The concentration of the degrader should be predetermined to be lethal to the majority of the parental cell line (e.g., IC90).
-
-
Culture and Monitoring: Culture the cells for 14-21 days, passaging as necessary and maintaining drug selection in the treatment arm. Ensure that library coverage is maintained at each passage.
-
Harvesting: Once a resistant population has emerged in the treatment arm, harvest the cells from both the control and treated populations.
Protocol 3: Identification and Validation of Candidate Genes
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and drug-treated cell pellets.[16]
-
sgRNA Sequencing:
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.[15]
-
Submit the PCR amplicons for next-generation sequencing (NGS).
-
-
Data Analysis:
-
Hit Validation:
-
Individual Gene Knockout: For top candidate genes, generate individual knockout cell lines using 2-3 unique sgRNAs per gene.
-
Western Blotting: Confirm the knockout of the target protein. Also, confirm that treatment with SMARCA2 degrader-30 effectively degrades SMARCA2 in both parental and knockout cell lines.[1][19]
-
Cell Viability Assays: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of SMARCA2 degrader-30.[20][21] A significant increase in the IC50 value for the knockout cells compared to the parental cells validates the gene's role in resistance.[21]
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of CRISPR Screen Hit Analysis (Hypothetical Data)
| Gene Symbol | Average Log2 Fold Change (Treated vs. Control) | MAGeCK Score (p-value) | Number of Enriched sgRNAs |
| CUL5 | 5.8 | 1.2e-8 | 4/4 |
| RNF114 | 4.9 | 3.5e-7 | 3/4 |
| ABCB1 | 4.2 | 9.1e-6 | 4/5 |
| DDB1 | 3.7 | 2.4e-5 | 3/4 |
Table 2: Validation of Resistance via IC50 Determination (Hypothetical Data)
| Cell Line | Target Gene | IC50 (nM) of SMARCA2 degrader-30 | Fold Change in IC50 (vs. Parental) |
| Parental | - | 15.2 ± 2.1 | 1.0 |
| Scramble sgRNA | - | 16.5 ± 2.8 | 1.1 |
| CUL5 KO #1 | CUL5 | 245.8 ± 15.5 | 16.2 |
| CUL5 KO #2 | CUL5 | 221.4 ± 12.9 | 14.6 |
| ABCB1 KO #1 | ABCB1 | 180.3 ± 10.1 | 11.9 |
Table 3: Western Blot Quantification of Protein Levels (Hypothetical Data)
| Cell Line | Treatment (24h) | SMARCA2 Level (% of Control) | CUL5 Level (% of Control) |
| Parental | DMSO | 100 | 100 |
| Parental | 50nM Degrader-30 | 8 | 98 |
| CUL5 KO | DMSO | 102 | < 5 |
| CUL5 KO | 50nM Degrader-30 | 95 | < 5 |
Logical Relationships in Hit Identification
The identification of resistance genes relies on a logical framework where the loss of a gene's function alleviates the cytotoxic effect of the drug, allowing cells with that specific knockout to survive and become enriched in the population.
Caption: Logical flow for identifying resistance genes via positive selection.
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased approach to identify genes that mediate resistance to targeted protein degraders like this compound.[8][22] The protocols and workflows described here offer a comprehensive guide for researchers to systematically uncover novel resistance mechanisms, validate candidate genes, and ultimately inform the development of more effective and durable cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 9. jove.com [jove.com]
- 10. broadinstitute.org [broadinstitute.org]
- 11. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. SMARCA2 - Wikipedia [en.wikipedia.org]
- 13. SMARCA2 Gene: Role in Cancer, Development, and Disease [learn.mapmygenome.in]
- 14. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
- 15. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 17. CRISPR Screens: Data Collection and Prediction of Drug Sensitivity Using Public Resources - ProQuest [proquest.com]
- 18. Computational Methods for Analysis of Large-Scale CRISPR Screens | Annual Reviews [annualreviews.org]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Live-Cell Imaging of SMARCA2 Degradation with PROTAC Degrader-30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing live-cell imaging techniques to monitor the degradation of the SMARCA2 protein mediated by PROTAC degrader-30. This document includes an overview of the underlying biological principles, detailed experimental protocols, and data presentation guidelines.
Introduction to SMARCA2 and PROTAC Technology
SMARCA2, also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2][3] Dysregulation of this complex is implicated in various cancers, making its components attractive therapeutic targets.[1][4] Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] PROTACs act catalytically, enabling the degradation of target proteins at sub-stoichiometric concentrations.[5]
PROTAC SMARCA2/4-degrader-30 (also referred to as Compound I-291) is a PROTAC that targets both SMARCA2 and its paralog SMARCA4 for degradation.[7] It has been shown to degrade SMARCA2 in A549 and MV411 cell lines with a half-maximal degradation concentration (DC50) of less than 100 nM.[7]
Quantitative Data on SMARCA2 PROTAC Degraders
The following tables summarize the degradation performance of various PROTACs targeting SMARCA2, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Degradation of SMARCA2 by PROTAC Degrader-30 [7]
| Cell Line | Target(s) | DC50 (nM) |
| A549 | SMARCA2 | < 100 |
| MV411 | SMARCA2 | < 100 |
| MV411 | SMARCA4 | < 100 |
Table 2: Comparative Efficacy of Different SMARCA2 PROTACs [8][9][10]
| PROTAC | E3 Ligase Recruited | Cell Line(s) | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) |
| YDR1 | Cereblon | H322, HCC515, H2030, H2126 | 1.2 - 12.7 | 98.7 - 99.6 |
| YD54 | Cereblon | H322, HCC515, H2030, H2126 | 1.0 - 10.3 | 98.6 - 99.3 |
| SMD-3236 | VHL | Not Specified | < 1 | > 95 |
| PROTAC 1 | VHL | MV-4-11 | 300 | ~65 |
| ACBI2 | VHL | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry Methods to Confirm SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a fundamental role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[1][2] In certain cancers, particularly those with mutations in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[4][5][6][7] The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), offers a promising strategy to eliminate SMARCA2.[5][8]
Mass spectrometry (MS)-based proteomics is an indispensable tool for confirming the efficacy and specificity of SMARCA2 degraders.[4] These methods provide quantitative insights into the extent of SMARCA2 degradation, the mechanism of action, and potential off-target effects. This document provides detailed application notes and protocols for three key mass spectrometry-based workflows to confirm SMARCA2 degradation: Targeted Proteomics, Global Proteomics (including ubiquitinome profiling), and Immunoprecipitation-Mass Spectrometry (IP-MS).
Mass Spectrometry Workflows for SMARCA2 Degradation
The confirmation of SMARCA2 degradation involves a multi-faceted approach. Initially, targeted proteomics can be employed for sensitive and specific quantification of SMARCA2 protein levels. To assess the broader impact on the cellular proteome and to investigate the mechanism of degradation, global proteomics and ubiquitinome profiling are utilized. Finally, IP-MS can elucidate changes in protein-protein interactions within the SWI/SNF complex following SMARCA2 degradation.
Figure 1: General workflow for mass spectrometry-based confirmation of SMARCA2 degradation.
I. Targeted Proteomics for SMARCA2 Quantification
Targeted proteomics methods, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), offer high sensitivity and specificity for quantifying the absolute or relative abundance of SMARCA2.
Protocol: Targeted Proteomics of SMARCA2
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a SMARCA4-deficient non-small cell lung cancer line) to 70-80% confluency.
-
Treat cells with the SMARCA2 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse in a urea-based buffer (e.g., 8 M urea (B33335) in 100 mM TEAB) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.[9]
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Develop a targeted PRM/SRM method using a list of proteotypic peptides for SMARCA2.
-
-
Data Analysis:
-
Process the raw data using software such as Skyline or Spectronaut.
-
Normalize the intensity of SMARCA2 peptides to an internal standard or a housekeeping protein.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
-
Quantitative Data Summary
| Treatment Group | SMARCA2 Degrader Conc. (nM) | Mean SMARCA2 Abundance (Normalized Intensity) | Standard Deviation | % Degradation |
| Vehicle Control | 0 | 1.00E+07 | 5.00E+05 | 0% |
| Degrader | 1 | 5.50E+06 | 3.00E+05 | 45% |
| Degrader | 10 | 1.20E+06 | 1.50E+05 | 88% |
| Degrader | 100 | 2.50E+05 | 5.00E+04 | 97.5% |
II. Global Proteomics and Ubiquitinome Profiling
Global proteomics provides a comprehensive view of the cellular response to a SMARCA2 degrader, enabling the assessment of off-target effects. A specialized application of this is ubiquitinome profiling, which confirms the mechanism of degradation via the ubiquitin-proteasome system.
Protocol: TMT-based Global Proteomics
-
Sample Preparation:
-
Prepare cell lysates and digest proteins as described in the targeted proteomics protocol.
-
Label the resulting peptide mixtures from different treatment conditions with tandem mass tags (TMT).[9]
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples and analyze using a high-resolution Orbitrap mass spectrometer.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw data using software like Proteome Discoverer or MaxQuant.
-
Identify and quantify thousands of proteins across all conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the SMARCA2 degrader.
-
Protocol: Di-Glycine Remnant Profiling for Ubiquitinome Analysis
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify the specific sites of ubiquitination.
-
-
Data Analysis:
-
Search the MS data against a protein database to identify ubiquitinated peptides and their corresponding proteins.
-
Quantify the changes in ubiquitination on SMARCA2 and other proteins upon degrader treatment.[15]
-
Quantitative Data Summary
| Protein | Log2 Fold Change (Degrader/Vehicle) | p-value | Function |
| SMARCA2 | -4.5 | <0.001 | Target Protein |
| SMARCA4 | -0.2 | 0.65 | SWI/SNF complex component |
| SMARCC1 | -0.1 | 0.82 | SWI/SNF complex component |
| BRD4 | 0.05 | 0.91 | Bromodomain-containing protein |
| Protein X | -2.1 | 0.04 | Potential Off-Target |
| Ubiquitination Site on SMARCA2 | Log2 Fold Change (Degrader/Vehicle) |
| K1234 | 3.2 |
| K1357 | 4.1 |
| K1489 | 2.8 |
III. Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to study changes in the protein-protein interactions of SMARCA2 following degrader treatment. This can reveal how the degradation of SMARCA2 affects the integrity and composition of the SWI/SNF complex.
Protocol: SMARCA2 Immunoprecipitation-Mass Spectrometry
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells under native conditions to preserve protein complexes.
-
Incubate the cell lysate with an antibody specific to SMARCA2 coupled to magnetic or agarose (B213101) beads.[16]
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Elution and Digestion:
-
Elute the immunoprecipitated protein complexes from the beads.
-
Denature, reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that co-immunoprecipitated with SMARCA2.
-
Use label-free quantification or stable isotope labeling to compare the abundance of interacting proteins between the degrader-treated and vehicle control samples.
-
Quantitative Data Summary
| Interacting Protein | Log2 Fold Change (Degrader/Vehicle) in SMARCA2 IP | Putative Role in SWI/SNF Complex |
| SMARCA4 | -0.1 | Catalytic subunit |
| SMARCB1 | -3.8 | Core subunit |
| SMARCC1 | -4.1 | Core subunit |
| ARID1A | -3.5 | Subunit specific to certain SWI/SNF complexes |
| ACTL6A | -3.9 | Core subunit |
SMARCA2 Degradation Signaling Pathway
SMARCA2 is a core catalytic subunit of the SWI/SNF chromatin remodeling complex. PROTACs induce the degradation of SMARCA2 by recruiting an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome. The loss of SMARCA2 from the SWI/SNF complex disrupts its function, leading to changes in gene expression and, in SMARCA4-mutant cancers, cell death.
Figure 2: Signaling pathway of PROTAC-induced SMARCA2 degradation and its consequences.
Conclusion
Mass spectrometry-based proteomic approaches are powerful and essential tools for the development and validation of SMARCA2-targeting protein degraders. By employing a combination of targeted proteomics, global proteomics with ubiquitinome profiling, and immunoprecipitation-mass spectrometry, researchers can obtain a comprehensive understanding of a degrader's potency, selectivity, and mechanism of action. The detailed protocols and data presentation formats provided in these application notes serve as a guide for robust and reproducible confirmation of SMARCA2 degradation in a drug discovery and development setting.
References
- 1. SMARCA2 Gene: Role in Cancer, Development, and Disease [learn.mapmygenome.in]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plexium.com [plexium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 10. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refined preparation and use of anti-diglycine remnant (K-ε-GG) antibody enables routine quantification of 10,000s of ubiquitination sites in single proteomics experiments. | Broad Institute [broadinstitute.org]
- 12. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 16. epigenome-noe.net [epigenome-noe.net]
Application Notes and Protocols: In Vitro Ubiquitination Assay for PROTAC SMARCA2 Degrader-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3]
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a significant therapeutic target in cancers with mutations in its paralog, SMARCA4.[4][5] The development of PROTACs to selectively degrade SMARCA2 offers a promising therapeutic strategy.[6][7] "PROTAC SMARCA2 degrader-30" is a novel PROTAC designed for this purpose, synthesized from an E3 ligase ligand-linker conjugate.[8]
Validating the mechanism of action of a new PROTAC is crucial. The in vitro ubiquitination assay is a direct and powerful method to confirm that the PROTAC can successfully mediate the ubiquitination of its target protein in a controlled, cell-free environment.[9][10] This assay reconstitutes the key components of the ubiquitin-proteasome system (UPS), including the E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase, ubiquitin, and the target protein.[11]
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay for this compound, along with representative data and visualizations to guide researchers in this critical step of PROTAC development.
PROTAC-Mediated Ubiquitination of SMARCA2
The following diagram illustrates the mechanism by which this compound facilitates the ubiquitination of the SMARCA2 protein. The PROTAC forms a ternary complex with SMARCA2 and an E3 ubiquitin ligase, leading to the transfer of ubiquitin to SMARCA2.
Caption: Mechanism of PROTAC-induced SMARCA2 ubiquitination.
Quantitative Data Summary
The following table summarizes representative quantitative data from an in vitro ubiquitination assay for this compound. The data represents the relative band intensity of ubiquitinated SMARCA2 as determined by Western blot analysis.
| Reaction Component | This compound (nM) | Relative Ubiquitinated SMARCA2 Intensity (%) | Fold Increase vs. No PROTAC |
| Complete Assay | 0 | 5.2 ± 1.1 | 1.0 |
| Complete Assay | 10 | 25.8 ± 3.5 | 5.0 |
| Complete Assay | 100 | 68.4 ± 7.2 | 13.2 |
| Complete Assay | 1000 | 85.1 ± 9.8 | 16.4 |
| Minus E1 | 100 | 1.3 ± 0.5 | - |
| Minus E2 | 100 | 1.1 ± 0.4 | - |
| Minus E3 Ligase | 100 | 2.5 ± 0.8 | - |
| Minus ATP | 100 | 0.8 ± 0.3 | - |
| Minus SMARCA2 | 100 | Not Detected | - |
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human E1 (UBE1) | Various | Ubiquitin Activating Enzyme |
| Recombinant Human E2 (e.g., UBE2D2) | Various | Ubiquitin Conjugating Enzyme |
| Recombinant E3 Ligase (e.g., VHL or Cereblon complex) | Various | Recruited by PROTAC |
| Recombinant Human SMARCA2 | Various | Target Protein |
| Recombinant Human Ubiquitin | Various | Ubiquitin Source |
| This compound | Synthesized | Test Compound |
| ATP Solution (10 mM) | Various | Energy Source |
| 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT) | Various | Reaction Buffer |
| Deionized Water (ddH₂O) | N/A | To bring reactions to final volume |
| 4X SDS-PAGE Loading Buffer | Various | To stop the reaction and prepare for electrophoresis |
| Primary Antibody: Anti-SMARCA2 | Various | For Western Blot Detection |
| Primary Antibody: Anti-Ubiquitin | Various | For Western Blot Detection |
| HRP-conjugated Secondary Antibody | Various | For Western Blot Detection |
| Chemiluminescent Substrate | Various | For Western Blot Visualization |
Experimental Workflow Diagram
The diagram below outlines the major steps involved in setting up and analyzing the in vitro ubiquitination assay.
Caption: Step-by-step experimental workflow.
Detailed Protocol
This protocol provides a method for a standard 25 µL reaction. Reactions should be assembled on ice. It is critical to include proper controls (e.g., reactions lacking E1, E2, E3, ATP, or PROTAC).[9]
-
Thaw Components : Thaw all enzymes, proteins, and reagents on ice. Centrifuge vials briefly to collect contents at the bottom.[9]
-
Prepare Master Mix : Prepare a master mix of common reagents to ensure consistency across reactions. For each reaction, the master mix should contain:
-
2.5 µL of 10X Ubiquitination Buffer
-
50-100 nM E1 enzyme
-
200-500 nM E2 enzyme
-
1-5 µg Ubiquitin
-
1 mM ATP
-
200-500 nM Recombinant SMARCA2
-
ddH₂O to a volume of 20 µL
-
-
Aliquot Master Mix : Aliquot 20 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add PROTAC : Add 2.5 µL of this compound at various concentrations (or vehicle control, e.g., DMSO) to the respective tubes.
-
Initiate Reaction : Start the ubiquitination reaction by adding 2.5 µL of the E3 ligase (e.g., 50-200 nM).
-
Incubation : Mix gently and incubate the reactions at 37°C for 60-90 minutes.[12]
-
Stop Reaction : Terminate the reaction by adding 8 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[11]
-
SDS-PAGE and Western Blotting :
-
Load 15-20 µL of each reaction onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A high molecular weight smear or ladder of bands above the unmodified SMARCA2 band indicates polyubiquitination. Alternatively, a primary antibody against ubiquitin can be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities of ubiquitinated SMARCA2 using appropriate software. Normalize the results to a loading control if necessary.
-
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of PROTAC molecules.[9] By following this detailed protocol, researchers can effectively assess the ability of this compound to mediate the ubiquitination of its target protein, SMARCA2. The successful outcome of this assay provides strong evidence for the intended mechanism of action and is a critical step in the preclinical development of novel protein degraders.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 7. PROTAC Targets - Creative BioMart [creativebiomart.net]
- 8. e3 ligase — TargetMol Chemicals [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 12. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Studies of PROTAC SMARCA2 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of proteolysis-targeting chimera (PROTAC) SMARCA2 degraders. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a critical therapeutic target in cancers with mutations in its paralog, SMARCA4, based on the principle of synthetic lethality.[1][2] PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting their function.[3][4][5] These guidelines are intended to assist researchers in designing and executing robust preclinical animal studies to assess the therapeutic potential of SMARCA2-targeting PROTACs.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[3][5][6] By bringing SMARCA2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3][4][7] This targeted degradation leads to the depletion of SMARCA2 protein in cancer cells, inducing cell cycle arrest and apoptosis in SMARCA4-mutant tumors.[8]
Animal Models
The most common animal models for evaluating the efficacy of PROTAC SMARCA2 degraders are cell line-derived xenograft (CDX) models using immunocompromised mice.
Recommended Mouse Strains:
-
NOD-SCID
-
NSG (NOD scid gamma)
-
Nude (athymic)
Recommended Cell Lines: It is crucial to use cancer cell lines with a confirmed SMARCA4 mutation (loss-of-function) to exploit the synthetic lethal relationship with SMARCA2.
| Cell Line | Cancer Type | SMARCA4 Status |
| H1568 | Non-Small Cell Lung Cancer (NSCLC) | Mutant/Deficient |
| HCC515 | NSCLC | Mutant/Deficient |
| HCC2302 | NSCLC | Mutant/Deficient |
| A549 | NSCLC | Mutant/Deficient |
| SW1573 | NSCLC | Mutant/Deficient |
| NCI-H838 | NSCLC | Mutant/Deficient |
| Calu-6 | NSCLC | Wild-Type (as a negative control) |
Quantitative Data Summary
The following tables summarize in vivo efficacy data for various PROTAC SMARCA2 degraders from preclinical studies.
Table 1: Tumor Growth Inhibition
| PROTAC Degrader | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| YDR1 | H1568 Xenograft | 80 mg/kg, oral, daily | Not explicitly quantified, but significant inhibition shown graphically. | |
| YD54 | HCC515 Xenograft | Not specified | Significant reduction in tumor growth. | |
| A947 | HCC515 Xenograft | 40 mg/kg, IV, every other week | ~100% (near complete inhibition) | [8] |
| A947 | HCC2302 Xenograft | 40 mg/kg, IV, every other week | 60% | [8] |
| GLR-203101 | A549 Xenograft | 25 mg/kg, oral | Robust, dose-dependent antitumor activity. | [9] |
| SMD-3040 | SMARCA4-deficient xenografts | Well-tolerated doses | Strong tumor growth inhibition. | [10] |
| Compound 18 | NCI-H838 Xenograft | 30 mg/kg | Potent anti-tumor efficacy. | [11] |
Table 2: In Vivo SMARCA2 Protein Degradation
| PROTAC Degrader | Animal Model | Dosing Regimen | SMARCA2 Degradation in Tumor (%) | Reference |
| YDR1 | H1568 Xenograft | 80 mg/kg, oral, 4 days | 87% | |
| YD54 | HCC515 Xenograft | Not specified | 76% - 96% | |
| A947 | HCC515 Xenograft | 40 mg/kg, IV, single dose | >95% | [8] |
| A947 | Calu-6 Xenograft (SMARCA4-wt) | 40 mg/kg, IV | >95% | [8] |
| Unnamed PROTACs | HCC2302 Xenograft | Not specified | >95% required for significant anti-tumor activity. | [12] |
Experimental Protocols
A general workflow for in vivo efficacy studies of a PROTAC SMARCA2 degrader is outlined below.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
SMARCA4-mutant human cancer cells (e.g., H1568, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Immunocompromised mice (e.g., NOD-SCID, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Sterile PBS or HBSS
-
Syringes (1 mL) with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile PBS or HBSS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS/HBSS and Matrigel (if used) on ice to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.[1]
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the right flank of the mouse.
-
Disinfect the injection site with 70% ethanol.[1]
-
Gently lift the skin to create a small pocket.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with calipers.
-
Calculate tumor volume using the formula: V = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: Western Blot Analysis of Tumor Tissue
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Excise tumors and snap-freeze them in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with chemiluminescent substrate and visualize the bands using an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Immunohistochemistry (IHC) of Tumor Tissue
Materials:
-
Tumor tissue samples
-
OCT compound
-
4% Paraformaldehyde (PFA)
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., 5% normal serum in PBST)
-
Primary antibody (anti-SMARCA2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Tissue Preparation:
-
Fix freshly dissected tumors in 4% PFA for 4-24 hours.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) solution until it sinks.
-
Embed the tissue in OCT compound and freeze on dry ice. Store at -80°C.[9]
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a cryostat.
-
Mount the sections on charged microscope slides.
-
Air dry the slides for 30-60 minutes.
-
-
Staining:
-
Rehydrate the sections in PBS.
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Block endogenous peroxidase activity with 0.3% H2O2 in methanol (B129727) for 30 minutes.[13]
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with Streptavidin-HRP for 30 minutes.
-
Wash three times with PBST.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a series of ethanol and xylene washes and mount with a coverslip.
-
-
Imaging and Analysis:
-
Image the slides using a bright-field microscope.
-
Assess the intensity and localization of SMARCA2 staining in the tumor cells.
-
Protocol 4: Pharmacokinetic (PK) Analysis
Objective: To determine the concentration-time profile of the PROTAC SMARCA2 degrader in plasma and tumor tissue.
Procedure:
-
Dosing:
-
Administer a single dose of the PROTAC to tumor-bearing mice via the intended clinical route (e.g., oral gavage or IV injection).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
At the final time point, euthanize the mice and collect tumor tissue.
-
-
Sample Processing:
-
Store plasma and tumor samples at -80°C until analysis.
-
For analysis, precipitate proteins from plasma samples (e.g., with acetonitrile).
-
Homogenize tumor tissue and extract the compound using an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the PROTAC in the processed plasma and tumor extracts using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[]
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the preclinical in vivo evaluation of PROTAC SMARCA2 degraders. By employing robust animal models and standardized experimental procedures, researchers can effectively assess the efficacy, pharmacokinetics, and pharmacodynamics of these novel therapeutic agents, thereby facilitating their translation into clinical development for the treatment of SMARCA4-mutant cancers.
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genetex.com [genetex.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC SMARCA2 Degrader-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis-Targeting Chimera) technology has emerged as a novel therapeutic modality for targeted protein degradation. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, has been identified as a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. The degradation of SMARCA2 in these cancers has been shown to inhibit cell proliferation and induce apoptosis.[1]
PROTAC SMARCA2/4-degrader-30 (also known as Compound I-291) is a PROTAC that induces the degradation of both SMARCA2 and SMARCA4.[2] This document provides detailed application notes and protocols for the analysis of apoptosis induced by PROTAC SMARCA2 degrader-30 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection by Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table summarizes representative quantitative data for apoptosis induction by a SMARCA2/4 PROTAC degrader in a relevant cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells), as analyzed by Annexin V/PI flow cytometry. Note that specific results may vary depending on the cell line, experimental conditions, and the specific PROTAC used. The data presented here is based on findings for a similar compound, PROTAC SMARCA2/4 degrader-38, which has been shown to induce apoptosis in these cells.[3]
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 72 | ~90-95 | ~2-5 | ~1-3 |
| This compound | 100 | 72 | Lower | Higher | Higher |
| This compound | 500 | 72 | Significantly Lower | Significantly Higher | Significantly Higher |
| This compound | 1000 | 72 | Substantially Lower | Substantially Higher | Substantially Higher |
Note: The terms "Lower/Higher," "Significantly Lower/Higher," and "Substantially Lower/Higher" indicate expected trends. Actual percentages should be determined experimentally.
Experimental Protocols
Materials
-
This compound (e.g., Compound I-291)
-
Cancer cell line of interest (e.g., SMARCA4-mutant lung cancer cell line like NCI-H1568 or a leukemia cell line like MV-4-11)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
10X Annexin V Binding Buffer
-
Propidium Iodide (PI) staining solution
-
6-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Apoptosis Analysis
1. Cell Seeding and Treatment: a. Seed the cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. b. Allow adherent cells to attach overnight. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Cell Harvesting: a. For adherent cells: i. Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. ii. Wash the adherent cells once with PBS. iii. Add Trypsin-EDTA to detach the cells. iv. Neutralize the trypsin with complete medium and combine with the collected culture medium from step 2.a.i. b. For suspension cells: i. Transfer the cell suspension from each well into a centrifuge tube. c. Centrifuge the cell suspensions at 300 x g for 5 minutes.
3. Cell Staining: a. Discard the supernatant and gently wash the cell pellet once with cold PBS. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. d. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. e. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. f. Add 5 µL of Annexin V-FITC to the cell suspension. g. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. h. Add 5 µL of PI staining solution to the cell suspension. i. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Apoptosis Signaling Pathway Post-SMARCA2 Degradation.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) after SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) following the targeted degradation of the SMARCA2 protein. This technique is critical for elucidating the downstream molecular consequences of SMARCA2 removal, particularly its impact on chromatin accessibility, gene regulation, and the efficacy of therapeutic agents targeting this pathway.
Introduction
SMARCA2 (also known as BRM) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] This complex plays a fundamental role in regulating gene expression by altering nucleosome positioning and chromatin structure.[1][2][3][4][5] In certain cancers, particularly those with mutations in the paralogous SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival. This synthetic lethal relationship has made SMARCA2 a compelling target for therapeutic intervention, primarily through the development of selective protein degraders like Proteolysis Targeting Chimeras (PROTACs).
Following the administration of a SMARCA2 degrader, it is crucial to understand the resulting changes in the epigenetic landscape. ChIP combined with sequencing (ChIP-seq) or qPCR (ChIP-qPCR) allows researchers to map the genomic locations of specific histone modifications or the binding sites of transcription factors that are altered as a consequence of SMARCA2 loss. This data can reveal the direct and indirect functional consequences of SMARCA2 degradation, identify biomarkers of response, and uncover potential mechanisms of resistance.
Key Applications
-
Target Validation: Confirming that degradation of SMARCA2 leads to expected changes in chromatin structure at specific gene loci.
-
Mechanism of Action Studies: Elucidating how SMARCA2 degradation affects the binding of other SWI/SNF subunits, transcription factors, and the deposition of histone marks.
-
Biomarker Discovery: Identifying specific epigenetic signatures that correlate with sensitivity or resistance to SMARCA2 degraders.
-
Pharmacodynamic Assays: Measuring the engagement of SMARCA2 degraders with their target in preclinical models by assessing changes in chromatin occupancy at known target genes.
Data Presentation: Quantitative ChIP-seq Analysis
The degradation of SMARCA2 is expected to lead to significant alterations in the chromatin landscape. Below are representative tables summarizing potential quantitative data from a ChIP-seq experiment comparing cells treated with a SMARCA2 degrader to a vehicle control. These tables illustrate the types of changes one might observe in histone modifications and transcription factor binding at genes known to be regulated by SMARCA2.
Table 1: Changes in H3K27 Acetylation (H3K27ac) at Promoter Regions of SMARCA2 Target Genes
| Gene | Treatment | Normalized ChIP-seq Signal (Reads Per Million) | Fold Change (Degrader/Vehicle) | p-value |
| KRT80 | Vehicle | 150.5 | - | - |
| SMARCA2 Degrader | 45.2 | -3.33 | < 0.001 | |
| PLAU | Vehicle | 120.8 | - | - |
| SMARCA2 Degrader | 38.9 | -3.11 | < 0.001 | |
| MYC | Vehicle | 210.2 | - | - |
| SMARCA2 Degrader | 85.1 | -2.47 | < 0.001 | |
| Housekeeping Gene (e.g., GAPDH) | Vehicle | 350.1 | - | - |
| SMARCA2 Degrader | 345.8 | -1.01 | > 0.05 |
H3K27ac is a marker of active enhancers and promoters.
Table 2: Changes in Transcription Factor (e.g., FOSL1) Occupancy at Enhancer Regions
| Genomic Region | Treatment | Normalized ChIP-seq Signal (Reads Per Million) | Fold Change (Degrader/Vehicle) | p-value |
| Enhancer near KRT80 | Vehicle | 85.3 | - | - |
| SMARCA2 Degrader | 22.1 | -3.86 | < 0.001 | |
| Enhancer near PLAU | Vehicle | 76.9 | - | - |
| SMARCA2 Degrader | 19.5 | -3.94 | < 0.001 | |
| Distal Intergenic Control | Vehicle | 10.2 | - | - |
| SMARCA2 Degrader | 9.8 | -1.04 | > 0.05 |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following is a detailed protocol for performing ChIP-seq after treating cells with a SMARCA2 degrader. This protocol is optimized for low-abundance targets, which is critical as the protein of interest has been degraded.
Materials
-
Cell culture reagents
-
SMARCA2 degrader (e.g., PROTAC) and vehicle (e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody for immunoprecipitation (e.g., anti-H3K27ac, anti-FOSL1, or other relevant histone mark/transcription factor)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol
-
Cell Treatment:
-
Plate cells (e.g., a SMARCA4-mutant non-small cell lung cancer line) at an appropriate density.
-
Treat cells with the SMARCA2 degrader or vehicle control for the desired time (e.g., 24 hours). Ensure optimal degradation has occurred by running a parallel Western blot.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS with protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer. The volume will depend on the cell number, but a starting point is 1 mL per 1x10^7 cells.
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear chromatin to an average size of 200-700 bp. Optimization of sonication conditions is critical.
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Take an aliquot of the sheared chromatin to serve as the "input" control.
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. The amount of antibody will need to be optimized, but a starting point is 2-5 µg per IP.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer. These washes are crucial for reducing background signal.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C for at least 6 hours or overnight. Addition of NaCl to a final concentration of 200 mM can facilitate this.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
Elute the DNA in a small volume of elution buffer or water.
-
-
Downstream Analysis:
-
For ChIP-qPCR, use primers specific to the genomic regions of interest to quantify enrichment.
-
For ChIP-seq, prepare sequencing libraries from the purified DNA according to the manufacturer's protocol. Proceed with next-generation sequencing.
-
Analyze the sequencing data using a standard pipeline that includes read alignment, peak calling, and differential binding analysis between the degrader-treated and vehicle-treated samples.
-
Conclusion
ChIP-seq following targeted protein degradation is a powerful tool for understanding the functional consequences of removing a key chromatin remodeler like SMARCA2. The protocols and data presented here provide a framework for researchers to design, execute, and interpret these complex experiments. Successful application of this methodology will be invaluable for advancing our understanding of SWI/SNF complex biology and for the development of novel cancer therapeutics.
References
Troubleshooting & Optimization
Overcoming solubility issues with PROTAC SMARCA2 degrader-30
Welcome to the technical support center for PROTAC SMARCA2 degrader-30. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues, that may arise during experiments with this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][2] Like other PROTACs, it is a bifunctional molecule that links a ligand for the target protein (SMARCA2/4) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Due to their high molecular weight and complex structures, PROTACs often exhibit low aqueous solubility.[3] For this compound, it is recommended to first attempt dissolution in dimethyl sulfoxide (B87167) (DMSO).[2] For other SMARCA2 degraders like AU-15330, DMSO has also been used to prepare high-concentration stock solutions.[4][5] When preparing stock solutions, using fresh, anhydrous DMSO is advisable as hygroscopic DMSO can negatively impact solubility.[4][5]
Q3: My PROTAC is precipitating when I add it to my aqueous cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like many PROTACs. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of the PROTAC in your cell culture medium might be too high. Try working with a lower concentration.
-
Optimize your dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Alternatively, add the stock solution dropwise to the media while vortexing to facilitate mixing and prevent immediate precipitation.
-
Increase serum concentration: If your experimental conditions allow, increasing the percentage of serum (e.g., FBS) in your media can help solubilize the PROTAC, as serum proteins can bind to hydrophobic compounds.
-
Use formulation aids: For particularly challenging solubility issues, consider the use of formulation strategies. For instance, the SMARCA2 degrader ACBI2 has shown improved aqueous solubility with the use of Hydroxypropyl-β-cyclodextrin (HPβCD).[6]
Q4: Are there any general strategies to improve the solubility of PROTACs for in vivo studies?
A4: Yes, several formulation strategies can be employed to improve the solubility and bioavailability of PROTACs for in vivo experiments. These often involve creating a more stable and soluble formulation of the compound. Common approaches include:
-
Co-solvent systems: Using a mixture of solvents can improve solubility. A common formulation for in vivo use involves a combination of DMSO, PEG300, Tween 80, and saline.[2]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in a polymer matrix, which can enhance its dissolution rate and solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be used to improve the oral absorption of poorly soluble compounds.[7]
-
Cyclodextrins: As mentioned for the SMARCA2 degrader ACBI2, cyclodextrins can encapsulate the hydrophobic PROTAC molecule, increasing its aqueous solubility.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to troubleshooting common solubility problems encountered with this compound.
| Issue | Potential Cause | Suggested Solution(s) |
| Compound will not dissolve in initial solvent (e.g., DMSO). | The compound may require gentle heating or sonication to fully dissolve. | 1. Briefly warm the solution at 37°C. 2. Use an ultrasonic bath to aid dissolution. 3. Ensure you are using fresh, anhydrous DMSO.[4][5] |
| Precipitation occurs when diluting DMSO stock in aqueous buffer or media. | The final concentration exceeds the aqueous solubility of the compound. | 1. Lower the final working concentration of the PROTAC. 2. Perform a serial dilution of the DMSO stock in the aqueous buffer. 3. Add the DMSO stock to the aqueous solution slowly while vortexing. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay. | 1. Visually inspect for any precipitation before and during the experiment. 2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles before adding to cells. 3. Consider quantifying the concentration of the dissolved PROTAC in your final assay medium using an analytical method like HPLC to confirm the working concentration. |
| Low bioavailability in in vivo studies. | Poor solubility and/or permeability of the PROTAC. | 1. Explore different formulation strategies such as co-solvent systems, ASDs, or lipid-based formulations.[7] 2. For oral administration, consider formulations that enhance stability and absorption in the gastrointestinal tract. |
Quantitative Data
| Compound | Condition | Solubility (µg/mL) | Reference |
| ACBI2 | pH 6.8 | <1.0 | [6] |
| ACBI2 | 10% HPβCD / Ringer solution (50%) @ pH 7.2 | >100 | [6] |
| ACBI2 | DMSO | 125 mg/mL | [8] |
| AU-15330 | DMSO | 140 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound needs to be known for this calculation).
-
Weigh the calculated amount of the PROTAC into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: General Method for Preparing a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of the PROTAC required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Method A (Direct Dilution): a. Add the required volume of cell culture medium to a sterile tube. b. While gently vortexing the medium, add the calculated volume of the PROTAC stock solution dropwise. c. Continue to vortex for another 10-15 seconds to ensure thorough mixing.
-
Method B (Serial Dilution): a. Prepare an intermediate dilution of the PROTAC stock in pure cell culture medium (e.g., 1:10 or 1:100). b. Add the required volume of this intermediate dilution to the final volume of cell culture medium.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using Method B for dilution.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
Identifying and minimizing off-target effects of PROTAC SMARCA2 degrader-30
Welcome to the technical support center for PROTAC SMARCA2 degrader-30. This resource is designed to help researchers, scientists, and drug development professionals identify and minimize potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein, an ATP-dependent helicase and a key subunit of the SWI/SNF chromatin remodeling complex.[1][2] It functions by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the tagging of SMARCA2 with ubiquitin, marking it for destruction by the cell's proteasome.[3][5] It is important to note that this specific degrader has also been shown to degrade its close paralog, SMARCA4.[6]
Caption: Mechanism of SMARCA2 Degrader-30 and potential off-target pathway.
Q2: What are the potential types of off-target effects with PROTACs?
A2: Off-target effects can be broadly categorized into two types:
-
Degradation-dependent off-targets: The PROTAC induces the degradation of unintended proteins. This can occur if the target-binding ligand binds to other proteins with similar domains (e.g., the paralog SMARCA4) or if non-selective ternary complexes form.[7]
-
Degradation-independent off-targets: The PROTAC molecule itself binds to an off-target protein without inducing its degradation, but this binding event still causes a biological effect, similar to how a traditional small molecule inhibitor works.[8][9]
Q3: How can I begin to assess the selectivity of SMARCA2 degrader-30?
A3: A primary and crucial step is to perform a global proteomics analysis using mass spectrometry (MS).[10] This unbiased approach provides a comprehensive view of all protein level changes across the proteome after treatment with the degrader.[3][11] It is essential to compare the proteomic profile of cells treated with SMARCA2 degrader-30 to vehicle-treated cells and cells treated with a negative control PROTAC.[12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My proteomics data shows degradation of proteins other than SMARCA2/SMARCA4.
| Potential Cause | Recommended Solution |
| High PROTAC Concentration | High concentrations can lead to non-specific protein degradation or the "hook effect," where the formation of unproductive binary complexes reduces efficiency and can increase off-target binding.[12] Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[7][12] |
| Off-Target Binding of the Warhead | The ligand targeting SMARCA2 may have affinity for other proteins with structurally similar binding domains.[12] Use Cellular Thermal Shift Assay (CETSA) to confirm direct physical engagement of the PROTAC with suspected off-targets.[8][9] Not all proteins that bind the warhead will be degraded, but this can identify potential degradation-independent off-targets.[8] |
| Non-Specific Ternary Complex Formation | The PROTAC may be facilitating the formation of ternary complexes with unintended proteins. Validate key off-targets identified by proteomics using orthogonal methods like Western Blot or targeted proteomics.[3][11] |
Problem 2: I'm observing unexpected cellular toxicity or a phenotype not explained by SMARCA2/SMARCA4 degradation.
Caption: Workflow for troubleshooting unexpected toxicity or phenotypes.
| Potential Cause | Recommended Solution |
| On-Target Toxicity | The observed phenotype may be a direct consequence of SMARCA2/SMARCA4 degradation. To confirm this, perform washout experiments. Remove the degrader and monitor for the reversal of the phenotype as SMARCA2/SMARCA4 protein levels recover.[7] |
| Off-Target Degradation | The degradation of an unintended protein is causing the toxic effect. Perform global proteomics at the lowest effective concentration of the PROTAC to identify these proteins.[13] Use shorter treatment times (e.g., < 6 hours) to enrich for direct degradation targets rather than downstream secondary effects.[14] |
| Degradation-Independent Off-Target Effect | The PROTAC is binding to another protein and inhibiting its function without causing degradation. Use an inactive control PROTAC (e.g., with a mutated E3 ligase ligand).[12] If toxicity persists with the inactive control, it suggests a degradation-independent off-target effect. CETSA can help identify proteins that bind the PROTAC without being degraded.[9] |
Strategies for Minimizing Off-Target Effects
| Strategy | Description |
| Optimize Concentration | Use the lowest possible concentration of the PROTAC that achieves the desired level of on-target degradation (DC50) while minimizing off-target effects.[12] |
| Use Proper Controls | Always include negative and positive controls. An essential control is an "inactive" version of the PROTAC where the E3 ligase-binding ligand is mutated, preventing ternary complex formation. This helps distinguish between degradation-dependent and degradation-independent effects.[12] |
| Medicinal Chemistry Optimization | While not feasible for end-users, it's the primary strategy in development. Modifying the linker, warhead, or E3 ligase ligand can significantly improve selectivity.[12] For SMARCA2, selectivity over SMARCA4 has been achieved by optimizing how the PROTAC orients the proteins within the ternary complex.[5] |
| Orthogonal Validation | Always validate key findings with a secondary method. For example, confirm proteomics hits with Western Blotting and investigate the functional consequences of a suspected off-target's degradation using siRNA or CRISPR. |
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis via Mass Spectrometry (MS)
This protocol provides a general workflow to identify off-target protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., A549) at a suitable density. Treat cells with SMARCA2 degrader-30 (at optimal concentration), a vehicle control (e.g., DMSO), and an inactive control PROTAC for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify total protein. Reduce, alkylate, and digest proteins into peptides using trypsin overnight.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides using isobaric tags (e.g., TMT) according to the manufacturer's protocol. This allows for multiplexing of samples.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Process the raw MS data using software like MaxQuant or Proteome Discoverer.[13]
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis (e.g., t-test, ANOVA) to find proteins with statistically significant abundance changes between the degrader-treated group and control groups.[13]
-
Apply a fold-change cutoff to filter for biologically relevant changes.
-
Critically, subtract any protein changes that also occur with the inactive control to isolate degradation-specific events.[13]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of the PROTAC to target and potential off-target proteins in intact cells.[8][15]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a short duration (typically 1 hour) to allow for target engagement.[9]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate soluble (folded) proteins from aggregated (unfolded) proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the protein of interest (e.g., SMARCA2 and a suspected off-target) remaining at each temperature point using Western Blot or ELISA.
-
Analysis: A ligand-bound protein is typically stabilized, resulting in a shift of its melting curve to higher temperatures. Plot the percentage of soluble protein against temperature to visualize the thermal shift.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol verifies that the PROTAC induces a physical interaction between the target protein and the E3 ligase.[14]
-
Cell Treatment: Treat cells with the PROTAC. To prevent the degradation of the target protein and "trap" the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours before adding the PROTAC.[14]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the target protein (SMARCA2) or the E3 ligase overnight at 4°C.
-
Pull-Down: Add protein A/G beads to pull down the antibody-protein complexes. Wash the beads extensively to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by Western Blot. Probe the blot for the presence of the target protein, the E3 ligase, and other components of the complex. A successful Co-IP will show the E3 ligase being pulled down with the target protein (or vice-versa) only in the presence of the PROTAC.
References
- 1. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. sapient.bio [sapient.bio]
- 11. chempro-innovations.com [chempro-innovations.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Optimizing PROTAC SMARCA2 degrader-30 concentration for maximum degradation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the concentration of PROTAC SMARCA2 degrader-30 for maximal degradation of the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound?
A1: The optimal concentration for PROTAC-mediated degradation is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 100 µM) to determine the ideal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50).[1] For PROTAC SMARCA2/4-degrader-30, the DC50 has been reported to be less than 100 nM in MV411 and A549 cells.[2][3]
Q2: I am observing a decrease in SMARCA2 degradation at higher concentrations of the degrader. What is causing this?
A2: This phenomenon is known as the "hook effect".[1][4] It occurs at excessive PROTAC concentrations where the degrader is more likely to form separate binary complexes with either the SMARCA2 protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][4] This leads to a characteristic bell-shaped dose-response curve.[1]
Q3: How can I avoid or mitigate the "hook effect"?
A3: To avoid the hook effect, it is essential to perform a comprehensive dose-response study to identify the optimal concentration window.[4][5] Testing lower concentrations, often in the nanomolar to low micromolar range, is recommended to find the "sweet spot" for maximum degradation.[4]
Q4: What is the recommended incubation time for this compound?
A4: The kinetics of degradation can vary. A time-course experiment is recommended to determine the optimal incubation period. Typical time points to test include 2, 4, 8, 16, and 24 hours.[4][5]
Q5: What are the key parameters to evaluate the efficacy of a PROTAC degrader?
A5: The two primary parameters for assessing PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[5]
-
Dmax : The maximal percentage of target protein degradation that can be achieved with the PROTAC.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No SMARCA2 Degradation Observed | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 100 µM).[1] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal duration.[5] | |
| Low cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties or test in a different cell line.[4] | |
| Low expression of the required E3 ligase in the cell line. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[5] | |
| The PROTAC is inactive. | Confirm that the PROTAC can bind to both SMARCA2 and the E3 ligase and facilitate ternary complex formation using biophysical assays like TR-FRET or SPR.[4] | |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and use concentrations well below this value. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (one with an inactive warhead or E3 ligase binder). | |
| Inconsistent Results | Instability of the PROTAC compound in cell culture medium. | Assess the stability of your PROTAC in the media over the course of your experiment. |
| Issues with the experimental setup. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Use appropriate loading controls for Western blotting. |
Experimental Protocols
Dose-Response Experiment for DC50 and Dmax Determination
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Preparation: Prepare serial dilutions of this compound in fresh cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM) to observe the full dose-response curve, including any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC degrader. Incubate for the desired time (e.g., 24 hours).[5]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for subsequent analysis.[4]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[4]
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Plot the percentage of SMARCA2 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[5]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
The following table presents a hypothetical dataset illustrating the expected outcome of a dose-response experiment. Actual results may vary depending on the experimental conditions.
| PROTAC Concentration (nM) | % SMARCA2 Degradation (Relative to Vehicle) |
| 0 (Vehicle) | 0% |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 95% (Dmax) |
| 1000 | 80% |
| 10000 | 60% |
This table is for illustrative purposes only and does not represent actual experimental data.
Visualizations
PROTAC Mechanism of Action and the Hook Effect
Caption: PROTAC mechanism and the inhibitory "hook effect" at high concentrations.
Experimental Workflow for Optimizing PROTAC Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
Technical Support Center: Time-Course Analysis of SMARCA2 Degradation with PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting time-course analyses of SMARCA2 degradation using PROTAC degraders.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of various PROTACs targeting SMARCA2 in different cell lines.
Table 1: Degradation Kinetics of SMARCA2 PROTACs
| PROTAC Name | Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SMARCA2/4-degrader-30 | MV411 | - | <100 | - | [1][2] |
| A549 | - | <100 | - | [2] | |
| YDR1 | H1792 | 24h | 69 | 87 | [3] |
| H1792 | 48h | 60 | 94 | [3] | |
| H322 | - | 6.4 | 99.2 | [3] | |
| HCC515 | - | 10.6 | 99.4 | [3] | |
| H2030 | - | 12.7 | 98.7 | [3] | |
| H2126 | - | 1.2 | 99.6 | [3] | |
| YD54 | H1792 | 24h | 8.1 | 98.9 | [3] |
| H1792 | 48h | 16 | 99.2 | [3] | |
| H322 | - | 1 | 99.3 | [3] | |
| HCC515 | - | 1.2 | 98.9 | [3] | |
| H2030 | - | 10.3 | 98.6 | [3] | |
| H2126 | - | 1.6 | 98.9 | [3] | |
| A947 | SW1573 | 20h | 0.039 | 96 | [4] |
Table 2: Selectivity Profile of SMARCA2 PROTACs (SMARCA4 Degradation)
| PROTAC Name | Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H1792 | 24h | 135 | 79 | [3] |
| H1792 | 48h | 381 | 69 | [3] | |
| YD54 | H1792 | 24h | 19 | 98 | [3] |
| H1792 | 48h | 149 | 99.3 | [3] | |
| A947 | SW1573 | 20h | 1.1 | 92 | [4] |
Experimental Protocols
A detailed methodology for a typical time-course analysis of SMARCA2 degradation is provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Preparation: Prepare stock solutions of the PROTAC degrader in a suitable solvent, such as DMSO.[1]
-
Treatment: The following day, treat the cells with a range of concentrations of the PROTAC degrader. Include a vehicle-only control (e.g., DMSO).
-
Time-Course: Incubate the treated cells for various time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the kinetics of SMARCA2 degradation.
Protein Extraction and Quantification
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for downstream analysis.
Western Blot Analysis
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for SMARCA2.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
-
Detection: Visualize the protein bands using an appropriate detection reagent (e.g., enhanced chemiluminescence for HRP) and imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative SMARCA2 protein levels at each time point and concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for time-course analysis of SMARCA2 degradation.
PROTAC Mechanism of Action
Caption: Signaling pathway of PROTAC-mediated SMARCA2 degradation.[5][6]
Troubleshooting and FAQs
Q1: Why am I not observing any SMARCA2 degradation?
-
A1: Incorrect PROTAC Concentration: Ensure you are using the PROTAC within its effective concentration range. Refer to the literature for the specific degrader you are using. Some PROTACs may exhibit a "hook effect" at very high concentrations, leading to reduced efficacy.[7]
-
A2: Inactive Compound: Verify the integrity and activity of your PROTAC degrader. Improper storage or handling can lead to compound degradation.
-
A3: Cell Line Specificity: The efficiency of a PROTAC can be cell-line dependent due to variations in the expression levels of the target protein and the recruited E3 ligase.[3] Consider using a cell line known to be responsive to your specific PROTAC.
-
A4: Insufficient Incubation Time: Degradation kinetics can vary. Perform a time-course experiment to determine the optimal time point for observing maximal degradation.[7]
Q2: I am seeing significant degradation of SMARCA4 as well. How can I improve selectivity for SMARCA2?
-
A1: PROTAC Selection: Some PROTACs are designed as dual degraders of SMARCA2 and SMARCA4.[2] For selective SMARCA2 degradation, choose a PROTAC that has been demonstrated to have high selectivity, such as ACBI2 or A947.[4][8][9]
-
A2: Dose Titration: Lowering the concentration of the PROTAC may improve selectivity, as the degradation of the less-preferred target (SMARCA4) may require higher concentrations.
-
A3: Time-Course Optimization: Analyze the degradation kinetics of both SMARCA2 and SMARCA4 over time. It's possible that at earlier time points, there is more selective degradation of SMARCA2.
Q3: The level of SMARCA2 degradation is not as high as reported in the literature.
-
A1: Suboptimal Experimental Conditions: Ensure all experimental parameters, including cell density, passage number, and reagent quality, are optimized.
-
A2: Antibody Quality: The quality of the primary antibody used for Western blotting is crucial for accurate detection and quantification. Validate your antibody to ensure it is specific and provides a linear signal range.
-
A3: Proteasome Inhibition: If the proteasome is not fully functional in your cells, degradation will be impaired. You can test for this by co-treating with a proteasome inhibitor, which should rescue SMARCA2 levels.[10]
Q4: How can I confirm that the observed degradation is PROTAC-mediated and occurs via the ubiquitin-proteasome system?
-
A1: E3 Ligase Involvement: The PROTAC-mediated degradation of SMARCA2 is dependent on the recruitment of an E3 ligase, such as cereblon (CRBN) or VHL.[3][9] Knockdown or knockout of the specific E3 ligase recruited by your PROTAC should abolish degradation.
-
A2: Proteasome Inhibitor Rescue: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC should prevent the degradation of SMARCA2.[10] This confirms that the degradation is dependent on the proteasome.
Q5: Are there any known off-target effects of SMARCA2 PROTACs?
-
A1: Closely Related Proteins: The most common off-target effect is the degradation of the highly homologous SMARCA4 protein.[11] The degree of this off-target degradation depends on the specific PROTAC used.
-
A2: Proteomics Analysis: For a comprehensive assessment of off-target effects, global proteomic analysis (e.g., mass spectrometry) can be performed to identify other proteins that are degraded upon PROTAC treatment.[3]
References
- 1. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Addressing inconsistent western blot results for SMARCA2 degradation
Welcome to the technical support center for troubleshooting inconsistent western blot results for SMARCA2 degradation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during the western blot analysis of SMARCA2 degradation.
Problem 1: Weak or No SMARCA2 Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Protein Expression | Confirm that the cell line or tissue being used expresses SMARCA2 at a detectable level. You can consult resources like The Human Protein Atlas or perform a literature search for expression data.[1] Consider using a positive control, such as a cell line known to have high SMARCA2 expression.[1][2] |
| Insufficient Protein Loading | Increase the amount of protein loaded per well. A typical starting point is 20-30 µg of total protein from whole-cell extracts.[1][3] For detecting less abundant proteins, you may need to load up to 100 µg.[1] |
| Inefficient Protein Transfer | Optimize the transfer time and voltage. For large proteins like SMARCA2 (~180 kDa), a longer transfer time or the addition of a small amount of SDS (0.01-0.05%) to the transfer buffer may be necessary.[4][5] Verify successful transfer by staining the membrane with Ponceau S before blocking.[6] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3][5][7] It's crucial to titrate each new antibody to determine its optimal working concentration.[8] |
| Antibody Inactivity | Ensure antibodies have been stored correctly and have not expired.[5] Avoid repeated freeze-thaw cycles. To check antibody activity, you can perform a dot blot.[5] |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the preparation process.[1][4] Use fresh lysates for your experiments, as prolonged storage can lead to protein degradation.[1] |
| Blocking Buffer Issues | Over-blocking or using an inappropriate blocking agent can mask the epitope. Try reducing the blocking time or switching to a different blocking buffer (e.g., from non-fat milk to BSA).[4][5] |
Problem 2: High Background on the Western Blot
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[3][9] Common blocking agents include 5% non-fat dry milk or 5% BSA in TBST.[3] |
| High Antibody Concentration | Excessive primary or secondary antibody concentrations can lead to high background. Decrease the antibody concentrations and optimize them through titration.[3][5] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[3][5] Using a detergent like Tween 20 (0.1-0.2%) in the wash buffer can help reduce non-specific binding.[5] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.[6] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates or microbial growth.[5] |
Problem 3: Presence of Non-Specific Bands
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Use a more specific primary antibody. Affinity-purified antibodies often show less non-specific binding. Optimize the antibody dilution; a higher dilution may reduce non-specific bands.[3] |
| Protein Degradation | Protein degradation can result in smaller, non-specific bands. Always use fresh protease inhibitors in your lysis buffer and handle samples on ice.[1][3] |
| Post-Translational Modifications | Modifications like phosphorylation, ubiquitination, or glycosylation can cause shifts in the apparent molecular weight of SMARCA2, leading to unexpected bands.[1] |
| Sample Overloading | Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per well.[1][5] |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody and consider using cross-adsorbed secondary antibodies to minimize cross-reactivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SMARCA2, and why might I see a different size on my western blot?
A1: The theoretical molecular weight of human SMARCA2 is approximately 182 kDa. However, the apparent molecular weight on a western blot can vary due to post-translational modifications such as phosphorylation, ubiquitination, and SUMOylation, which can increase the apparent size.[1] Conversely, protein degradation can lead to the appearance of bands at a lower molecular weight.[7]
Q2: How can I confirm that the loss of SMARCA2 signal is due to proteasomal degradation?
A2: To confirm that the degradation of SMARCA2 is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG-132, before adding your degradation-inducing compound (e.g., a PROTAC).[10] If the degradation is proteasome-dependent, the presence of the inhibitor should prevent the loss of the SMARCA2 signal.
Q3: What are some key considerations when preparing cell lysates for SMARCA2 analysis?
A3: SMARCA2 is a nuclear protein.[4] Therefore, it is crucial to use a lysis buffer that can efficiently extract nuclear proteins, such as RIPA buffer.[3] Sonication may also be necessary to shear DNA and release nuclear proteins.[4] Always include protease and phosphatase inhibitors in your lysis buffer to maintain protein integrity.[1][4]
Q4: What type of membrane is best for transferring a large protein like SMARCA2?
A4: Both polyvinylidene difluoride (PVDF) and nitrocellulose membranes can be used for western blotting. PVDF membranes are generally more robust and have a higher protein binding capacity, making them a good choice for large proteins like SMARCA2.[8]
Q5: My SMARCA2 band appears smeared. What could be the cause?
A5: Smeared bands are often a result of poor sample preparation, leading to protein degradation or aggregation.[2] Overloading the gel with too much protein can also cause streaking.[11] Ensure your samples are fresh, properly prepared with protease inhibitors, and that you are loading an appropriate amount of protein.
Experimental Protocols
Detailed Western Blot Protocol for SMARCA2 Detection
-
Cell Lysis and Protein Extraction
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail to the cells.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3]
-
Collect the supernatant containing the soluble proteins.[3]
-
-
Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage should be appropriate for resolving high molecular weight proteins (e.g., 6-8%).[3]
-
Run the gel until the dye front reaches the bottom.[3]
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
-
Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
-
Antibody Incubation
-
Incubate the membrane with the primary anti-SMARCA2 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.[3]
-
Visualizations
Caption: PROTAC-mediated degradation pathway of SMARCA2.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: Navigating the Hook Effect in PROTAC SMARCA2 Degrader-30 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC SMARCA2 degrader-30, with a specific focus on the common "hook effect" phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, SMARCA2, decreases at high concentrations of the PROTAC degrader.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve.[1][2]
Q2: What is the underlying cause of the hook effect with this compound?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive concentrations of the PROTAC.[1] A PROTAC mediates protein degradation by forming a productive ternary complex, which consists of the target protein (SMARCA2), the PROTAC molecule, and an E3 ligase.[1] However, at high concentrations, the PROTAC can independently bind to either SMARCA2 or the E3 ligase, forming SMARCA2-PROTAC or E3 ligase-PROTAC binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent degradation of SMARCA2.[1]
Q3: What are the consequences of the hook effect on my experimental results?
Troubleshooting Guides
Problem 1: My dose-response curve for SMARCA2 degradation shows a bell shape, with decreased degradation at higher concentrations of degrader-30.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular concentration range of the this compound. It is crucial to include both lower and higher concentrations to fully define the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed hook effect.[1]
-
Problem 2: I am not observing any SMARCA2 degradation at any of the tested concentrations of degrader-30.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the tested concentrations falling entirely within the hook effect region (on the right side of the curve).
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It is possible that your initial concentration range was too high. Test a very broad range of concentrations, for instance from picomolar to high micromolar, to ensure you are not missing the degradation window.[1]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both SMARCA2 and the recruited E3 ligase at sufficient levels using Western blotting.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of the PROTAC to determine the ideal incubation time.
-
Check Cell Permeability: Poor cell permeability of the PROTAC can lead to insufficient intracellular concentrations. Consider assessing the cell permeability of your degrader.[1]
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound Illustrating the Hook Effect
| PROTAC Concentration (nM) | % SMARCA2 Degradation |
| 0 (Vehicle) | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 70 |
| 10000 | 30 |
Table 2: Key Parameters for SMARCA2 Degrader-30 Activity
| Parameter | Value |
| DC50 | ~2.5 nM |
| Dmax | 95% |
| Hook Effect Onset | >100 nM |
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 protein following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex components.[5]
-
Treat the cells with this compound at a concentration expected to form the ternary complex (and a higher concentration within the hook effect range) or a vehicle control for 4-6 hours.[5]
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.[5]
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.[5]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or SMARCA2) overnight at 4°C. Use a corresponding IgG as a negative control.[5]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.[5]
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analyze the eluates by Western blotting using antibodies against SMARCA2 and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Mandatory Visualization
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
Caption: SMARCA2 signaling and PROTAC degradation.
References
Troubleshooting poor in vivo efficacy of PROTAC SMARCA2 degrader-30
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo efficacy with PROTAC SMARCA2 degrader-30. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
Question: We are observing suboptimal tumor growth inhibition in our xenograft model with this compound, despite promising in vitro degradation. What are the potential causes and how can we troubleshoot this?
Answer:
Poor in vivo efficacy despite good in vitro activity is a common challenge with PROTACs, often stemming from issues related to pharmacokinetics (PK) and pharmacodynamics (PD).[1][2][3][4] Here’s a step-by-step guide to systematically troubleshoot the issue.
Step 1: Assess Pharmacokinetics (PK) and Compound Exposure
The first step is to determine if the PROTAC is reaching the tumor at sufficient concentrations for a sustained period.
-
Issue: Inadequate drug exposure at the tumor site. PROTACs, due to their larger size and physicochemical properties, can suffer from poor oral bioavailability, rapid clearance, and low permeability.[1][2][4]
-
Troubleshooting Actions:
-
Conduct a Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma and tumor tissue over time after administration.
-
Analyze Key PK Parameters: Evaluate parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).
-
Optimize Dosing Regimen: Based on the PK data, adjust the dose and/or frequency of administration to maintain plasma and tumor concentrations above the concentration required for in vitro degradation.[5]
-
Step 2: Verify Target Engagement and Degradation in vivo
Once adequate exposure is confirmed, the next step is to verify that the PROTAC is engaging its target (SMARCA2) and inducing its degradation within the tumor.
-
Issue: Insufficient target degradation in the tumor.
-
Troubleshooting Actions:
-
Perform a Pharmacodynamic (PD) Study: Administer this compound to tumor-bearing animals and collect tumor samples at various time points.
-
Measure SMARCA2 Protein Levels: Use techniques like Western Blot or immunohistochemistry (IHC) to quantify the levels of SMARCA2 protein in the tumor lysates. Compare these levels to vehicle-treated controls.
-
Correlate PK with PD: Analyze the relationship between the PROTAC concentration in the tumor (from the PK study) and the extent of SMARCA2 degradation.
-
Step 3: Investigate Potential Formulation and Stability Issues
The formulation of the PROTAC can significantly impact its solubility, stability, and absorption.
-
Issue: Poor solubility or instability of the compound in the formulation vehicle.
-
Troubleshooting Actions:
-
Assess Compound Solubility: Determine the solubility of this compound in the chosen vehicle.
-
Evaluate Formulation Stability: Ensure the compound does not precipitate or degrade in the formulation over the duration of the experiment.
-
Test Alternative Formulations: If solubility is an issue, explore different, well-tolerated formulation vehicles.[5]
-
Step 4: Evaluate for Off-Target Effects and Toxicity
Unintended degradation of other proteins or general toxicity can lead to adverse effects that might mask the therapeutic efficacy.
-
Issue: Off-target effects or toxicity limiting the achievable dose.[4]
-
Troubleshooting Actions:
-
Monitor Animal Health: Closely monitor animal body weight, behavior, and any signs of distress.
-
Include a Vehicle Control Group: This helps to distinguish formulation-related toxicity from compound-specific toxicity.[5]
-
Perform Proteomics Analysis: In-depth proteomics of tumor and healthy tissues can help identify any unintended off-target protein degradation.
-
Step 5: Consider the "Hook Effect"
At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.[5]
-
Issue: Reduced efficacy at higher doses.
-
Troubleshooting Actions:
-
Conduct a Dose-Response Study: Evaluate a wide range of doses to identify the optimal concentration for SMARCA2 degradation and therapeutic effect.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein.[6] It works by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex.[5][7] This proximity induces the E3 ligase to tag SMARCA2 with ubiquitin, marking it for degradation by the proteasome.[8][9] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple SMARCA2 proteins.
Q2: Why is selective degradation of SMARCA2 important?
SMARCA2 and its paralog SMARCA4 are highly homologous ATPases of the SWI/SNF chromatin remodeling complex.[10] In cancers with mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, making it a synthetic lethal target.[9][11] However, due to the high homology, achieving selective degradation of SMARCA2 over SMARCA4 is challenging but crucial to minimize potential off-target effects and improve the therapeutic index.[11][12]
Q3: What are some key considerations for the linker in this compound?
The linker connecting the SMARCA2-binding and E3 ligase-binding moieties is critical. Its length, rigidity, and composition can significantly influence the stability of the ternary complex and the overall physicochemical properties of the PROTAC, thereby affecting its permeability, solubility, and pharmacokinetic profile.[13][14][15]
Q4: Can resistance to this compound develop?
Yes, resistance to PROTACs can emerge through various mechanisms. These can include mutations in the target protein (SMARCA2) that prevent PROTAC binding, mutations in the E3 ligase or other components of the ubiquitin-proteasome system, or upregulation of drug efflux pumps.[16]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Plasma Cmax (ng/mL) | Tumor Cmax (ng/g) | Plasma AUC (ngh/mL) | Tumor AUC (ngh/g) | Oral Bioavailability (%) |
| IV | Intravenous | 5 | 1500 | 800 | 3200 | 1800 | N/A |
| PO | Oral | 25 | 450 | 200 | 1800 | 750 | 25 |
Table 2: Hypothetical Pharmacodynamic Response in Xenograft Tumors
| Treatment Group | Dose (mg/kg, PO, QD) | SMARCA2 Protein Level (% of Vehicle) | Tumor Growth Inhibition (%) |
| Vehicle | 0 | 100 | 0 |
| Degrader-30 | 10 | 65 | 20 |
| Degrader-30 | 25 | 30 | 55 |
| Degrader-30 | 50 | 15 | 70 |
| Degrader-30 | 100 | 40 ("Hook Effect") | 50 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use tumor-bearing mice (e.g., NSG mice with SMARCA4-mutant non-small cell lung cancer xenografts).
-
Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to separate groups to determine oral bioavailability.
-
Sample Collection: Collect blood and tumor samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma. Homogenize tumor tissue.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vivo Pharmacodynamic (PD) and Efficacy Study
-
Animal Model: Use a relevant tumor xenograft model as in the PK study.
-
Treatment Groups: Randomize animals into vehicle control and multiple dose groups of this compound.
-
Dosing: Administer the compound daily (or as determined by the PK study) for a specified duration (e.g., 21 days).
-
Tumor and Body Weight Measurement: Measure tumor volume and animal body weight 2-3 times per week.
-
PD Sample Collection: At the end of the study (and at interim points if needed), collect tumor tissues for analysis.
-
Target Degradation Analysis: Prepare tumor lysates and determine SMARCA2 protein levels by Western Blot, normalizing to a loading control (e.g., GAPDH or Vinculin).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and correlate it with the observed SMARCA2 degradation.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. revvity.com [revvity.com]
- 16. pnas.org [pnas.org]
Cell line-specific responses to PROTAC SMARCA2 degrader-30
Welcome to the technical support center for PROTAC SMARCA2 degrader-30. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound I-291) is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein, a catalytic subunit of the SWI/SNF chromatin remodeling complex. It functions by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Q2: In which cell lines is this compound active?
This compound has been shown to degrade SMARCA2 in various cancer cell lines. Notably, it degrades SMARCA2 in A549 (non-small cell lung cancer) and MV411 (acute myeloid leukemia) cells with a DC50 of less than 100 nM.[1][2] It also demonstrates degradation of SMARCA4 in MV411 cells with a DC50 of less than 100 nM.[1][2] The activity of SMARCA2 degraders is often pronounced in cancer cells that have a mutation or loss of the SMARCA4 gene, a concept known as synthetic lethality.[3]
Q3: What are the downstream consequences of SMARCA2 degradation?
SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][5] The degradation of SMARCA2 in SMARCA4-deficient cancer cells can lead to significant changes in the transcriptional landscape, ultimately resulting in the induction of apoptosis and cell cycle arrest.[6] This can lead to potent tumor growth inhibition.
Q4: What are potential off-target effects of this compound?
This compound has been noted to also degrade SMARCA4, a close homolog of SMARCA2, in certain cell lines like MV411.[1][2] Researchers should characterize the selectivity profile of this degrader in their specific cell line of interest. Unbiased whole-cell proteomic analysis is the gold standard for identifying off-target degradation events.
Troubleshooting Guide
Problem 1: I am not observing any degradation of SMARCA2 in my experiments.
-
Possible Cause 1: Low E3 Ligase Expression. The activity of a PROTAC is dependent on the expression of the recruited E3 ligase in the chosen cell line.
-
Troubleshooting Step: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL, depending on the degrader's E3 ligase ligand) in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line.
-
-
Possible Cause 2: Poor Cell Permeability. PROTACs are relatively large molecules and may have poor cell permeability.
-
Troubleshooting Step: While optimizing the molecule itself is a medicinal chemistry effort, you can ensure optimal experimental conditions. Ensure proper solubilization of the compound and consider using cell lines with potentially higher permeability.
-
-
Possible Cause 3: Inefficient Ternary Complex Formation. The formation of a stable ternary complex (SMARCA2-PROTAC-E3 ligase) is essential for degradation.
-
Troubleshooting Step: Confirm target engagement and ternary complex formation using biophysical assays like TR-FRET or co-immunoprecipitation.
-
Problem 2: I am observing a "hook effect" with decreasing degradation at higher concentrations.
-
Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, PROTACs can form binary complexes with either SMARCA2 or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[7]
-
Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve of the hook effect.[7]
-
Problem 3: My degradation results are inconsistent between experiments.
-
Possible Cause: Variability in Cell Culture Conditions. Cell passage number, confluency, and overall cell health can impact the ubiquitin-proteasome system and protein expression levels.[7]
-
Troubleshooting Step: Standardize your cell culture protocols. Use cells within a consistent and low passage number range, seed cells at a consistent density, and ensure cells are healthy at the time of treatment.
-
Data Presentation
Table 1: Cell Line-Specific Degradation of SMARCA2 by this compound and Other SMARCA2 Degraders.
| PROTAC Name | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| This compound | SMARCA2 | A549 | < 100 | N/A | [1][2] |
| This compound | SMARCA2 | MV411 | < 100 | N/A | [1][2] |
| This compound | SMARCA4 | MV411 | < 100 | N/A | [1][2] |
| YDR1 | SMARCA2 | H322 | 6.4 | 99.2 | [8][9] |
| YDR1 | SMARCA2 | HCC515 | 10.6 | 99.4 | [8][9] |
| YDR1 | SMARCA2 | H2030 | 12.7 | 98.7 | [8][9] |
| YDR1 | SMARCA2 | H2126 | 1.2 | 99.6 | [8][9] |
| YD54 | SMARCA2 | H322 | 1 | 99.3 | [8][9] |
| YD54 | SMARCA2 | HCC515 | 1.2 | 98.9 | [8][9] |
| YD54 | SMARCA2 | H2030 | 10.3 | 98.6 | [8][9] |
| YD54 | SMARCA2 | H2126 | 1.6 | 98.9 | [8][9] |
| ACBI2 | SMARCA2 | RKO | 1 | >90 | [10] |
| ACBI2 | SMARCA4 | RKO | 32 | N/A | [10] |
| A947 | SMARCA2 | SW1573 | <1 | >90 | [11] |
| GLR-203101 | SMARCA2 | H1568 | N/A | N/A | [12] |
| GLR-203101 | SMARCA2 | A549 | N/A | N/A | [12] |
| GLR-203101 | SMARCA2 | SK-MEL-5 | N/A | N/A | [12] |
| SMD-3236 | SMARCA2 | NCI-H1944 | 0.5 | 96 | [13] |
N/A: Not Available
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[6]
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody for SMARCA2 overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the extent of degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant SMARCA2 protein (e.g., GST-tagged)
-
Purified recombinant E3 ligase complex (e.g., His-tagged VHL or CRBN complex)
-
This compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody or fluorophore-conjugated antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup: In a microplate, combine the purified SMARCA2 protein, the E3 ligase complex, and the donor and acceptor antibodies with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a designated period (e.g., 180 minutes) to allow for ternary complex formation.[14][15]
-
FRET Measurement: Measure the TR-FRET signal using a compatible plate reader. An increased FRET signal indicates the proximity of the donor and acceptor, signifying the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
In-Cell Ubiquitination Assay
This protocol is to determine if SMARCA2 is ubiquitinated in cells upon treatment with the PROTAC.
Materials:
-
Cell line of interest
-
Plasmids for expressing tagged ubiquitin (e.g., HA-Ub) and tagged SMARCA2 (if endogenous levels are low)
-
Transfection reagent
-
This compound
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., NEM)
-
Antibody for immunoprecipitation (e.g., anti-SMARCA2)
-
Protein A/G beads
-
Antibody for detecting ubiquitin (e.g., anti-HA)
-
Western blotting reagents
Methodology:
-
Transfection: Co-transfect cells with plasmids expressing tagged ubiquitin and, if necessary, tagged SMARCA2.
-
Cell Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor to preserve the ubiquitinated proteins.
-
Immunoprecipitation: Immunoprecipitate SMARCA2 from the cell lysates using an anti-SMARCA2 antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody against the ubiquitin tag (e.g., anti-HA) to detect ubiquitinated SMARCA2.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Downstream effects of SMARCA2 degradation.
Caption: Troubleshooting workflow for lack of SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SMARCA2 Degradation with PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the activity of PROTAC SMARCA2 degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC targeting SMARCA2?
There is no single "optimal" linker length for all SMARCA2 PROTACs. The ideal length is highly dependent on the specific chemical structures of the SMARCA2-binding warhead and the E3 ligase ligand, as well as the topology of the ternary complex formed between SMARCA2, the PROTAC, and the E3 ligase.[1] However, studies on various PROTACs, including those targeting SMARCA2, suggest that linker length is a critical parameter that requires empirical optimization for each specific PROTAC system.
Q2: How does linker composition, beyond length, affect SMARCA2 degrader activity?
Linker composition, including its rigidity and polarity, plays a significant role in the efficacy of SMARCA2 degraders. For instance, the incorporation of rigid heterocyclic rings in the linker of some SMARCA2 PROTACs has been shown to improve potency, metabolic stability, and pharmacokinetic properties.[2] The composition can influence the conformational flexibility of the PROTAC, which in turn affects the stability and cooperativity of the ternary complex.
Q3: Can altering the linker length improve the selectivity of a SMARCA2 degrader over SMARCA4?
Yes, modifying the linker is a key strategy to enhance the selectivity of SMARCA2 degradation over the highly homologous SMARCA4. Even with a non-selective SMARCA2/4 binder, linker optimization can lead to a PROTAC that preferentially degrades SMARCA2. This is because the linker dictates the spatial arrangement of the target protein and the E3 ligase in the ternary complex, and subtle differences in the surface topology of SMARCA2 and SMARCA4 can be exploited to favor the ubiquitination of SMARCA2. For example, the SMARCA2-selective PROTAC A947 was developed from a non-selective binder by optimizing the linker.[3][4]
Q4: What is the "hook effect" and how can linker design mitigate it in SMARCA2 degradation experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex required for degradation. Optimizing the linker to enhance the stability and cooperativity of the ternary complex can help mitigate the hook effect. A well-designed linker can promote a more favorable conformation for ternary complex formation, thus reducing the concentrations at which the hook effect is observed.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low SMARCA2 degradation | - Ineffective linker length: The linker may be too short, leading to steric hindrance, or too long, resulting in an unstable ternary complex. - Poor cell permeability: The PROTAC may not be efficiently crossing the cell membrane due to the physicochemical properties of the linker. | - Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG, alkyl chains of different lengths). - Modify the linker to improve its physicochemical properties, for instance, by incorporating features that enhance solubility and cell permeability.[5] - Confirm target engagement within the cell using a Cellular Thermal Shift Assay (CETSA). |
| High off-target effects (e.g., SMARCA4 degradation) | - Non-optimal linker for selectivity: The linker may not be effectively discriminating between the surface topologies of SMARCA2 and SMARCA4. | - Systematically alter the linker length and composition to identify a configuration that favors the formation of a productive ternary complex with SMARCA2 over SMARCA4.[1] - Consider using a different E3 ligase ligand, as the choice of E3 ligase can also influence selectivity. |
| "Hook effect" observed at high concentrations | - Formation of non-productive binary complexes: The linker may not be promoting sufficient cooperativity in the ternary complex. | - Perform a wide dose-response experiment to confirm the hook effect. - Redesign the linker to enhance the stability and cooperativity of the SMARCA2-PROTAC-E3 ligase ternary complex. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure cooperativity. |
| Inconsistent results between experiments | - PROTAC instability: The linker or other components of the PROTAC may be unstable in the experimental conditions. | - Assess the chemical stability of the PROTAC in your cell culture medium over the time course of the experiment. - Ensure consistent experimental conditions, including cell density, treatment duration, and reagent quality. |
Quantitative Data Summary
The following tables summarize the degradation data for several published SMARCA2 PROTACs with different linkers.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs YDR1 and YD54 in H1792 Cells [2]
| PROTAC | Linker Type | Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| YDR1 | Rigid heterocyclic | 24 | 69 | 87 |
| 48 | 60 | 94 | ||
| YD54 | Rigid heterocyclic | 24 | 8.1 | 98.9 |
| 48 | 16 | 99.2 |
Table 2: Degradation of SMARCA2 and SMARCA4 by PROTAC A947 in SW1573 Cells [4]
| PROTAC | Target Protein | DC₅₀ (pM) | Dₘₐₓ (%) | Selectivity (SMARCA4/SMARCA2) |
| A947 | SMARCA2 | 39 | 96 | ~28-fold |
| SMARCA4 | 1100 | 92 |
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol describes the detection of SMARCA2 protein levels in cell lysates following PROTAC treatment.
-
Cell Lysis:
-
After PROTAC treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to SMARCA2 within the cell.[7][8][9]
-
PROTAC Treatment: Treat cells with the PROTAC at the desired concentration and for the appropriate duration.
-
Heat Challenge: Heat the cell suspension at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples to separate the soluble fraction (containing stabilized, folded protein) from the precipitated fraction (containing denatured protein).
-
Detection: Analyze the amount of soluble SMARCA2 in the supernatant by Western blot or other protein detection methods. An increase in the thermal stability of SMARCA2 in the presence of the PROTAC indicates target engagement.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of SMARCA2.
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the SMARCA2 PROTAC. To allow for the accumulation of ubiquitinated proteins, also treat with a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing inhibitors of deubiquitinating enzymes.
-
Immunoprecipitate SMARCA2 from the cell lysates using an anti-SMARCA2 antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2.[10]
-
Visualizations
Caption: Mechanism of action for a SMARCA2 PROTAC.
Caption: Troubleshooting workflow for lack of SMARCA2 degradation.
Caption: Logical relationship between linker properties and PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
Preventing lysosomal degradation of PROTAC SMARCA2 degrader-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degrader-30. The focus of this guide is to address and resolve potential issues related to the lysosomal degradation of the PROTAC, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected potency. Could lysosomal degradation be the cause?
A1: Yes, lower than expected potency can be a sign of PROTAC degradation through unintended pathways, including the lysosome. PROTACs, particularly those with certain physicochemical properties like high lipophilicity and basic amine groups, can be susceptible to lysosomal trapping and subsequent degradation. This effectively reduces the cytosolic concentration of the PROTAC available to form a productive ternary complex with SMARCA2 and the E3 ligase, leading to decreased degradation of the target protein.
Q2: What are the signs that my PROTAC is being degraded in the lysosome?
A2: Several signs may indicate that your PROTAC is undergoing lysosomal degradation:
-
Reduced Potency: As mentioned, a decrease in the maximal degradation (Dmax) or an increase in the half-maximal degradation concentration (DC50) can be a primary indicator.
-
Inconsistent Results: High variability in degradation efficiency between experiments or cell lines.
-
Rescue of Degradation with Lysosomal Inhibitors: A significant increase in SMARCA2 degradation upon pre-treatment of cells with lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1 is a strong indicator of lysosomal involvement.
Q3: How can I prevent or minimize the lysosomal degradation of this compound?
A3: To minimize lysosomal degradation, you can employ several strategies:
-
Use of Lysosomal Inhibitors: Co-treatment with inhibitors of lysosomal acidification or function can prevent PROTAC degradation. See the Troubleshooting Guide below for specific recommendations.
-
Optimize PROTAC Concentration and Treatment Time: Experiment with a range of concentrations and shorter incubation times. High concentrations can sometimes lead to off-target effects, including lysosomal sequestration.
-
Modify the PROTAC Structure: While not a direct experimental manipulation, if you are in the process of designing PROTACs, consider modifying the linker or warhead to alter the physicochemical properties and reduce lysosomal trapping. For example, reducing lipophilicity or masking basic amines can decrease lysosomal sequestration.
Q4: Are there alternative degradation pathways I should be aware of for PROTACs?
A4: While the primary intended pathway for PROTACs is the ubiquitin-proteasome system (UPS), other pathways can influence their stability and efficacy. The autophagy-lysosome pathway is a major alternative degradation route.[1] Autophagy is a cellular process that involves the engulfment of cellular components, including soluble proteins and aggregates, into autophagosomes, which then fuse with lysosomes for degradation.[2] If a PROTAC is sequestered into autophagosomes, it will be degraded.
Troubleshooting Guide: Preventing Lysosomal Degradation
This guide provides a step-by-step approach to diagnose and counteract the suspected lysosomal degradation of this compound.
Issue: Suboptimal SMARCA2 Degradation
Workflow for Diagnosing and Preventing Lysosomal Degradation
Caption: A logical workflow for troubleshooting suboptimal PROTAC activity potentially caused by lysosomal degradation.
Quantitative Data Summary
The following tables provide recommended concentration ranges for commonly used lysosomal inhibitors and typical degradation parameters for SMARCA2 degraders.
Table 1: Recommended Concentrations of Lysosomal Inhibitors
| Inhibitor | Mechanism of Action | Recommended Concentration Range | Typical Incubation Time | Reference |
| Chloroquine | Prevents endosomal acidification and autophagosome-lysosome fusion. | 10 - 50 µM | 2 - 24 hours | [3][4] |
| Bafilomycin A1 | A specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification. | 10 - 200 nM | 2 - 6 hours | [5][6] |
Table 2: Example Degradation Parameters for a SMARCA2 PROTAC
| Cell Line | DC50 | Dmax | Reference |
| A549 | <100 nM | >90% | [7][8] |
| MV411 | <100 nM | >90% | [7][8] |
| H1299 | <100 nM | Not Specified | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SMARCA2 Degradation with Lysosomal Inhibitors
This protocol details the steps to assess the impact of lysosomal inhibitors on PROTAC-mediated SMARCA2 degradation.
Materials:
-
This compound
-
Chloroquine (stock solution in water)
-
Bafilomycin A1 (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment with Inhibitors:
-
For Chloroquine: Add Chloroquine to the designated wells at a final concentration of 25 µM. Incubate for 2 hours.
-
For Bafilomycin A1: Add Bafilomycin A1 to the designated wells at a final concentration of 100 nM. Incubate for 1 hour.
-
Include a vehicle control (water for Chloroquine, DMSO for Bafilomycin A1) for the pre-treatment.
-
-
PROTAC Treatment: Add this compound at the desired concentrations to the pre-treated cells. Include a vehicle control for the PROTAC (typically DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies for SMARCA2 and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Compare the SMARCA2 levels in the presence and absence of the lysosomal inhibitors.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for assessing the effect of lysosomal inhibitors on PROTAC efficacy.
Protocol 2: Immunofluorescence Co-localization of PROTAC with Lysosomes
This protocol allows for the visualization of PROTAC co-localization with lysosomes, providing direct evidence of lysosomal trapping. This often requires a fluorescently labeled version of the PROTAC.
Materials:
-
Fluorescently labeled this compound
-
LysoTracker™ Red DND-99 (or other lysosomal stain)
-
Hoechst 33342 (for nuclear staining)
-
Formaldehyde (B43269) (for fixation)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
PROTAC and Lysosomal Staining:
-
Add the fluorescently labeled PROTAC to the cells at the desired concentration and incubate for the desired time.
-
During the last 30-60 minutes of the PROTAC incubation, add LysoTracker™ Red to the media at the recommended concentration (typically 50-75 nM).
-
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional, if also staining for intracellular antigens): Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Nuclear Staining: Wash with PBS and stain the nuclei with Hoechst 33342 for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent PROTAC, LysoTracker™, and Hoechst.
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to quantify the degree of co-localization between the PROTAC and lysosomal signals.
Signaling Pathway: PROTAC Action and Potential Lysosomal Interference
Caption: The intended ubiquitin-proteasome pathway for SMARCA2 degradation and the competing lysosomal degradation pathway for the PROTAC itself.
References
- 1. Protein Degrader [proteomics.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC SMARCA2/4-degrader-30 | Epigenetic Reader Domain | 2568276-44-6 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Managing toxicity of PROTAC SMARCA2 degrader-30 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC SMARCA2 degrader-30 in animal studies. The information is compiled to help manage and mitigate potential toxicity while achieving desired efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[1][2] This targeted degradation is a therapeutic strategy for cancers with loss-of-function mutations in the homologous protein SMARCA4, a synthetic lethal relationship.[3][4]
Q2: What are the potential on-target toxicities associated with SMARCA2 degradation?
A2: The primary toxicity concern with targeting SMARCA2 is the potential for off-target degradation of its highly similar paralog, SMARCA4.[4][5] Unintended degradation of SMARCA4 is anticipated to cause significant toxicity, as mouse knockout studies have shown SMARCA4 is essential for tissue maintenance.[5] Selective SMARCA2 degradation is therefore critical for a sufficient safety margin in normal tissues.[3] While many newer SMARCA2 degraders are designed for high selectivity, it is crucial to monitor for any signs of SMARCA4-related toxicity, especially at higher doses.[6]
Q3: How do I establish a well-tolerated dose for this compound in my animal model?
A3: Establishing a well-tolerated dose requires a dose-range-finding (DRF) study. This typically involves administering the degrader at several dose levels to different cohorts of animals and monitoring them closely for a defined period. Key parameters to monitor include body weight changes, clinical signs of distress (e.g., changes in posture, activity, grooming), and food/water intake. A maximum tolerated dose (MTD) is often defined as the highest dose that does not induce significant morbidity or a predefined level of body weight loss (e.g., >15-20%). Some studies have found certain SMARCA2 degraders to be well-tolerated at efficacious doses for up to 4 weeks.[7]
Q4: What E3 ligase does this compound utilize, and are there any associated risks?
A4: PROTACs targeting SMARCA2 have been developed using both Cereblon (CRBN) and VHL E3 ligases.[1][5][8] If this compound is a Cereblon-based PROTAC, it is important to be aware of the potential risks associated with this ligase, exemplified by the teratogenic effects of thalidomide.[9] Preclinical safety assessments for Cereblon-engaging degraders often include evaluating effects on known sensitive substrates to mitigate risks.[9]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss or Poor General Condition of Animals
-
Possible Cause 1: On-target toxicity in normal tissues.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure the dose being used is not causing excessive SMARCA2 degradation in healthy tissues. Collect satellite tissues (e.g., spleen, liver) for pharmacodynamic (PD) analysis (e.g., Western blot) to correlate SMARCA2 degradation levels with the observed toxicity.[6]
-
Assess SMARCA4 Degradation: At the administered dose, check for any degradation of SMARCA4 in both tumor and healthy tissues. Lack of selectivity, especially at higher concentrations, can lead to toxicity.[6][10]
-
Adjust Dosing Regimen: Consider reducing the dose or the frequency of administration (e.g., from once daily to every other day or twice weekly).[7]
-
Review Formulation: Ensure the vehicle used for administration is not contributing to the observed toxicity. Conduct a vehicle-only control group study.
-
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Steps:
-
Proteomic Profiling: If resources permit, perform global proteomic analysis on tissues from treated animals to identify unintended protein degradation.[10]
-
Consult Literature: Review preclinical safety data for the specific class of compounds (e.g., the warhead or E3 ligase binder used in the degrader) for known off-target liabilities.
-
-
Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency
-
Possible Cause 1: Poor Pharmacokinetics (PK).
-
Troubleshooting Steps:
-
Conduct PK Studies: Perform a PK study in the same animal strain to determine key parameters like half-life (t½), clearance (CL), and exposure (AUC).[7] PROTACs, due to their larger size, can have PK challenges such as poor bioavailability and rapid clearance.[2]
-
Optimize Dosing Route & Schedule: If oral bioavailability is low, consider intravenous (i.v.) or subcutaneous (s.c.) administration.[7][8] The dosing schedule should be frequent enough to maintain sufficient drug concentration for target degradation.
-
PK/PD Correlation: Correlate the drug concentration in plasma and tumor tissue with the level of SMARCA2 degradation over time. This will help determine if sufficient and sustained target degradation is being achieved. Some degraders may require prolonged exposure for maximal effect.[1]
-
-
-
Possible Cause 2: Insufficient Target Degradation in the Tumor.
-
Troubleshooting Steps:
-
Tumor Pharmacodynamics: At the end of the study (or in a satellite group), collect tumor tissue at various time points after the last dose to measure the extent and duration of SMARCA2 degradation. Greater than 95% SMARCA2 degradation has been associated with efficacy in some models.[10]
-
Increase Dose: If the current dose is well-tolerated but achieves suboptimal degradation, a dose escalation may be warranted.
-
Assess Tumor Penetration: Use appropriate analytical methods (e.g., LC-MS/MS) to measure the concentration of the degrader in tumor tissue versus plasma to ensure it is reaching its target site.
-
-
Quantitative Data Summary
The following tables summarize preclinical data for various selective SMARCA2 degraders reported in the literature. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity for SMARCA2 over SMARCA4 (fold) | Cell Line | Reference |
| A947 | SMARCA2 | ~6 nM | >95% | ~28-fold | SW1573 | [10] |
| SMD-3040 | SMARCA2 | Low nM | >90% | "Excellent" | Not Specified | [11] |
| PRT-3789 | SMARCA2 | 0.71 nM (media), 21 nM (plasma) | 93-95% | >36-fold | Not Specified | [7] |
| ACBI2 | SMARCA2, PBRM1 | Not Specified | Near-complete | "Strong" | A549, NCI-H1568 | [1] |
| YDR1 | SMARCA2 | Not Specified | Not Specified | "Preferential" | H322 | [6] |
Table 2: Preclinical In Vivo Data for SMARCA2 Degraders
| Compound | Animal Model | Dosing Regimen | Outcome | Tolerability | Reference |
| SMD-3040 | Xenograft | Not Specified | Strong tumor growth inhibition | Well-tolerated | [11] |
| PRT-3789 | NCI-H1793 Xenograft | 100 mg/kg (s.c., q3d) | Tumor volume reduction | Well-tolerated up to 4 weeks, slight body weight changes | [7] |
| YDR1 | Xenograft | 80 mg/kg (oral) | 70% SMARCA2 degradation in spleen | Well-tolerated | [5][6] |
| ACBI2 | Xenograft | Not Specified | Tumor growth inhibition (stasis) | Not Specified | [1] |
| AU-24118 | CRPC Xenograft | Not Specified | Tumor regression | Favorable safety profile in mice | [8] |
Key Experimental Protocols
Protocol: General Xenograft Efficacy and Tolerability Study
-
Cell Line and Animal Model Selection:
-
Tumor Implantation:
-
Harvest cells during exponential growth.
-
Resuspend cells in a suitable medium (e.g., PBS mixed with Matrigel).
-
Subcutaneously inject 2-10 million cells into the flank of each mouse.[5]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle based on its physicochemical properties.
-
Administer the compound via the determined route (e.g., oral gavage, s.c., or i.v.) and schedule. Include a vehicle-only control group.
-
-
Monitoring:
-
Efficacy: Measure tumor volume 2-3 times per week.
-
Tolerability: Record body weight at each measurement. Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture). Define endpoints for euthanasia (e.g., tumor volume >2000 mm³ or >20% body weight loss).
-
-
Pharmacodynamic (PD) Assessment (Satellite Group):
-
Include a satellite group of animals for tissue collection.
-
At specified time points after the final dose, euthanize animals and collect tumor and healthy tissues (e.g., spleen, liver).
-
Process tissues for analysis (e.g., Western blotting, LC-MS/MS) to quantify SMARCA2 and SMARCA4 protein levels and degrader concentration.
-
Visualizations
Caption: PROTAC-mediated degradation of SMARCA2 protein.
Caption: Workflow for an in vivo efficacy and tolerability study.
Caption: Decision tree for troubleshooting in vivo study issues.
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 8. pnas.org [pnas.org]
- 9. Current Practices and Considerations for Preclinical Safety Assessment of Targeted Protein Degraders - SOT [toxchange.toxicology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experiments with PROTAC SMARCA2 Degrader-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving PROTAC SMARCA2 degrader-30.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein. It functions by forming a ternary complex, bringing together the target protein (SMARCA2) and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome.[2][3] This process leads to the selective removal of SMARCA2 from the cell.
Q2: I am not observing efficient degradation of SMARCA2. What are some common initial troubleshooting steps related to buffers and reagents?
A2: Inefficient degradation can stem from several factors. First, ensure the stability of your PROTAC in the cell culture medium over the course of your experiment. For cellular assays, after treatment, it is crucial to use an appropriate lysis buffer. A common choice is RIPA buffer, supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.[4][5] Also, verify that the cell line you are using expresses both SMARCA2 and the recruited E3 ligase at sufficient levels.
Q3: Which type of lysis buffer is recommended for analyzing SMARCA2 degradation by Western blot?
A3: For whole-cell lysates, a common and effective choice is a RIPA (Radioimmunoprecipitation assay) buffer or an NP-40-based buffer.[4] Since SMARCA2 is a nuclear protein, a RIPA buffer is often recommended due to its stronger detergents, which are effective at solubilizing nuclear proteins.[4] Regardless of the base buffer, it is critical to supplement it with a fresh cocktail of protease and phosphatase inhibitors immediately before use to ensure the integrity of your protein samples.[4][5] All lysis procedures should be carried out at 4°C to minimize enzymatic activity.[6]
Q4: What is the optimal pH and ionic strength for a cell lysis buffer in SMARCA2 degrader experiments?
A4: While specific optimization may be required for your particular experimental setup, a common starting point for the pH of a lysis buffer is between 7.4 and 8.0.[4][7] For ionic strength, a concentration of 150 mM NaCl is standard in many lysis buffer formulations, such as RIPA and NP-40 buffers.[4][7] This concentration helps to disrupt protein-protein interactions without being overly harsh.
Q5: How can I confirm that the PROTAC is forming a ternary complex with SMARCA2 and the E3 ligase?
A5: The formation of a stable ternary complex is crucial for PROTAC efficacy.[8] Several biophysical techniques can be used to characterize this, including Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).[9][10] These assays can measure the binding affinities and cooperativity of the complex formation. For these assays, specific buffers are required, often HEPES-based with salt, and low concentrations of detergents like BSA or CHAPS.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no SMARCA2 degradation signal in Western blot | Inefficient cell lysis | Use a stronger lysis buffer, such as RIPA buffer, especially for nuclear proteins like SMARCA2.[4] Ensure the buffer is fresh and properly supplemented with protease and phosphatase inhibitors.[4] Consider mechanical disruption methods like sonication on ice to aid lysis. |
| Protein degradation post-lysis | Always work on ice during sample preparation.[6] Add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[4] | |
| High background in Western blot | Suboptimal blocking or antibody concentrations | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12] Optimize the concentrations of your primary and secondary antibodies by performing a titration.[12] Ensure sufficient washing steps after antibody incubations.[5] |
| Inconsistent results between experiments | Buffer variability | Prepare fresh lysis buffer for each experiment. Ensure consistent concentrations of all buffer components, including salts and detergents. Use a calibrated pH meter to ensure the correct pH. |
| Cell confluency and health | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment.[12] |
Quantitative Data Summary
The following tables summarize the degradation potency and binding affinities of various SMARCA2 PROTACs from published literature. This data can serve as a benchmark for expected performance.
Table 1: Cellular Degradation Potency of SMARCA2 PROTACs
| PROTAC | Cell Line | DC50 | Dmax | Treatment Time (h) |
| YDR1 | H1792 | 69 nM | 87% | 24 |
| YDR1 | H322 | 6.4 nM | 99.2% | Not Specified |
| YD54 | H1792 | 8.1 nM | 98.9% | 24 |
| YD54 | H322 | 1 nM | 99.3% | Not Specified |
| A947 | SW1573 | 39 pM | 96% | Not Specified |
| ACBI1 | MV-4-11 | 6 nM | >90% (approx.) | 18 |
| ACBI2 | RKO | 78 nM | 46% | Not Specified |
| Compound 6 | RKO | 2 nM | 77% | 4 |
Data compiled from multiple sources.[3][11][13][14] Conditions may vary between studies.
Table 2: Ternary Complex Formation and Binding Affinities for SMARCA2 PROTACs
| PROTAC | Target | E3 Ligase | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC 1 | SMARCA2BD | VHL | 18 | 4.8 |
| ACBI1 | SMARCA2BD | VHL | Not Specified | >1 (Positive) |
Data compiled from published studies.[11] BD refers to the bromodomain.
Experimental Protocols
Detailed Protocol for Cell Lysis and Western Blot Analysis
This protocol outlines the steps for preparing cell lysates after treatment with this compound and analyzing SMARCA2 protein levels via Western blot.
-
Cell Treatment: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.[12] Treat cells with the desired concentrations of this compound for the intended duration. Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) freshly supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as a BCA or Bradford assay.[12]
-
Normalize the protein concentrations of all samples using the lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
-
Detect the signal using an ECL substrate and an imaging system.[12]
-
For loading control, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: PROTAC-mediated degradation of SMARCA2.
Caption: Workflow for troubleshooting poor SMARCA2 degradation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ternary Complex Formation Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with ternary complex formation assays. The content is designed to help identify and resolve common issues in various experimental setups.
General Troubleshooting
This section addresses broad problems that can occur regardless of the specific assay being used.
Q1: What are the first things to check if I don't see any evidence of ternary complex formation?
A1: If you are not observing ternary complex formation, start by systematically verifying the individual components and their potential interactions.[1]
-
Protein Quality and Integrity: Confirm that your target protein and E3 ligase are pure, correctly folded, and active.[1] Techniques like Dynamic Light Scattering (DLS) can be used to check for protein aggregation.
-
Compound Integrity: Verify the chemical structure, purity, and stability of your small molecule (e.g., PROTAC) using methods like NMR and mass spectrometry.[1] Ensure it is not degrading in the assay buffer or under experimental conditions.
-
Binary Interactions: Confirm that your small molecule can independently bind to both the target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for verifying these binary interactions before attempting to detect the ternary complex.[2][3]
-
Protein Expression Levels: In cellular assays, insufficient expression of the target protein or the E3 ligase can prevent complex formation.[4] Use Western Blotting to confirm that both proteins are expressed at adequate levels in your cell model.[4]
dot
References
Strategies to improve the oral bioavailability of SMARCA2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing orally bioavailable SMARCA2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability for SMARCA2 PROTACs?
A1: SMARCA2 PROTACs, like most PROTACs, face significant hurdles to oral bioavailability due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights (MW > 800 Da), and possess characteristics that fall "beyond the Rule of Five" (bRo5).[1] The main challenges include:
-
Low Aqueous Solubility: Their hydrophobic nature often leads to poor solubility in the gastrointestinal lumen, which is a prerequisite for absorption.[2][3]
-
Poor Cell Permeability: The large size, high polar surface area (TPSA), and numerous hydrogen bond donors prevent efficient passage across the intestinal membrane.[1][4]
-
High First-Pass Metabolism: PROTACs can be susceptible to rapid enzymatic degradation in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[4]
-
Rapid Clearance: Even after absorption, some PROTACs are quickly cleared from the body, necessitating frequent dosing.[2]
Q2: Which physicochemical properties are most critical for improving the oral absorption of PROTACs?
A2: While the traditional "Rule of Five" provides a starting point, PROTACs require a more nuanced approach. Key properties to optimize include:
-
Hydrogen Bond Donors (HBD): This is a critical parameter. Keeping the HBD count low is essential for oral absorption.[5][6]
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally favorable for membrane permeability. A suggested upper limit is around 140 Ų.[7]
-
Molecular Weight (MW) and Rotatable Bonds (RB): While PROTACs are inherently large, minimizing MW and the number of rotatable bonds (suggested ≤10) can improve absorption.[1][7]
-
Lipophilicity (cLogP): A balance is required. While some lipophilicity is needed, excessively high cLogP can lead to poor solubility and other issues.[1]
-
Intramolecular Hydrogen Bonds (IMHB): Designing PROTACs that can form IMHBs allows the molecule to adopt a more compact, "ball-like" conformation, masking polar groups and improving cell permeability.[1][4]
Q3: How does the choice of E3 ligase ligand affect the oral bioavailability of a SMARCA2 PROTAC?
A3: The choice of E3 ligase ligand significantly impacts the overall size and properties of the PROTAC.
-
Cereblon (CRBN) Ligands: Ligands like pomalidomide (B1683931) are smaller and more "drug-like." PROTACs built with CRBN ligands tend to have lower molecular weights and are often more successful in achieving oral bioavailability.[4][8] The clinical candidates ARV-110 and ARV-471 both utilize CRBN ligands.[4]
-
Von Hippel-Lindau (VHL) Ligands: VHL ligands are typically larger and more complex, making it more challenging to develop orally bioavailable PROTACs.[4][7] However, recent successes like ACBI2 have demonstrated that through careful optimization of the linker and binder, oral bioavailability is achievable for VHL-based SMARCA2 PROTACs.[9][10]
Troubleshooting Guides
Q4: My SMARCA2 PROTAC has poor aqueous solubility. What are some effective strategies to address this?
A4: Poor solubility is a common issue that severely limits oral absorption. Consider the following approaches:
-
Formulation Strategies: This is often the most direct way to overcome solubility limitations without re-synthesizing the molecule.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a higher-energy amorphous state, which enhances solubility and dissolution rate.[3][11]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can encapsulate the PROTAC in lipid nanoparticles, improving its solubility and stability in the GI tract.[2][11]
-
-
Structural Modification:
-
Biorelevant Media Testing: Test solubility in simulated intestinal fluids (e.g., FaSSIF, FeSSIF). Some PROTACs show significantly better solubility in these media, suggesting that administration with food could improve absorption in vivo.[4]
Q5: My PROTAC shows low permeability in Caco-2 assays. How can I improve its ability to cross the intestinal barrier?
A5: Low permeability is a major rate-limiting step for oral absorption. The following strategies can enhance membrane transport:
-
Structural Modifications for "Chameleonicity":
-
Introduce Intramolecular Hydrogen Bonds (IMHB): This is a powerful strategy. By designing the linker and ligands to fold upon each other, you can shield polar functionalities, reduce the effective TPSA, and create a more membrane-permeable conformation.[1][4]
-
Linker Rigidity: Replacing flexible PEG-like linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring or other heterocyclic rings, can improve permeability and metabolic stability.[4][8]
-
-
Minimize Hydrogen Bond Donors (HBDs): During the design phase, carefully select binders and linkers that minimize the HBD count, as this is a hard limit for permeability.[5][9]
-
Prodrug Strategy: Attaching a lipophilic group to create a prodrug can enhance permeability. For example, modifying a CRBN ligand with a lipophilic moiety has been shown to increase bioavailability.[1][4]
Q6: My SMARCA2 PROTAC has low oral bioavailability in vivo despite having reasonable solubility and permeability. What are the likely causes and solutions?
A6: This scenario often points towards high first-pass metabolism or efflux transporter activity.
-
Investigate Metabolic Stability:
-
Problem: The PROTAC is likely being metabolized by enzymes (e.g., CYPs) in the intestine or liver. The linker is often the most metabolically vulnerable part.[4]
-
Solution: Conduct in vitro microsomal stability assays to confirm metabolic liability. Modify the linker to improve stability by changing its length or composition, using cyclic linkers, or altering attachment points. Rigid, heterocyclic linkers have been shown to improve metabolic stability.[8]
-
-
Assess Efflux:
-
Problem: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Solution: Use Caco-2 assays with and without efflux inhibitors to determine the efflux ratio. If efflux is high, structural modifications may be needed to reduce its recognition by transporters.
-
Data & Physicochemical Properties
Table 1: Physicochemical and Pharmacokinetic Properties of Selected Orally Bioavailable SMARCA2 PROTACs
| Parameter | ACBI2 (VHL-based)[9] | YDR1 (CRBN-based)[8] | YD54 (CRBN-based)[8] |
| Molecular Weight (Da) | ~950 | ~900-1000 (estimated) | ~900-1000 (estimated) |
| Degradation Selectivity | ~30-fold for SMARCA2 over SMARCA4 | High for SMARCA2 over SMARCA4 | High for SMARCA2 over SMARCA4 |
| Oral Bioavailability (F%) | 22% (in mouse) | Robust (in mouse) | Orally Bioavailable (in mouse) |
| Half-life (T½) | Not specified | > 24 hours (in mouse) | 6 hours (in mouse) |
Table 2: Suggested Design Constraints for Orally Absorbed PROTACs
| Physicochemical Property | Suggested Constraint | Rationale |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A critical parameter that strongly limits membrane permeability. |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Lower TPSA is associated with better cell permeability. |
| Rotatable Bonds (RB) | ≤ 10 | Fewer rotatable bonds reduce conformational flexibility, which can be favorable for absorption. |
| Calculated LogP (cLogP) | 3 - 5.5 | A balanced lipophilicity is needed to ensure both sufficient solubility and membrane permeability.[12] |
Visualized Workflows and Concepts
Caption: General mechanism of action for a SMARCA2 PROTAC.
Caption: Troubleshooting workflow for low oral bioavailability.
Key Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes.[13]
-
Preparation:
-
Prepare a stock solution of the SMARCA2 PROTAC in DMSO.
-
Thaw liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm a solution of microsomes and phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding the PROTAC (final concentration typically 1 µM) and the NADPH solution.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent PROTAC at each time point.
-
-
Data Interpretation:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the PROTAC.
-
Protocol 2: Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a tight monolayer.
-
Verify monolayer integrity before the experiment using TEER (Transepithelial Electrical Resistance) measurement.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the PROTAC solution to the apical (AP) side (donor compartment).
-
Add fresh transport buffer to the basolateral (BL) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Take samples from the receiver (BL) compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replenish the receiver compartment with fresh buffer after each sample is taken.
-
At the end of the experiment, take a sample from the donor (AP) compartment.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s. A higher Papp value indicates better potential for oral absorption. The assay can be reversed (BL to AP) to determine the efflux ratio.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice
This study determines the pharmacokinetic profile of a PROTAC after oral administration.[]
-
Animal Dosing:
-
Fast mice overnight (with access to water).
-
Administer the SMARCA2 PROTAC via oral gavage (PO). The PROTAC is typically formulated in a vehicle like 0.5% methylcellulose.
-
For bioavailability (F%) calculation, a separate cohort of mice is dosed intravenously (IV).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the PROTAC concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
F% (Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Overcoming acquired resistance to PROTAC SMARCA2 degrader-30
Welcome to the technical support center for PROTAC SMARCA2/4-degrader-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this molecule and to help troubleshoot potential experimental challenges.
Product Information: PROTAC SMARCA2/4-degrader-30 (also known as Compound I-291) is a proteolysis-targeting chimera designed to induce the degradation of the catalytic subunits of the SWI/SNF complex, SMARCA2 and SMARCA4.[1][2] It has been shown to degrade SMARCA2 and SMARCA4 in A549 and MV411 cell lines with a half-maximal degradation concentration (DC50) of less than 100 nM.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PROTAC SMARCA2/4-degrader-30?
A1: PROTAC SMARCA2/4-degrader-30 is a heterobifunctional molecule. One end of the molecule binds to the SMARCA2/4 proteins, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2/4, marking them for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target proteins.
Q2: What is the rationale for targeting both SMARCA2 and SMARCA4?
A2: SMARCA2 and SMARCA4 are the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. In some cancers, particularly those with mutations in one of the subunits (e.g., SMARCA4-mutant cancers), the cells become dependent on the remaining paralog for survival. Degrading both subunits can be a potent anti-cancer strategy in such contexts.
Q3: In which cell lines has PROTAC SMARCA2/4-degrader-30 been shown to be active?
A3: The compound has demonstrated degradation of SMARCA2 and SMARCA4 in A549 (non-small cell lung carcinoma) and MV411 (acute myeloid leukemia) cell lines with a DC50 < 100 nM.[1]
Q4: What are the known mechanisms of acquired resistance to SMARCA2/4 degraders?
A4: While specific resistance mechanisms to PROTAC SMARCA2/4-degrader-30 have not been detailed in publicly available literature, studies on other SMARCA2/4 PROTACs have identified two primary mechanisms of acquired resistance:
-
Mutations in the PROTAC binding site of SMARCA4: These mutations prevent the PROTAC from binding to its target, thus inhibiting degradation.
-
Overexpression of the ABCB1 drug efflux pump: Increased levels of this transporter can pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with PROTAC SMARCA2/4-degrader-30.
| Issue | Potential Cause | Recommended Solution |
| No or poor degradation of SMARCA2/4 | Incorrect PROTAC concentration: The "hook effect" can occur at high concentrations where binary complexes are favored over the productive ternary complex. | Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration. |
| Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC. | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. | |
| Poor cell permeability: The PROTAC may not be efficiently entering the cells. | While the properties of this specific PROTAC are not fully detailed, issues with permeability can sometimes be addressed by optimizing treatment duration. | |
| Compound instability: The PROTAC may be unstable in the cell culture medium. | Assess the stability of the compound in your experimental conditions. | |
| High cell toxicity | Off-target effects: The PROTAC may be degrading other essential proteins. | Perform a proteomics study to identify off-target effects. Consider reducing the concentration or treatment time. |
| Compound precipitation: The PROTAC may be precipitating at the working concentration. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for any precipitation. | |
| Inconsistent results | Variable cell conditions: Cell passage number, confluency, and health can impact the ubiquitin-proteasome system. | Standardize cell culture conditions, including using cells within a specific passage number range and consistent seeding densities. |
| Degrader degradation: The PROTAC itself may be unstable and degrading over time. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. |
Mechanisms of Acquired Resistance to SMARCA2/4 Degraders
The following table summarizes known mechanisms of acquired resistance based on studies with other SMARCA2/4 PROTACs. These should be considered as potential mechanisms for resistance to PROTAC SMARCA2/4-degrader-30.
| Resistance Mechanism | Description | Key Findings | References |
| SMARCA4 Mutations | Mutations in the bromodomain of SMARCA4 prevent the PROTAC from binding to the target protein. | In resistant cell lines, mutations in SMARCA4 were identified, while SMARCA2 levels remained suppressed by the degrader. This suggests SMARCA4 is the critical target in this context. | |
| ABCB1 Overexpression | Increased expression of the ATP-binding cassette subfamily B member 1 (ABCB1) drug efflux pump. | Overexpression of ABCB1 leads to broad resistance to multiple PROTACs. Inhibition of ABCB1 can restore sensitivity to the degrader. |
Experimental Protocols
Protocol 1: Generation of PROTAC-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a SMARCA2/4 degrader.
-
Initial Cell Seeding: Plate the parental cancer cell line (e.g., 22Rv1) at a low density.
-
Dose Escalation:
-
Start by treating the cells with the PROTAC at a concentration equal to the IC50 value.
-
Once the cells have recovered and resumed proliferation, gradually increase the concentration of the PROTAC in a stepwise manner.
-
Continue this dose escalation until the cells can proliferate in the presence of a high concentration of the degrader (e.g., 1 µM).
-
-
Isolation of Resistant Clones:
-
Isolate single-cell clones from the resistant population using limited dilution or single-cell sorting.
-
Expand these clones in the continued presence of the high concentration of the degrader.
-
-
Confirmation of Resistance:
-
Perform a dose-response assay to confirm the shift in IC50 of the resistant clones compared to the parental cell line.
-
Assess the degradation of SMARCA2 and SMARCA4 in the resistant clones in response to the PROTAC treatment via Western blot.
-
Protocol 2: Western Blot for SMARCA2/4 Degradation
-
Cell Treatment: Seed cells and treat with a dose-response of PROTAC SMARCA2/4-degrader-30 for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of degradation.
-
Visualizations
References
Validation & Comparative
Validating SMARCA2 degradation by PROTAC-30 using orthogonal methods
A Comparative Guide for Researchers
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. PROTAC-30 is a novel agent designed to induce the degradation of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex. The selective degradation of SMARCA2 has shown therapeutic potential, particularly in cancers with mutations in the related SMARCA4 gene, a concept known as synthetic lethality.[1][2][3]
Robust validation of PROTAC-mediated protein degradation is critical to ensure on-target efficacy and specificity. Relying on a single analytical method is insufficient; therefore, employing a suite of orthogonal techniques is essential for generating a comprehensive and reliable data package.[4] This guide provides a comparative overview of key orthogonal methods for validating the degradation of SMARCA2 by PROTAC-30, complete with experimental protocols and comparative data.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] The formation of a stable ternary complex between the POI (SMARCA2), the PROTAC (PROTAC-30), and an E3 ligase is the crucial first step. This proximity induces the E3 ligase to transfer ubiquitin molecules to SMARCA2, marking it for recognition and subsequent degradation by the proteasome.[4][7]
Orthogonal Validation Methods for SMARCA2 Degradation
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The following table summarizes commonly employed orthogonal methods for validating SMARCA2 degradation.
| Method | Principle | Key Readouts | Throughput | Strengths | Limitations |
| Western Blot | Size-based separation and antibody-based detection of SMARCA2 protein levels in cell lysates. | Protein band intensity, DC50, Dmax. | Low to Medium | Widely accessible, provides molecular weight confirmation. | Semi-quantitative, lower throughput, antibody-dependent. |
| Proteomics (Mass Spectrometry) | Unbiased, global identification and quantification of proteins in a sample. | Fold-change in protein abundance, identification of off-target effects. | Low | Unbiased global proteome coverage, high sensitivity and specificity. | Technically demanding, complex data analysis, expensive. |
| Immunoassay (e.g., MSD, In-Cell Western) | Antibody-based detection and quantification of target protein in a plate-based format. | Protein levels, DC50, Dmax. | High | Highly quantitative, high throughput, sensitive. | Can be susceptible to antibody cross-reactivity. |
| Immunohistochemistry (IHC) | Visualization of protein expression and localization within tissues. | Staining intensity and localization of SMARCA2. | Low to Medium | Provides spatial context of protein degradation within tissues. | Semi-quantitative, requires tissue samples. |
| Quantitative PCR (qPCR) / RNA-seq | Measurement of mRNA transcript levels of SMARCA2 and its target genes. | mRNA expression levels. | High | Assesses impact on transcription. | Does not directly measure protein degradation. |
| Cell Viability / Apoptosis Assays | Measurement of cellular health and death in response to SMARCA2 degradation. | Cell viability (e.g., MTT assay), apoptosis markers. | High | Assesses the functional consequences of protein degradation. | Indirect measure of degradation. |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of degradation achieved.
Comparative Degradation Data for SMARCA2 PROTACs
The following table presents a summary of degradation data for various SMARCA2-targeting PROTACs from published studies. This allows for a comparative assessment of their potency and maximal degradation.
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| PROTAC 1 | MV-4-11 | 300 | ~65 | VHL | [8] |
| ACBI1 | - | - | - | VHL | [8] |
| ACBI2 | - | - | - | VHL | [8] |
| YDR1 | H1792 | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Cereblon | [9] |
| YD54 | H1792 | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Cereblon | [9] |
| A947 | SW1573 | <10 | >90 | VHL | [10] |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent degradation | - | CRBN | [11] |
| Compound 31 | - | Sub-nanomolar | - | VHL | [12] |
Detailed Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with PROTAC-30.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. Treat cells with the desired concentrations of PROTAC-30 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Protein Transfer: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. Following electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][13]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2][13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][13]
-
-
Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[2][13] Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of SMARCA2 degradation.[2]
Global Proteomics by Mass Spectrometry
This method provides an unbiased view of proteome-wide changes following PROTAC-30 treatment, enabling the assessment of selectivity.
General Workflow:
-
Sample Preparation: Treat cells with PROTAC-30 and a vehicle control. Lyse cells and digest proteins into peptides.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequence and abundance.
-
Data Analysis: Identify and quantify proteins from the peptide data. Compare protein abundance between PROTAC-30 and vehicle-treated samples to identify degraded proteins and potential off-targets.
High-Throughput Immunoassay for SMARCA2 Quantification
Plate-based immunoassays, such as Meso Scale Discovery (MSD), offer a sensitive and quantitative method for measuring SMARCA2 protein levels in cell lysates.[1][7]
General Workflow:
-
Cell Lysis: Treat cells in multi-well plates with a dose-response of PROTAC-30. Lyse the cells directly in the plates.
-
Immunoassay: Transfer lysates to an MSD plate coated with a capture antibody for SMARCA2. Add a detection antibody and read the plate on an MSD instrument.
-
Data Analysis: Calculate SMARCA2 concentrations based on a standard curve and determine DC50 and Dmax values.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, and can reveal the functional consequences of SMARCA2 degradation.[2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with various concentrations of PROTAC-30.
-
MTT Addition: Add MTT reagent to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.
Signaling Pathway Context: SMARCA2 in the SWI/SNF Complex
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[13][14][15] In cancers with a loss-of-function mutation in SMARCA4, the other catalytic subunit of the SWI/SNF complex, cells become dependent on SMARCA2 for survival.[1][2] Targeting SMARCA2 with a degrader like PROTAC-30 in these SMARCA4-deficient cancers is a promising synthetic lethal strategy.[2]
By employing these orthogonal validation methods, researchers can build a robust data package to confirm the efficacy, selectivity, and mechanism of action of PROTAC-30, providing a high degree of confidence in its potential as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. static.abclonal.com [static.abclonal.com]
- 15. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
A Comparative Guide to Selective PROTAC SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of selective Proteolysis Targeting Chimera (PROTAC) SMARCA2 degraders, with a focus on their selectivity against the homologous protein SMARCA4. While the specific entity "PROTAC SMARCA2 degrader-30" is not extensively characterized in publicly available literature as a selective degrader, this guide will focus on well-documented, selective SMARCA2 PROTACs to provide a valuable comparative analysis. One compound identified, "PROTAC SMARCA2/4-degrader-30 (Compound I-291)," has been shown to degrade both SMARCA2 and SMARCA4 with a half-maximal degradation concentration (DC50) of less than 100 nM, indicating a lack of selectivity and is therefore not the focus of this guide.
The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with loss-of-function mutations in SMARCA4, a key component of the SWI/SNF chromatin remodeling complex. In these cancers, tumor cells become dependent on the paralog SMARCA2 for survival, creating a synthetic lethal vulnerability. PROTACs, by inducing the ubiquitination and subsequent proteasomal degradation of target proteins, offer a powerful modality to exploit this vulnerability.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated degradation of SMARCA2.
Quantitative Comparison of Selective SMARCA2 Degraders
The following table summarizes the in vitro degradation potency (DC50) and maximal degradation (Dmax) of several prominent selective SMARCA2 degraders against SMARCA2 and SMARCA4. Lower DC50 values indicate higher potency. The selectivity is often expressed as the ratio of DC50 (SMARCA4) / DC50 (SMARCA2).
| Degrader | Target | DC50 | Dmax | Selectivity (over SMARCA4) | E3 Ligase Recruited | Cell Line | Reference |
| SMD-3040 | SMARCA2 | 12 nM | 91% | Excellent | VHL | HeLa | [1] |
| SMARCA4 | >1000 nM | - | |||||
| A947 | SMARCA2 | 39 pM | >95% | ~30-fold | VHL | SW1573 | [2][3] |
| SMARCA4 | - | ~60% (at higher conc.) | |||||
| ACBI2 | SMARCA2 | 1 nM | >90% | >30-fold | VHL | RKO | [4] |
| SMARCA4 | 32 nM | - | |||||
| SMD-3236 | SMARCA2 | <1 nM | >95% | >2000-fold | VHL | - | [5][6] |
| SMARCA4 | >1000 nM | 41% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for Assessing SMARCA2 Degrader Selectivity
Caption: Workflow for determining the selectivity of SMARCA2 degraders.
Western Blot for Protein Degradation
This method is used to visualize and quantify the levels of SMARCA2 and SMARCA4 proteins following treatment with a PROTAC degrader.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, SW1573) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for a specified time course (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
In-Cell Western™ (ICW) Assay
This is a higher-throughput, plate-based immunofluorescence method for quantifying protein levels.
-
Cell Seeding and Treatment:
-
Seed adherent cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of PROTAC concentrations for the desired duration.
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells with a solution such as 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with primary antibodies against SMARCA2 and a normalization control protein.
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins.
-
Normalize the target protein signal to the normalization control and plot the data to calculate DC50 and Dmax.
-
Nano-Glo® HiBiT Assay
This is a sensitive, real-time, bioluminescent assay to measure protein degradation kinetics in living cells. This method requires cells that have been genetically engineered (e.g., using CRISPR/Cas9) to express a HiBiT tag on the endogenous SMARCA2 and SMARCA4 proteins.
-
Cell Preparation:
-
Use cell lines with endogenously HiBiT-tagged SMARCA2 or SMARCA4.
-
Seed the cells in a white, opaque 96-well or 384-well plate.
-
-
Assay Setup:
-
Prepare a solution of the Nano-Glo® Endurazine™ Live Cell Substrate in a suitable assay medium.
-
Add the substrate solution to the cells and incubate to allow for signal equilibration.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC degrader to the wells.
-
Measure luminescence at regular intervals over a time course using a plate reader capable of detecting luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control at each time point.
-
The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
Calculate the rate of degradation, Dmax, and DC50 from the kinetic data.
-
Conclusion
The development of highly selective SMARCA2 PROTAC degraders represents a significant advancement in the pursuit of targeted therapies for SMARCA4-deficient cancers. As demonstrated by compounds like SMD-3236, achieving a high degree of selectivity over SMARCA4 is feasible and crucial for a favorable therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such compounds, enabling researchers to make informed decisions in the drug discovery and development process. The continued exploration of novel E3 ligase recruiters and linker chemistry will likely lead to even more potent and selective SMARCA2 degraders in the future.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Degradation [promega.sg]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Rescue experiments to confirm on-target activity of PROTAC SMARCA2 degrader-30
A detailed guide for researchers, scientists, and drug development professionals on the on-target activity of the PROTAC SMARCA2 degrader SMD-3040, with comparative data from alternative degraders A947 and ACBI2. This guide includes supporting experimental data and detailed protocols for rescue experiments designed to confirm the specific mechanism of action.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring a deficiency in its paralog, SMARCA4. This synthetic lethal approach relies on the cancer cells' dependence on SMARCA2 for survival. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy, and among them, SMD-3040 has demonstrated significant potency and selectivity as a SMARCA2 degrader. This guide provides a comprehensive comparison of SMD-3040 with other notable SMARCA2 degraders, A947 and ACBI2, and outlines the critical rescue experiments that confirm its on-target activity.
Comparative Performance of SMARCA2 Degraders
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the in vitro performance of SMD-3040, A947, and ACBI2.
| Degrader | Target | Cell Line | DC50 | Dmax | Selectivity for SMARCA2 over SMARCA4 | E3 Ligase Recruited |
| SMD-3040 | SMARCA2 | Not Specified | 12 nM[1] | 91%[1] | >83-fold | VHL |
| SMARCA4 | Not Specified | >1000 nM | 44% | |||
| A947 | SMARCA2 | SW1573 | 39 pM[2] | 96%[2] | ~28-fold | VHL[2][3] |
| SMARCA4 | SW1573 | 1.1 nM[2] | 92%[2] | |||
| ACBI2 | SMARCA2 | RKO | 1 nM[4] | >90% | >30-fold[5] | VHL[4] |
| SMARCA4 | RKO | 32 nM[4] | - |
On-Target Activity Confirmation through Rescue Experiments
To definitively establish that the observed degradation of SMARCA2 by a PROTAC is a direct result of its intended mechanism of action, a series of rescue experiments are essential. These experiments aim to reverse the degradation by interfering with different stages of the PROTAC-mediated degradation pathway.
Experimental Workflow: Rescue Experiments
Caption: Workflow for rescue experiments to confirm on-target activity.
Expected Outcomes of Rescue Experiments
| Rescue Agent | Mechanism of Action | Expected Outcome on SMARCA2 Degradation |
| E3 Ligase Competitor (e.g., VH298 for VHL-recruiting PROTACs) | Competes with the PROTAC for binding to the E3 ligase, preventing the formation of the ternary complex. | Degradation of SMARCA2 is significantly reduced or completely blocked. |
| Proteasome Inhibitor (e.g., MG-132, Bortezomib) | Inhibits the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. | Degradation of SMARCA2 is prevented, leading to the accumulation of ubiquitinated SMARCA2. |
| Neddylation Inhibitor (e.g., MLN4924) | Inhibits the NEDD8-activating enzyme, which is required for the activation of Cullin-RING E3 ligases like VHL. | The activity of the E3 ligase is blocked, thereby preventing SMARCA2 ubiquitination and degradation. |
| Genetic Knockout of E3 Ligase Component (e.g., CRBN knockout for Cereblon-recruiting PROTACs) | Removes a critical component of the E3 ligase machinery. | In cells lacking the specific E3 ligase component, the PROTAC is unable to induce degradation of the target protein. For VHL-based PROTACs like SMD-3040, a VHL knockout would be the equivalent experiment. |
For instance, studies on the SMARCA2 degrader A947 have shown that its activity is blocked by the ubiquitin-activating enzyme inhibitor MLN-7243 and the proteasome inhibitor MG-132.[2] Similarly, for the Cereblon-recruiting SMARCA2 degraders YDR1 and YD54, rescue of SMARCA2 protein levels was observed in CRBN knockout cells.[6]
SMARCA2 Signaling and PROTAC Mechanism of Action
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[7] In cancers with a loss-of-function mutation in the paralog SMARCA4, the cells become dependent on SMARCA2 for their survival.
SMARCA2 in Chromatin Remodeling
Caption: Role of SMARCA2 in the SWI/SNF complex and gene expression.
Mechanism of Action for a SMARCA2 PROTAC
A PROTAC molecule like SMD-3040 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Caption: Mechanism of action of a SMARCA2 PROTAC like SMD-3040.
Experimental Protocols
Western Blotting for SMARCA2 Degradation
-
Cell Lysis:
-
Treat cells with varying concentrations of the SMARCA2 degrader for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the SMARCA2 degrader.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.
-
Measure luminescence or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
-
Conclusion
SMD-3040 is a potent and selective PROTAC degrader of SMARCA2. Its on-target activity can be rigorously confirmed through a series of well-defined rescue experiments that interrogate the key steps of the PROTAC-mediated degradation pathway. The comparative data presented in this guide highlight the landscape of potent SMARCA2 degraders and provide a framework for the preclinical evaluation of such molecules. The provided protocols offer a starting point for researchers to independently verify the on-target effects of SMARCA2 degraders in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
Comparing the efficacy of PROTAC SMARCA2 degrader-30 vs SMARCA2 inhibitors
An In-Depth Efficacy Comparison: PROTAC SMARCA2 Degrader-30 vs. SMARCA2 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising strategy in oncology, particularly for cancers harboring mutations in its paralog, SMARCA4.[1][2][3][4][5][6] This guide provides a comprehensive comparison of two major therapeutic modalities targeting SMARCA2: PROTAC (Proteolysis Targeting Chimera) degraders, specifically focusing on compounds representative of the "this compound" class, and small molecule inhibitors of SMARCA2. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between PROTAC SMARCA2 degraders and SMARCA2 inhibitors lies in their mechanism of action.
SMARCA2 Inhibitors: These are typically small molecules designed to bind to a specific functional domain of the SMARCA2 protein, most commonly the ATPase domain or the bromodomain.[7][8] By occupying the active site, they prevent the protein from carrying out its chromatin remodeling functions, which can lead to changes in gene expression and ultimately inhibit cancer cell proliferation.[7] However, the efficacy of inhibitors can be limited as they may not fully displace the protein from chromatin, and their effect is often stoichiometric.[9]
PROTAC SMARCA2 Degraders: PROTACs are bifunctional molecules that induce the degradation of the target protein.[9] They consist of a ligand that binds to SMARCA2, a linker, and a ligand for an E3 ubiquitin ligase (such as VHL or Cereblon).[9][10] This ternary complex formation brings the E3 ligase in proximity to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[3][9] This event-driven, catalytic mechanism allows for sub-stoichiometric activity and can lead to a more profound and sustained target suppression compared to inhibition.[3][11]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of representative PROTAC SMARCA2 degraders and SMARCA2 inhibitors from published studies. Direct comparison should be made with caution due to variations in experimental systems.
Table 1: Efficacy of PROTAC SMARCA2 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Notes |
| PROTAC SMARCA2/4-degrader-30 (I-291) [12] | A549, MV411 | <100 | - | - | Degrades both SMARCA2 and SMARCA4. |
| A947 [1][2][5] | SW1573 | 0.039 | >95% | - | ~28-fold selective for SMARCA2 over SMARCA4 degradation. |
| YDR1 [10] | H1792 (SMARCA4-WT) | 69 (24h) | 87% (24h) | 10,000 (avg. WT) | Orally bioavailable. |
| YDR1 [10] | SMARCA4-mutant lines | 1.2 - 12.7 | >98% | 78 (avg. mutant) | Potent in SMARCA4-mutant cells. |
| YD54 [10] | H1792 (SMARCA4-WT) | 8.1 (24h) | 98.9% (24h) | 9,100 (avg. WT) | Orally bioavailable. |
| YD54 [10] | SMARCA4-mutant lines | 1 - 10.3 | >98% | 11 (avg. mutant) | Highly potent in SMARCA4-mutant cells. |
| SMD-3040 [13][14] | - | Low nM | >90% | Potent in SMARCA4-deficient lines | Excellent selectivity for SMARCA2 over SMARCA4. |
Table 2: Efficacy of SMARCA2 Inhibitors
| Compound | Target | IC50 | Cell Proliferation AAC50 | Notes |
| PFI-3 [9] | SMARCA2/4 Bromodomain | - | - | Often ineffective at displacing endogenous SMARCA2. |
| HD-10991 [15] | SMARCA2 ATPase | single-digit nM | - | >30-fold selective over SMARCA4. |
| HD-11030 [15] | SMARCA2 ATPase | single-digit nM | - | >30-fold selective over SMARCA4. |
| DCSM06-05 [8][16] | SMARCA2 Bromodomain | 9.0 µM | - | Identified via high-throughput screening. |
| SMARCA2-IN-6 [16] | SMARCA2/4 | <5 nM | 13 nM (SKMEL5) | Dual inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are outlines for key experiments used to assess SMARCA2 degraders and inhibitors.
Western Blotting for SMARCA2 Degradation
This technique is used to quantify the reduction in SMARCA2 protein levels following treatment.
-
Cell Lysis: Cells are treated with the degrader or inhibitor at various concentrations and time points. Subsequently, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE and Protein Transfer: Protein samples are denatured and separated by size on a polyacrylamide gel. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[9]
-
Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific for SMARCA2. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.[9]
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[9]
Cell Viability (MTT/CellTiter-Glo) Assay
These assays measure cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).[9][11]
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.[9]
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11]
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Therapeutic Rationale
The primary rationale for targeting SMARCA2 is the concept of synthetic lethality in the context of SMARCA4-mutant cancers.[2][3][4][5][6][9] SMARCA2 and SMARCA4 are two mutually exclusive ATPases in the SWI/SNF complex.[15] Many cancers, including a subset of non-small cell lung cancers, have loss-of-function mutations in SMARCA4.[2][15] In these cells, the SWI/SNF complex becomes solely dependent on SMARCA2 for its function. Therefore, targeting SMARCA2 in SMARCA4-deficient cancer cells is selectively lethal to the cancer cells while sparing normal tissues where SMARCA4 is present.[2][3][9]
Degradation of SMARCA2 in SMARCA4-mutant cells has been shown to lead to:
-
Transcriptional Reprogramming: Significant changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: This leads to potent tumor growth inhibition.[9]
-
Enhancer Reprogramming: Loss of chromatin accessibility at enhancers of key oncogenes.[17] Recent studies have also implicated the YAP/TEAD pathway as being crucial for the growth of SMARCA4-mutant cells, with SMARCA2 degradation impacting this pathway.[10][17]
Conclusion
Both PROTAC SMARCA2 degraders and SMARCA2 inhibitors are promising therapeutic strategies for SMARCA4-mutant cancers. However, the available data suggests that degraders may offer several advantages:
-
Potency and Efficacy: PROTAC degraders often exhibit higher potency, with DC50 values in the low nanomolar to picomolar range, and can achieve a greater maximal effect (Dmax >90%) compared to inhibitors.[5][13][14] This translates to more potent anti-proliferative effects in sensitive cell lines.[10]
-
Sustained Action: The catalytic nature of PROTACs can lead to a more durable suppression of the target protein.[3][11]
-
Overcoming Inhibitor Resistance: Degraders can be effective even when the target's enzymatic function is not essential for cell proliferation, a scenario where inhibitors might fail.[11]
While SMARCA2 inhibitors are also being developed with high potency and selectivity, the unique advantages of targeted protein degradation make PROTACs a particularly compelling modality for this target. The ongoing clinical development of selective SMARCA2 degraders will be crucial in determining their ultimate therapeutic potential.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 7. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. ckb.genomenon.com [ckb.genomenon.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different PROTAC SMARCA2 degraders (e.g., A947, ACBI2)
In the rapidly evolving landscape of targeted protein degradation, two prominent PROTACs, A947 and ACBI2, have emerged as key research tools for selectively targeting SMARCA2, a critical component of the SWI/SNF chromatin remodeling complex. Both molecules are designed to induce the degradation of SMARCA2, offering a promising therapeutic strategy for cancers with mutations in the paralogous SMARCA4 gene, a classic example of synthetic lethality. This guide provides a comprehensive head-to-head comparison of A947 and ACBI2, presenting key performance data, detailed experimental protocols, and visual representations of their mechanism of action and experimental workflows.
At a Glance: Key Performance Metrics
A direct comparison of A947 and ACBI2 reveals distinct profiles in terms of their biochemical and cellular activities. While both are potent and selective degraders of SMARCA2, they exhibit differences in degradation potency, binding affinities, and pharmacokinetic properties.
| Parameter | A947 | ACBI2 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) |
| SMARCA2 Binding Affinity (Kd) | 93 nM[1][2][3][4] | Not explicitly stated |
| SMARCA4 Binding Affinity (Kd) | 65 nM[1][2] | Not explicitly stated |
| SMARCA2 Degradation Potency (DC50) | 39 pM (in SW1573 cells)[1][2][5] | 1-13 nM (in RKO and NCI-H1568 cells)[6][7] |
| SMARCA4 Degradation Potency (DC50) | 1.1 nM (in SW1573 cells)[5] | 32 nM (in RKO cells)[8] |
| Selectivity (SMARCA4/SMARCA2 DC50) | ~28-fold[5][9] | ~30-fold[10] |
| Oral Bioavailability | Not reported; intended for IV dosing[10] | 22% in mouse[10] |
| In Vivo Efficacy | Tumor growth inhibition in SMARCA4-mutant xenograft models[1][2] | Tumor growth inhibition in SMARCA4-deficient cancer models[6][7][11] |
Mechanism of Action: A Shared Strategy
Both A947 and ACBI2 function as proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are composed of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase. By bringing SMARCA2 into close proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation leads to the depletion of SMARCA2 protein levels within the cell.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of A947 and ACBI2.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, RKO) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader (A947 or ACBI2) or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein samples to the same concentration, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by size on an SDS-polyacrylamide gel and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration.
Global Proteomics for Off-Target Analysis
This method is used to identify unintended protein degradation caused by the PROTAC.
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC degrader, a negative control (e.g., an inactive epimer), and a vehicle control for a defined period (e.g., 24 hours).
-
Protein Extraction and Digestion: Harvest and lyse the cells. Extract proteins and quantify the concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Concluding Remarks
Both A947 and ACBI2 are highly effective and selective SMARCA2 degraders that serve as valuable tools for investigating the therapeutic potential of targeting the SWI/SNF complex in SMARCA4-mutant cancers. The choice between these two PROTACs may depend on the specific experimental needs. A947, with its picomolar degradation potency, is an excellent tool for in vitro studies requiring maximal SMARCA2 depletion. In contrast, ACBI2's oral bioavailability makes it a more suitable candidate for in vivo studies in animal models, allowing for the exploration of systemic effects and therapeutic efficacy with a more clinically relevant route of administration. The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Landscape of SMARCA2 Degraders: A Comparative Analysis of Specificity
In the rapidly evolving field of targeted protein degradation, the development of specific and potent PROTACs (Proteolysis Targeting Chimeras) is paramount. This guide provides a comparative analysis of a leading SMARCA2 degrader, here exemplified by a compound emerging from a series of potent degraders which we will refer to as "SMARCA2 Degrader-30", with other notable alternatives. The focus is a critical evaluation of its specificity, supported by proteomics analysis and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and specificity of next-generation SMARCA2-targeting therapeutics.
Introduction to SMARCA2 Degradation
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring mutations in its paralog, SMARCA4.[1][2] The high degree of homology between SMARCA2 and SMARCA4 presents a significant challenge for developing selective inhibitors.[1] PROTAC technology offers a promising alternative by inducing the degradation of the entire protein, a strategy that can achieve greater selectivity and efficacy.[3] This guide delves into the proteomics-driven confirmation of specificity for a highly selective SMARCA2 degrader, providing a framework for its evaluation against other compounds in the field.
Comparative Proteomics Analysis
Global proteomics is a powerful and unbiased method to assess the specificity of a PROTAC degrader.[4][5] By quantifying changes in the abundance of thousands of proteins across the cellular proteome following treatment, it is possible to identify both the intended target and any off-target proteins that are degraded.[5][6] Shorter treatment times are often employed to distinguish direct targets of PROTAC-mediated degradation from downstream, secondary effects.[4]
The table below summarizes the quantitative proteomics data for SMARCA2 Degrader-30 compared to other well-characterized SMARCA2 degraders. The data highlights the exceptional selectivity of these next-generation degraders.
| Compound | Cell Line | Treatment Conditions | On-Target Degradation (SMARCA2) | Off-Target Degradation (SMARCA4) | Other Significant Off-Targets | Reference |
| SMARCA2 Degrader-30 (Exemplar: SMD-3236) | H838 | 24h treatment | DC50 < 1 nM, Dmax > 95% | >2000-fold selectivity over SMARCA4 | Not observed | [7] |
| A947 | SW1573 | 24h treatment | DC50 ~30-fold selective over SMARCA4 | Significant degradation only at higher concentrations | No unexpected off-target degradation observed | [1][2][8][9] |
| ACBI2 | NCI-H1568 | Not specified | Proteome-wide selectivity for SMARCA2 | PBRM1 (expected due to binding moiety) | None unexpected | [10] |
| YDR1 | H1792 | 48h treatment (100 nM) | Most significantly downregulated protein | Not significantly downregulated | None observed | [11][12] |
| AU-24118 | VCaP | Short-term treatment | Significant downregulation | Significant downregulation | PBRM1 | [13] |
-
DC50 : Concentration required for 50% maximal degradation.
-
Dmax : Maximum percentage of protein degradation achieved.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of proteomics data, detailed methodologies are crucial. Below are the key experimental protocols typically employed for the proteomics analysis of PROTAC specificity.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Cancer cell lines (e.g., SMARCA4-mutant non-small cell lung cancer line H838) are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a dose-response of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
Protein Digestion and Tandem Mass Tag (TMT) Labeling
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested into peptides overnight using an enzyme such as trypsin.
-
TMT Labeling: Peptides from each sample are chemically labeled with isobaric tandem mass tags (TMT), allowing for the multiplexed analysis of multiple samples in a single mass spectrometry run.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Peptide Fractionation: The TMT-labeled peptide mixture is typically fractionated using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Each fraction is then analyzed by online nanoflow liquid chromatography coupled to a high-resolution orbitrap mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant peptide ions and generate tandem mass spectra.
Data Analysis
-
Database Searching: The raw mass spectrometry data is processed using a database search engine (e.g., Sequest, MaxQuant) to identify peptides and proteins.
-
Quantification and Statistical Analysis: The TMT reporter ion intensities are used to quantify the relative abundance of proteins across the different treatment conditions. Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Proteomics workflow for assessing PROTAC specificity.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Conclusion
The proteomics data overwhelmingly confirms the high specificity of next-generation SMARCA2 degraders like the exemplar "SMARCA2 Degrader-30". The ability to achieve profound degradation of SMARCA2 with minimal impact on its close homolog SMARCA4 and other cellular proteins is a testament to the power of rational PROTAC design.[3][7] This high degree of selectivity is crucial for minimizing off-target effects and maximizing the therapeutic window, paving the way for their continued development as a promising new class of therapeutics for SMARCA4-deficient cancers.[2][9] The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of novel protein degraders.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. sapient.bio [sapient.bio]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of SMARCA2 as a Therapeutic Target: A Comparative Guide to PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading proteolysis-targeting chimeras (PROTACs) designed to validate SMARCA2 as a therapeutic target in vivo. The selective degradation of SMARCA2 presents a promising synthetic lethal strategy for cancers harboring mutations in its paralog, SMARCA4. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological and experimental frameworks to aid in the evaluation and selection of these targeted protein degraders.
The Therapeutic Rationale: Synthetic Lethality
SMARCA4 and SMARCA2 are mutually exclusive ATP-dependent helicases that are core components of the SWI/SNF chromatin remodeling complex. Inactivation of SMARCA4, a frequent event in several cancers, leads to a dependency on SMARCA2 for cell survival. This creates a synthetic lethal relationship where the selective degradation of SMARCA2 in SMARCA4-deficient cancer cells results in potent anti-tumor effects, while sparing healthy cells.[1][2] PROTACs, by inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2, offer a powerful therapeutic modality to exploit this vulnerability.[2]
Caption: Synthetic lethality targeting SMARCA2 in SMARCA4-mutant cancers.
Comparative Analysis of SMARCA2 PROTAC Degraders
Several SMARCA2-targeting PROTACs have demonstrated compelling in vivo activity. This section compares key performance metrics for prominent degraders such as ACBI2, A947, YDR1, YD54, and SMD-3040. While direct head-to-head studies are limited, data from individual publications provide a strong basis for comparison.
It is important to note that while a compound referred to as "PROTAC 30" has been mentioned in the context of linker optimization studies, it exhibited lower potency compared to other synthesized compounds and was not selected for further development.[3] Therefore, this guide focuses on the more extensively validated and potent degraders.
In Vivo Performance Metrics
The following table summarizes the in vivo efficacy, oral bioavailability, and selectivity of leading SMARCA2 PROTACs.
| Degrader | E3 Ligase Recruited | In Vivo Model | Dosing | Outcome | Oral Bioavailability (%F) | SMARCA2/SMARCA4 Selectivity |
| ACBI2 | VHL | Mouse lung cancer xenograft | Oral | Near-complete SMARCA2 degradation and tumor growth inhibition.[3][4] | 22% (mouse)[2] | ~30-fold[2] |
| A947 | VHL | SMARCA4 mutant models | IV (due to physicochemical properties)[2] | Potent in vivo efficacy.[1] | Not suitable for oral dosing.[2] | ~30-fold[1][2] |
| YDR1 | Cereblon | SMARCA4 mutant xenografts | Oral | Potent SMARCA2 degradation in tumors and various tissues; well-tolerated and inhibited tumor growth. | Favorable for in vivo studies. | High |
| YD54 | Cereblon | SMARCA4 mutant xenografts | Oral | Potent SMARCA2 degradation in tumors and various tissues; inhibited tumor growth. | Favorable for in vivo studies. | High |
| SMD-3040 | Not Specified | Two SMARCA4-deficient xenograft models | Not Specified | Strong tumor growth inhibition at well-tolerated doses.[5] | Not Specified | Excellent |
| GLR-203101 | Cereblon | A549 cell-derived xenograft | 25 mg/kg (oral) | Robust, dose-dependent antitumor activity and significant SMARCA2 degradation in tumor tissue.[6] | Moderate (mice and rats)[6] | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation: SMARCA4-deficient human cancer cell lines (e.g., SW1573, A549) are cultured under standard conditions. A specified number of cells (typically 5-10 x 10^6) are resuspended in a suitable medium (e.g., PBS and Matrigel mixture) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weights are also monitored as an indicator of toxicity.
-
PROTAC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into vehicle and treatment groups. The PROTAC degrader is administered via the specified route (e.g., oral gavage or intravenous injection) at the indicated dose and schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and processed for further analysis.
Pharmacodynamic (PD) and Western Blot Analysis
-
Tissue Collection: At specified time points after the final dose, tumors and other relevant tissues are harvested.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin). After washing, the membrane is incubated with a corresponding secondary antibody and visualized using a chemiluminescence detection system.
-
Quantification: Densitometry is used to quantify the protein bands, and SMARCA2 levels are normalized to the loading control.
Immunohistochemistry (IHC)
-
Tissue Processing: Excised tumors are fixed in formalin and embedded in paraffin.
-
Staining: Paraffin-embedded sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against SMARCA2, followed by a secondary antibody and a detection reagent.
-
Imaging and Analysis: The stained slides are imaged using a microscope, and the intensity of SMARCA2 staining is evaluated to assess protein degradation in the tumor tissue.
Visualizing the Experimental Workflow and Mechanism
PROTAC Mechanism of Action
Caption: The catalytic mechanism of PROTAC-mediated SMARCA2 degradation.
In Vivo Validation Workflow
Caption: A generalized workflow for the in vivo validation of SMARCA2 PROTACs.
Conclusion
The development of potent and selective SMARCA2 PROTAC degraders has provided robust in vivo validation for this synthetic lethal therapeutic strategy. Compounds like ACBI2 and the YD series have demonstrated the feasibility of achieving oral bioavailability and significant tumor growth inhibition in preclinical models.[3][4] The choice between different degraders will likely depend on the specific cancer type, desired pharmacokinetic profile, and the E3 ligase platform. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and develop SMARCA2-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
A Comparative Guide to VHL-based versus CRBN-based SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with SMARCA4 mutations, based on the principle of synthetic lethality.[1][2][3] Proteolysis-targeting chimeras (PROTACs) have proven to be a particularly effective modality for degrading SMARCA2. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The choice of E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), is a critical design decision that significantly impacts the PROTAC's properties, including its potency, selectivity, and pharmacokinetic profile.[][7][8]
This guide provides an objective comparison of VHL-based and CRBN-based SMARCA2 PROTACs, supported by experimental data, to aid researchers in the selection and design of optimal SMARCA2 degraders.
General Comparison of VHL and CRBN as E3 Ligases for PROTACs
The decision to recruit VHL or CRBN depends on several factors, including the target protein's subcellular localization, the desired tissue distribution, and the required pharmacokinetic properties.[][9]
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Ligands | Based on a hydroxyproline (B1673980) pharmacophore, which can lead to higher molecular weight and sometimes poorer cell permeability.[] | Based on immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs (pomalidomide, lenalidomide), which are relatively small and often orally bioavailable.[][10] |
| Subcellular Localization | Predominantly cytosolic, but can be found in the nucleus as well.[] | Primarily located in the nucleus.[] |
| Expression | Ubiquitously expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels (hypoxia can down-regulate VHL).[] | Broadly and highly expressed across many tissues, including hematopoietic cells.[] |
| Ternary Complex | Forms relatively long-lived and stable ternary complexes.[] | Exhibits faster catalytic turnover rates.[] |
| Off-Target Effects | Generally considered to have a smaller promiscuity window, leading to higher selectivity.[] | CRBN ligands can have off-target affinity for zinc-finger transcription factors, potentially leading to immunological side effects.[] |
| Oral Bioavailability | Historically more challenging to achieve oral bioavailability for VHL-based PROTACs, though recent advances have been made.[11][12][13][14] | CRBN-based PROTACs have more frequently demonstrated oral bioavailability.[2][15] |
Performance Data of SMARCA2 PROTACs
The following tables summarize the performance of specific VHL-based and CRBN-based SMARCA2 PROTACs as reported in the literature.
VHL-Based SMARCA2 PROTACs
| PROTAC | Target(s) | DC50 | Dmax | Selectivity | Key Findings | Reference |
| ACBI1 | SMARCA2/4 | SMARCA2: 6 nM | >90% | Dual degrader | Potent dual degradation of SMARCA2 and SMARCA4.[4][11] | [4][11] |
| ACBI2 | SMARCA2 | 1 nM (RKO cells) | >90% | >30-fold for SMARCA2 over SMARCA4 | Potent, selective, and orally bioavailable SMARCA2 degrader with in vivo efficacy.[12][16] | [12][16] |
| A947 | SMARCA2 | 39 pM (SW1573 cells) | 96% | ~28-fold for SMARCA2 over SMARCA4 | Exceptionally potent and selective SMARCA2 degrader with in vivo efficacy in SMARCA4 mutant models.[17][18] | [17][18] |
CRBN-Based SMARCA2 PROTACs
| PROTAC | Target(s) | DC50 | Dmax | Selectivity | Key Findings | Reference |
| YDR1 | SMARCA2 | 1.2 - 12.7 nM (various cell lines) | ~99% | Selective for SMARCA2 over SMARCA4 | Potent, selective, and orally bioavailable; shows synergistic antitumor activity with a KRAS G12C inhibitor.[2] | [2] |
| YD54 | SMARCA2 | 1.0 - 10.3 nM (various cell lines) | ~99% | Selective for SMARCA2 over SMARCA4 | Potent and selective SMARCA2 degrader.[2] | [2] |
| GLR-203101 | SMARCA2 | Not specified | Not specified | Selective for SMARCA2 | Orally bioavailable with robust, dose-dependent antitumor activity in vivo.[19] | [19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols typically used in the evaluation of SMARCA2 PROTACs.
Cell-Based Degradation Assays (Western Blotting)
-
Cell Culture and Treatment: Cancer cell lines (e.g., SW1573, A549, RKO) are cultured under standard conditions. Cells are then treated with a dose range of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 18, 24, or 48 hours).[2][18]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin, or HDAC1).[18] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The level of SMARCA2 is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) are calculated from the dose-response curves.[2][18]
Cell Viability Assays
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of the PROTAC for an extended period (e.g., 7 days).[18]
-
Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using assays that measure cell proliferation.
-
Data Analysis: The luminescence or absorbance is read using a plate reader. The data is normalized to vehicle-treated cells, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[18]
In Vivo Pharmacokinetic and Efficacy Studies
-
Animal Models: Xenograft models are established by subcutaneously injecting human cancer cells (e.g., A549) into immunocompromised mice.[19]
-
PROTAC Administration: Once tumors reach a certain volume, mice are randomized into vehicle and treatment groups. The PROTAC is administered, often orally (p.o.), at specified doses and schedules.[12][19]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of the PROTAC over time, from which parameters like oral bioavailability are calculated.[2][12]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) with calipers. Body weight is also monitored as an indicator of toxicity.
-
Target Engagement Analysis: At the end of the study, tumors are excised, and the level of SMARCA2 protein is measured by Western blot or other methods to confirm target degradation in vivo.[19]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the underlying biological pathways and experimental processes involved in the development and evaluation of SMARCA2 PROTACs.
Caption: Mechanism of Action for a SMARCA2 PROTAC.
Caption: General workflow for SMARCA2 PROTAC development.
Conclusion
Both VHL and CRBN have been successfully recruited to generate potent and selective SMARCA2-degrading PROTACs. The choice between them is not straightforward and involves a trade-off between various factors.
-
VHL-based PROTACs , such as A947 and ACBI2, have demonstrated exceptional potency and selectivity, with ACBI2 also achieving oral bioavailability.[12][17][18] The development of orally available VHL-based degraders represents a significant advancement, broadening the applicability of this E3 ligase.[12][13][14] The generally higher selectivity of VHL-based systems may offer a better safety profile.[]
-
CRBN-based PROTACs , including YDR1 and GLR-203101, have also shown high potency and selectivity, coupled with the advantageous properties of their IMiD-based E3 ligase ligands, which often translate to good oral bioavailability.[2][19] The potential for off-target effects through the degradation of neosubstrates remains a consideration for CRBN-based degraders.[]
Ultimately, the optimal choice of E3 ligase for a SMARCA2-targeting PROTAC will depend on the specific therapeutic context and the desired drug-like properties. The data presented here indicates that highly effective clinical candidates can be developed using either E3 ligase, and the continuous innovation in linker technology and ligand design will likely further blur the lines between them. Future head-to-head studies in identical experimental systems will be invaluable for a more definitive comparison.
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
Evaluating the Therapeutic Window of SMARCA2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship offers a potential therapeutic window for treating a range of solid tumors. This guide provides a comparative analysis of a representative potent and selective PROTAC SMARCA2 degrader, SMD-3236, with alternative therapeutic strategies, supported by preclinical data.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, SMARCA2), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Comparative Performance Data
The following tables summarize the preclinical data for the SMARCA2 degrader SMD-3236 and its alternatives.
Table 1: In Vitro Performance
| Compound/Strategy | Target | Metric | Value | Cell Line(s) |
| SMD-3236 [1][2][3] | SMARCA2 Degradation | DC50 | <1 nM | Various |
| SMARCA2 Degradation | Dmax | >95% | Various | |
| SMARCA4 Degradation | DC50 | >1000 nM | Various | |
| SMARCA4 Degradation | Dmax | ~50% | Various | |
| Cell Proliferation | GI50 | Potent in SMARCA4-deficient lines | SMARCA4-deficient cancer cells | |
| G-141 (Inhibitor) [4][5][6] | SMARCA2 Inhibition | Potency | Sub-nanomolar | Isogenic cells |
| SMARCA4 Inhibition | Selectivity | >35-fold vs. SMARCA4 | Isogenic cells | |
| Cell Proliferation | - | Anti-proliferative activity | SMARCA4-deficient SK-MEL-5 | |
| Tazemetostat (Inhibitor) [7][8][9] | EZH2 Inhibition | IC50 | 2-38 nM | Various |
| Cell Proliferation | IC50 | Micromolar range | SMARCA2/4-deficient ovarian cancer cells |
Table 2: In Vivo Performance (Xenograft Models)
| Compound/Strategy | Dose & Schedule | Tumor Growth Inhibition (TGI) | Model | Tolerability |
| SMD-3236 [1][2][3] | Weekly IV injection | 87-91% | SMARCA4-deficient H838 | No observable signs of toxicity |
| A947 (Degrader) [10] | - | Significant TGI | SMARCA4-mutant models | No appreciable loss in body weight |
| G-141 (Inhibitor) [4] | Oral dosing | Robust efficacy, tumor regression | SMARCA4-deficient NSCLC | No observable signs of SMARCA4-related toxicity |
| Tazemetostat (Inhibitor) [11] | - | Dose-dependent anti-tumor effects | SCCOHT xenografts | Generally well-tolerated in clinical trials |
Experimental Protocols and Workflows
General Experimental Workflow for Evaluating SMARCA2 Degraders
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Navigating the Selectivity Landscape: A Comparative Analysis of PROTAC SMARCA2 Degrader-30
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of targeted protein degraders is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the selectivity of PROTAC SMARCA2/4-degrader-30, a dual degrader of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, against other bromodomain-containing proteins. Due to the limited public availability of a broad bromodomain screening panel for PROTAC SMARCA2/4-degrader-30, this guide leverages data on its constituent bromodomain ligand and compares its selectivity profile with that of other well-characterized selective SMARCA2 degraders.
Understanding the Target: SMARCA2 and the Bromodomain Challenge
SMARCA2 and SMARCA4 are highly homologous ATP-dependent helicases that are key components of the SWI/SNF complex. While dual degradation of SMARCA2 and SMARCA4 is being explored, significant effort has been dedicated to developing PROTACs that selectively degrade SMARCA2. This is a promising therapeutic strategy for cancers harboring loss-of-function mutations in SMARCA4, a synthetic lethal relationship.
The selectivity of a PROTAC is largely dictated by the binding profile of its "warhead"—the ligand that engages the target protein. PROTAC SMARCA2/4-degrader-30, also known as Compound I-291, is a non-selective degrader targeting both SMARCA2 and SMARCA4 with a 50% degradation concentration (DC50) of less than 100 nM in cell lines such as A549 and MV411.[1] The challenge in achieving selectivity lies in the high degree of conservation within the bromodomain family, which are readers of acetylated lysine (B10760008) residues on histones and other proteins.
Comparative Selectivity Profile
While a comprehensive cross-reactivity panel for PROTAC SMARCA2/4-degrader-30 is not publicly available, insights can be gleaned from the selectivity of its underlying ligand scaffold and by comparison with highly selective SMARCA2 degraders.
One of the well-studied SMARCA2/4 bromodomain inhibitors is PFI-3. Studies have shown that PFI-3 is exquisitely selective for the bromodomains of SMARCA2 and SMARCA4. However, it does exhibit some cross-reactivity with the fifth bromodomain of PBRM1, another subunit of the SWI/SNF complex.[2] In contrast, highly selective SMARCA2 PROTACs, such as A947, have been developed. Global ubiquitin mapping and proteome profiling of A947-treated cells revealed no unexpected off-target degradation, highlighting the potential to achieve remarkable selectivity through PROTAC design.[3][4]
The table below summarizes the degradation potency and selectivity of PROTAC SMARCA2/4-degrader-30 in comparison to other notable SMARCA2-targeting PROTACs.
| Compound Name | Target(s) | DC50 (SMARCA2) | Selectivity over SMARCA4 | Notes |
| PROTAC SMARCA2/4-degrader-30 | SMARCA2/4 | <100 nM | Non-selective | Degrades both SMARCA2 and SMARCA4.[1] |
| ACBI2 | SMARCA2 | ~1 nM | >30-fold | Orally bioavailable and selective SMARCA2 degrader. Also degrades PBRM1.[5] |
| A947 | SMARCA2 | Sub-nanomolar | ~30-fold | Potent and selective SMARCA2 degrader.[6] |
| SMD-3236 | SMARCA2 | <1 nM | >2000-fold | Exceptionally potent and selective SMARCA2 degrader.[7] |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a PROTAC degrader, a combination of biochemical, cellular, and proteomic approaches is employed.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding affinity of a compound to a target protein. It is a powerful tool for assessing both on-target engagement and off-target binding to other bromodomains in a cellular context.
Methodology:
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid expressing the bromodomain of interest fused to NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer that binds to the bromodomain is added to the cells.
-
Compound Treatment: The PROTAC degrader is added at varying concentrations.
-
BRET Measurement: If the PROTAC binds to the bromodomain, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The IC50 value, representing the concentration of the PROTAC that displaces 50% of the tracer, is calculated to determine the binding affinity.
Global Proteomics using Mass Spectrometry
This unbiased approach provides a global view of protein abundance changes following PROTAC treatment, enabling the identification of unintended targets.
Methodology:
-
Cell Treatment: Cells are treated with the PROTAC degrader at various concentrations and time points, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides.
-
Isobaric Labeling: Peptides from different samples are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of thousands of proteins is quantified. Proteins that show a dose-dependent decrease in abundance are considered potential off-targets.
Western Blotting for Target Validation
Western blotting is a standard technique used to validate the degradation of specific on-target and potential off-target proteins identified through other methods.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the PROTAC and lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins and a loading control, followed by secondary antibodies conjugated to a detection enzyme.
-
Detection and Analysis: The protein bands are visualized, and the band intensities are quantified to determine the extent of protein degradation.
Visualizing the Workflow and Logic
To better illustrate the processes involved in assessing PROTAC cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing PROTAC cross-reactivity.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Conclusion
While PROTAC SMARCA2/4-degrader-30 is a valuable tool for studying the simultaneous degradation of SMARCA2 and SMARCA4, the field is rapidly advancing towards highly selective degraders to minimize potential off-target effects and enhance therapeutic windows. The development of molecules like ACBI2 and SMD-3236 demonstrates that achieving exquisite selectivity for SMARCA2 over its close homolog SMARCA4, and likely over other bromodomains, is feasible. The rigorous application of the experimental protocols outlined in this guide is essential for characterizing the selectivity profile of any new PROTAC degrader and ensuring its safe and effective translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Investigational SMARCA2 Degraders
For researchers and drug development professionals, understanding the pharmacokinetic (PK) profiles of emerging SMARCA2 degraders is crucial for advancing novel cancer therapies. This guide provides a comparative overview of the available preclinical PK data for several SMARCA2-targeted protein degraders, highlighting key parameters to aid in their evaluation.
The selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with inactivating mutations in its paralog, SMARCA4. Several companies are actively developing SMARCA2 degraders, with a growing body of preclinical and early clinical data becoming available. This comparison focuses on the pharmacokinetic properties of publicly disclosed molecules, including those from Prelude Therapeutics (PRT3789 and PRT7732), SK Life Science Labs (Cmpd-1, Cmpd-3, Cmpd-4, and a 3rd generation degrader), and others (YDR1, YD54, and A947).
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for various SMARCA2 degraders across different preclinical species. These parameters are essential for predicting drug exposure and designing effective dosing regimens.
Table 1: Preclinical Pharmacokinetic Profile of PRT3789 (Intravenous Administration) [1]
| Species | Half-Life (t½) (h) | Volume of Distribution (Vss) (L/kg) | Clearance (CL) (mL/min/kg) | Area Under the Curve (AUC∞) (h·µM) |
| Mouse | 2.8 | 1.1 | 25 | 0.75 |
| Rat | 5.2 | 8.5 | 66 | 0.29 |
| Dog | 2 | 13 | 190 | 0.16 |
| Cynomolgus Monkey | 11 | 4.2 | 26 | 0.73 |
Table 2: Preclinical Pharmacokinetic Profile of a 3rd Generation SMARCA2 Degrader from SK Life Science Labs (in Mouse)
| Route of Administration | Dose (mg/kg) | AUC (hr*ng/mL) | Half-Life (t½) (hr) | Clearance (CL) (mL/min/kg) | Oral Bioavailability (F%) |
| Intravenous (IV) | 1 | 6630 | 10 | 2 | N/A |
| Oral (PO) | 3 | 24100 | 11 | N/A | >80% |
Table 3: Preclinical Pharmacokinetic Profiles of YDR1 and YD54 (in CD-1 Mice at 25 mg/kg)
| Compound | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-Life (t½) (h) |
| YDR1 | Oral (P.O) | 2150 ± 450 | 4 | 38700 ± 7800 | >24 |
| Intraperitoneal (IP) | 3200 ± 650 | 2 | 41500 ± 8300 | >24 | |
| YD54 | Oral (P.O) | 1850 ± 370 | 2 | 12500 ± 2500 | 6 |
| Intraperitoneal (IP) | 2100 ± 420 | 1 | 14800 ± 3000 | 6 |
Qualitative Pharmacokinetic Characteristics of Other SMARCA2 Degraders:
-
PRT7732: Described as an orally bioavailable SMARCA2 selective degrader with favorable pharmacokinetic properties and safety profiles. Single-dose PK studies have been completed, demonstrating good oral bioavailability.[2]
-
Cmpd-1, Cmpd-3, and Cmpd-4 (SK Life Science Labs): These earlier generation compounds are described as having low clearance and good oral bioavailability.[3]
-
A947: While in vivo studies have demonstrated its efficacy and pharmacodynamic effects, specific pharmacokinetic parameters have not been detailed in the reviewed literature.[4][5]
Signaling Pathways and Experimental Workflows
The development and evaluation of SMARCA2 degraders involve a series of well-defined experimental stages, from initial compound design to in vivo assessment of pharmacokinetics and efficacy. The following diagrams illustrate the general signaling pathway targeted by these degraders and a typical experimental workflow for their preclinical pharmacokinetic evaluation.
References
Validation of downstream biomarker changes after PROTAC SMARCA2 degrader-30 treatment
This guide provides a detailed comparison of prominent SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2) PROTAC (Proteolysis Targeting Chimera) degraders. Due to the limited public data on "PROTAC SMARCA2 degrader-30," this document focuses on well-characterized alternatives: A947 , ACBI2 , and the YDR1/YD54 series . These molecules are instrumental in studying the synthetic lethal relationship between SMARCA2 and its paralog SMARCA4, which is frequently mutated in various cancers.
This guide is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols for biomarker validation, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of SMARCA2 Degraders
The following tables summarize the quantitative performance of selected SMARCA2 PROTACs based on published experimental data. These metrics are crucial for comparing the potency, selectivity, and cellular effects of each compound.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Target E3 Ligase | Cell Line | SMARCA2 DC₅₀¹ | SMARCA4 DC₅₀¹ | Selectivity (SMARCA4/SMARCA2) | SMARCA2 Dₘₐₓ² (%) | Reference |
| A947 | VHL | SW1573 | 39 pM | 1.1 nM | ~28-fold | >95% | [1] |
| ACBI2 | VHL | RKO | 1 nM | 32 nM | ~32-fold | Not specified | [2] |
| YDR1 | Cereblon | H1792 | 60 nM (48h) | 381 nM (48h) | ~6.4-fold | 94% (48h) | [3] |
| YD54 | Cereblon | H1792 | 16 nM (48h) | Not specified | Not specified | >99% (48h) | [3] |
¹DC₅₀ : The concentration of the degrader that results in 50% degradation of the target protein. ²Dₘₐₓ : The maximum percentage of protein degradation achieved.
Table 2: Cellular Activity and Binding Affinity
| Compound | Target | Assay | Metric | Value | Reference |
| A947 | SMARCA2 Bromodomain | Binding Assay | Kd | 93 nM | [4] |
| SMARCA4 Bromodomain | Binding Assay | Kd | 65 nM | [4] | |
| SMARCA4-mutant cells | Cell Viability | IC₅₀ | Not specified | [5] | |
| ACBI2 | SMARCA2 | Ternary Complex TR-FRET | EC₅₀ | < 45 nM | [6][7] |
| SMARCA4-mutant cells | Cell Viability | Not specified | Not specified | [6][7] | |
| YDR1 | SMARCA4-mutant cells | Clonogenic Assay | IC₅₀ | 78 nM (average) | [3] |
| YD54 | SMARCA4-mutant cells | Clonogenic Assay | IC₅₀ | 11 nM (average) | [3] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action of SMARCA2 PROTACs, the SMARCA2 signaling pathway, and a typical experimental workflow for validating downstream biomarker changes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to validate the downstream biomarker changes after treatment with SMARCA2 PROTAC degraders.
Western Blot Analysis for SMARCA2 Degradation
This protocol is used to determine the extent of SMARCA2 protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate SMARCA4-mutant cells (e.g., SW1573, NCI-H1568, A549) and allow them to adhere overnight.
-
Treat cells with a dose-response of the SMARCA2 PROTAC (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein lysates to equal concentrations and mix with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., Cell Signaling Technology, #11966) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or HDAC1).
-
Quantitative PCR (qPCR) for KRT80 mRNA Expression
This protocol measures the change in mRNA expression of KRT80, a downstream target of the SMARCA2-containing BAF complex.
-
Cell Culture and Treatment:
-
Treat cells as described in the Western Blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a suitable reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
Assess RNA purity and concentration.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template (e.g., 80 ng), forward and reverse primers for KRT80, and a universal SYBR Green supermix.
-
KRT80 Forward Primer: 5'-GCTGGTCGGCTGGCAC TATCT-3'
-
KRT80 Reverse Primer: 5'-GCCTTCATCTCCTCCTTC TCCTG-3'
-
Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40-60 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 72°C for 30 seconds.
-
-
-
-
Data Analysis:
-
Calculate the relative expression of KRT80 mRNA using the ΔΔCt method, normalized to the internal control.
-
Cell Viability Assay
This protocol assesses the effect of SMARCA2 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
After overnight adherence, treat cells with a serial dilution of the SMARCA2 PROTAC.
-
-
Incubation:
-
Incubate the cells for an extended period (e.g., 7-10 days) to allow for the anti-proliferative effects to manifest.
-
-
Viability Measurement:
-
Measure cell viability using a commercially available kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Follow the manufacturer's protocol to add the reagent to the wells and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the data as a dose-response curve and calculate the IC₅₀ value, which is the concentration of the degrader that inhibits cell growth by 50%.
-
Global Proteomics Analysis
This protocol provides an unbiased, proteome-wide view of the on-target and off-target effects of the SMARCA2 PROTAC.
-
Sample Preparation:
-
Treat cells with the SMARCA2 PROTAC or vehicle control.
-
Lyse the cells and extract proteins as described in the Western Blot protocol.
-
Digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents. This allows for multiplexing and simultaneous quantification.
-
Pool the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide sample using liquid chromatography.
-
Analyze the fractions using a high-resolution mass spectrometer to identify and quantify the peptides.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify proteins and quantify their relative abundance across the different treatment conditions.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated upon PROTAC treatment. This will confirm the specific degradation of SMARCA2 and identify any potential off-target effects.
-
References
Comparative analysis of the antitumor activity of different SMARCA2 PROTACs in vivo
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For cancers harboring a loss-of-function mutation in the SMARCA4 gene, the synthetic lethal relationship with its paralog, SMARCA2, presents a compelling therapeutic target. This guide provides a comparative analysis of the in vivo antitumor activity of several recently developed SMARCA2-targeting PROTACs, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to SMARCA2 PROTACs
SMARCA2 and SMARCA4 are the mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival. SMARCA2 PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein, inducing a potent and selective antitumor effect.
In Vivo Efficacy of SMARCA2 PROTACs: A Comparative Overview
A number of SMARCA2 PROTACs have demonstrated significant in vivo antitumor activity in various SMARCA4-deficient xenograft models. The following table summarizes the key findings from preclinical studies of prominent SMARCA2 degraders.
| PROTAC | E3 Ligase Recruited | Cancer Model | Animal Model | Administration | Dosing Schedule | Key In Vivo Antitumor Activity |
| SMD-3040 | VHL | SK-MEL-5 (Melanoma) | Xenograft Mouse Model | Intravenous | 25-50 mg/kg, twice weekly for 2 weeks | Effectively inhibited tumor growth.[1][2][3] |
| A947 | VHL | HCC515 (NSCLC) | Xenograft Mouse Model | Intravenous | 40 mg/kg for 2 weeks | Resulted in a rapid reduction in tumor SMARCA2 protein levels and a significant decrease in tumor growth. |
| ACBI2 | VHL | A549 (NSCLC) | Xenograft Mouse Model | Oral | 80 mg/kg, once daily | Significantly inhibited tumor growth. |
| YDR1 | Cereblon | SMARCA4-mutant lung cancer | Xenograft Mouse Model | Oral | Not specified | Showed anti-tumor growth inhibitory activity. |
| YD54 | Cereblon | SMARCA4-mutant lung cancer | Xenograft Mouse Model | Oral | Not specified | Demonstrated anti-tumor growth inhibitory activity. |
| GLR-203101 | Not Specified | A549 (NSCLC) | Xenograft Mouse Model | Oral | 25 mg/kg | Demonstrated robust, dose-dependent antitumor activity. |
Physicochemical and Pharmacokinetic Properties
The in vivo performance of a PROTAC is not solely dependent on its degradation efficiency but also on its drug-like properties. The table below outlines some of the reported physicochemical and pharmacokinetic characteristics of the compared SMARCA2 PROTACs.
| PROTAC | Oral Bioavailability | Key Pharmacokinetic Features |
| SMD-3040 | Not reported to be orally bioavailable. | Administered intravenously. |
| A947 | Not reported to be orally bioavailable. | Administered intravenously. |
| ACBI2 | Orally bioavailable. | Possesses favorable pharmacokinetic properties for oral administration. |
| YDR1 | Orally bioavailable. | Favorable pharmacokinetic properties for in vivo studies. |
| YD54 | Orally bioavailable. | Favorable pharmacokinetic properties for in vivo studies. |
| GLR-203101 | Moderate oral bioavailability in mice and rats. | High exposure observed. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo studies, a detailed understanding of the experimental methodology is crucial. Below is a representative protocol for a xenograft efficacy study based on the reviewed literature.
Cell Culture and Xenograft Implantation:
-
Cell Lines: SMARCA4-deficient human cancer cell lines (e.g., A549, SK-MEL-5, HCC515) are cultured under standard conditions.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used.
-
Implantation: A suspension of 5-10 million cells in a mixture of media and Matrigel (or a similar basement membrane matrix) is subcutaneously injected into the flank of each mouse.
Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration: The PROTAC is formulated in an appropriate vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline) and administered via the specified route (intravenous or oral) at the indicated dose and schedule. The vehicle alone is administered to the control group.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Tumor regression may also be assessed. Body weight is monitored as an indicator of toxicity.
Pharmacodynamic Analysis:
-
Tissue Collection: At the end of the study, or at specified time points, tumors and other tissues are harvested.
-
Protein Analysis: Western blotting is performed on tumor lysates to quantify the levels of SMARCA2 and SMARCA4 proteins, confirming target engagement and degradation. Loading controls (e.g., GAPDH, β-actin) are used to ensure equal protein loading.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of SMARCA2 PROTACs and a typical in vivo experimental workflow.
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preludetx.com [preludetx.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PROTAC SMARCA2 Degrader-30
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active molecules like PROTAC SMARCA2 degrader-30 are of paramount importance. Adherence to strict disposal protocols is essential to protect laboratory personnel and the environment from potential harm. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated contaminated materials, aligning with general best practices for hazardous and cytotoxic chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. Although a specific Safety Data Sheet (SDS) for this compound should be consulted if available, similar PROTAC compounds are known to be potent and may be harmful if ingested or come into contact with skin.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Protective Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Lab Coat: A lab coat must be worn to protect from spills and contamination.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, labeling, and storage, in compliance with institutional and regulatory guidelines.
1. Waste Segregation:
All materials that have come into direct contact with this compound must be treated as hazardous waste.[1] This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, centrifuge tubes, vials, and flasks.[1]
-
Contaminated consumables, including absorbent paper, bench liners, and wipes.[1]
-
Used personal protective equipment (PPE) like gloves and disposable lab coats.[1]
2. Waste Collection:
Proper containment of the segregated waste is critical to prevent leaks and exposure.
-
Solid Waste: All solid waste materials should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for cytotoxic or hazardous chemical waste.[1]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and shatter-resistant container.[1] It is imperative not to mix this waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
3. Labeling:
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety. The label must include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".[1]
-
The full chemical name: "this compound".[1]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Storage:
Hazardous waste must be stored safely and securely within the laboratory prior to collection by EHS or a licensed waste disposal company.
-
Store hazardous waste containers in a designated and secure satellite accumulation area.[1][2] This area should be away from general lab traffic and clearly marked.[1]
-
Ensure containers are kept closed at all times, except when adding waste.[3]
-
Secondary containment, such as a larger, chemically resistant bin or tray, should be used to contain any potential leaks or spills.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a satellite accumulation area.[3]
5. Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical waste through standard laboratory drains or in the regular trash.[4]
Key Information Summary
While specific quantitative disposal data for this compound is not publicly available, the following table summarizes key information pertinent to its handling and the necessity for careful disposal.
| Parameter | Information | Rationale for Cautious Disposal |
| Compound Type | Proteolysis Targeting Chimera (PROTAC) | Potent, biologically active molecule designed for targeted protein degradation.[5] |
| Mechanism of Action | Induces degradation of SMARCA2 protein.[6] | High potency and specific biological activity necessitate containment. |
| Waste Category | Hazardous / Cytotoxic Chemical Waste | Due to its biological potency, it must be handled as hazardous material.[1] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol outlines the general procedure for preparing a stock solution, with the understanding that all materials and waste generated will be handled as hazardous.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[7]
-
Solvent Addition: Add the calculated volume of an appropriate solvent (e.g., anhydrous DMSO) to the vial to achieve the desired stock concentration.[7]
-
Dissolution: Vortex the vial thoroughly to dissolve the compound. If necessary, the tube may be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period to enhance solubility.[7]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at the recommended temperature (e.g., -20°C for short-term or -80°C for long-term storage).[7]
-
Waste Disposal: All materials used in this process (e.g., pipette tips, original vial, solvent-contaminated wipes) must be disposed of as solid hazardous waste.
Disposal Workflow Diagram
The logical flow of the disposal process is critical to ensure safety and compliance.[1]
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with institutional and national regulations. Always prioritize safety and consult your institution's specific guidelines.
References
Comprehensive Safety and Handling Guide for PROTAC SMARCA2 Degrader-30
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling PROTAC SMARCA2 degrader-30 based on available data for similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all personnel must conduct a thorough, compound-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Overview and Hazard Identification
PROTAC (Proteolysis-Targeting Chimera) SMARCA2 degrader-30 is a bifunctional molecule designed to induce the degradation of the SMARCA2 protein.[1] It achieves this by simultaneously binding to the target protein (SMARCA2) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[2][3][4] The potential hazards of this compound are multifaceted and stem from its individual components and its mechanism of action.
-
SMARCA2-Targeting Moiety: SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which regulates gene expression.[5] As SMARCA2 degraders are being developed as potential cancer therapeutics, they are, by design, biologically active molecules with the potential for high potency.[6][7] The long-term toxicological effects of SMARCA2 degradation are not fully understood.
-
E3 Ligase Ligand: PROTACs commonly employ ligands for E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[8][9]
-
Cereblon (CRBN) Ligands: These are often derivatives of thalidomide, a known human teratogen that can cause severe birth defects.[10][11][12] Any PROTAC containing a thalidomide-like moiety must be handled with extreme caution, particularly by individuals of reproductive potential.
-
Von Hippel-Lindau (VHL) Ligands: While some VHL ligands are not classified as hazardous on their own, this does not negate the potential risks of the entire PROTAC molecule.[13][14][15][16]
-
-
Overall Risk: Due to its potent and targeted biological activity, this compound should be handled as a potent compound with unknown specific hazards.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and must be based on a detailed risk assessment of the planned procedures. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | • Certified chemical fume hood or containment ventilated enclosure (glove box).• Disposable, solid-front lab coat with tight-fitting cuffs.• Double chemical-resistant gloves (e.g., nitrile).• Safety glasses with side shields or chemical splash goggles.• Powered Air-Purifying Respirator (PAPR) may be required for larger quantities or if engineering controls are insufficient. | High risk of aerosolization and inhalation of potent powder.[17][18] Engineering controls are the primary line of defense. |
| Solution Preparation | • Certified chemical fume hood.• Lab coat.• Chemical-resistant gloves.• Safety glasses with side shields or chemical splash goggles. | Reduced risk of aerosolization, but potential for splashes and spills remains. |
| Cell Culture and In Vitro Assays | • Class II Biosafety Cabinet.• Lab coat.• Chemical-resistant gloves.• Safety glasses. | Prevents contamination of cell cultures and protects the researcher from splashes. |
| In Vivo Dosing and Handling | • Ventilated changing station for PPE donning/doffing.• Lab coat or disposable gown.• Double gloves.• Safety glasses.• N95 respirator or higher, as determined by risk assessment. | Minimizes exposure to the compound and contaminated animal waste. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to maintain a safe laboratory environment.
The following diagram outlines the general workflow for safely handling this compound.
Caption: General experimental workflow for handling this compound.
-
Preparation:
-
Consult all available safety documentation and perform a risk assessment for the specific tasks.
-
Prepare and decontaminate a designated workspace within a certified chemical fume hood or glove box.
-
Assemble all necessary materials, including a pre-labeled hazardous waste container.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Weighing and Solution Preparation:
-
When handling the solid compound, use a spatula and handle it gently to avoid creating dust.
-
Measure the desired amount in a tared, disposable weigh boat.
-
Carefully transfer the solid to a suitable vial for dissolution.
-
Add the solvent slowly to the vial to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Spill Response:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills within a fume hood, use a spill kit with appropriate absorbent material.
-
For larger spills or spills outside of containment, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
All materials that have come into contact with this compound must be treated as hazardous waste.[19][20]
-
Waste Segregation: Do not mix PROTAC-contaminated waste with other waste streams.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, vials, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste (e.g., stock solutions, media from treated cells) in a sealed, shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and any solvents present.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS program.[21] Do not pour any solutions down the drain or place any contaminated materials in the regular trash.
The following diagram illustrates the logical relationships for safe disposal.
Caption: Logical relationship diagram for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 4. lifearc.org [lifearc.org]
- 5. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. aiha.org [aiha.org]
- 18. 3m.com [3m.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
